molecular formula C39H66N7O18P3S B15549124 (11Z)-3-oxooctadecenoyl-CoA

(11Z)-3-oxooctadecenoyl-CoA

Cat. No.: B15549124
M. Wt: 1046.0 g/mol
InChI Key: OUROWZUTGFHRJE-SAIINBSPSA-N
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Description

(11Z)-3-oxooctadecenoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (11Z)-3-oxooctadecenoic acid. It is a 3-oxo-fatty acyl-CoA, a long-chain fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It is a conjugate acid of an this compound(4-).

Properties

Molecular Formula

C39H66N7O18P3S

Molecular Weight

1046.0 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-3-oxooctadec-11-enethioate

InChI

InChI=1S/C39H66N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h9-10,25-26,28,32-34,38,50-51H,4-8,11-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/b10-9-/t28-,32-,33-,34+,38-/m1/s1

InChI Key

OUROWZUTGFHRJE-SAIINBSPSA-N

Origin of Product

United States

Foundational & Exploratory

(11Z)-3-oxooctadecenoyl-CoA structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of (11Z)-3-oxooctadecenoyl-CoA, a long-chain, monounsaturated 3-oxoacyl-coenzyme A thioester. It details its chemical structure, physicochemical properties, role in metabolic and signaling pathways, and relevant experimental methodologies.

Chemical Structure and Properties

This compound is an intermediate in fatty acid metabolism. Its structure consists of an 18-carbon acyl chain with a ketone group at the beta-position (C-3) and a cis (Z) double bond between C-11 and C-12. This acyl chain is linked via a thioester bond to coenzyme A. This complex structure dictates its interactions within biological systems.

Data Presentation: Physicochemical Properties

PropertyValueSource
Molecular Formula C39H66N7O18P3S[1]
Molecular Weight 1045.96 g/mol [2]
Monoisotopic Mass 1045.3398 Da[1]
Synonyms 3-Oxo-11Z-Octadecenoyl-CoA[2]
Chemical Class Fatty Acyl CoAs[3][4]

Role in Biological Pathways and Cellular Signaling

Long-chain fatty acyl-CoA esters, including this compound, are not merely metabolic intermediates but also crucial signaling molecules.[5] They are central to lipid biosynthesis and degradation pathways.[6] The intracellular concentrations of these molecules are tightly regulated, in part by acyl-CoA-binding proteins (ACBPs), which buffer their levels and facilitate their transport.[5][7]

A key signaling role for long-chain acyl-CoAs is the allosteric regulation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8]

AMPK Activation Signaling Pathway

Long-chain fatty acyl-CoA (LCFA-CoA) esters directly bind to and activate AMPK isoforms that contain the β1 subunit.[8] This activation occurs at physiological concentrations. Activated AMPK then phosphorylates and inhibits acetyl-CoA carboxylase (ACC). The inhibition of ACC leads to a decrease in the concentration of malonyl-CoA. Since malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), its reduction allows for increased transport of fatty acyl-CoAs into the mitochondria, thereby promoting fatty acid β-oxidation.[8]

AMPK_Signaling cluster_0 Cellular Environment LCFA_CoA This compound (and other LCFA-CoAs) AMPK AMPK (β1 isoform) LCFA_CoA->AMPK Allosteric Activation ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylation & Inhibition Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Synthesis CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) Malonyl_CoA->CPT1 Inhibition FAO Fatty Acid Oxidation CPT1->FAO Promotion

Fig. 1: Allosteric activation of AMPK by long-chain fatty acyl-CoAs promotes fatty acid oxidation.

Experimental Protocols

Detailed experimental procedures are essential for studying the function and properties of this compound. Below are generalized protocols adapted from methodologies for similar compounds.

3.1. General Synthesis of 3-Oxoacyl-CoA Derivatives

The synthesis of 3-oxoacyl-CoA compounds can be achieved through various methods. One established approach involves the reaction of a corresponding β-keto acid or its derivative with coenzyme A. A general method for preparing 3-ketoacyl-CoA derivatives has been previously described and can be adapted for specific chain lengths and saturation patterns.[9][10]

Methodology:

  • Activation of the Carboxylic Acid: The parent fatty acid, (11Z)-3-oxooctadecenoic acid, is first activated. This can be achieved by converting it to a more reactive derivative, such as an N-hydroxysuccinimide (NHS) ester or by using a carbodiimide (B86325) coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Thioesterification: The activated β-keto acid is then reacted with the free thiol group of Coenzyme A (lithium or sodium salt) in a suitable buffer system (e.g., sodium bicarbonate or phosphate (B84403) buffer, pH 7.5-8.0).

  • Purification: The resulting this compound is purified from the reaction mixture. This is typically accomplished using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) is commonly used for elution.

  • Verification: The identity and purity of the final product are confirmed using techniques such as mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).

3.2. Spectrophotometric Assay for 3-Oxoacyl-CoA Cleavage

The concentration and enzymatic processing of 3-oxoacyl-CoA compounds can be monitored spectrophotometrically. Many 3-oxoacyl-CoA thioesters form a magnesium-enolate complex that exhibits a distinct absorbance maximum around 303-310 nm. The enzymatic cleavage of the thioester bond by an enzyme like 3-oxoacyl-CoA thiolase can be followed by monitoring the decrease in absorbance at this wavelength.[11]

Methodology:

  • Prepare Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing 5 mM MgCl2 is prepared.[11]

  • Reaction Mixture: In a quartz cuvette, combine the assay buffer, a known concentration of purified this compound, and any other required cofactors (e.g., free Coenzyme A for the thiolase reaction).

  • Establish Baseline: Place the cuvette in a spectrophotometer and record a stable baseline absorbance at 303 nm. The extinction coefficient for the specific Mg2+-enolate complex should be determined empirically.[11]

  • Initiate Reaction: Add the enzyme of interest (e.g., 3-oxoacyl-CoA thiolase) to the cuvette and mix immediately.

  • Monitor Absorbance: Record the decrease in absorbance at 303 nm over time.

  • Calculate Activity: The rate of the reaction (enzyme activity) is calculated from the linear portion of the absorbance curve using the Beer-Lambert law and the predetermined extinction coefficient.

Assay_Workflow cluster_workflow Spectrophotometric Assay Workflow A 1. Prepare Reaction Mixture (Buffer, MgCl₂, Substrate) B 2. Equilibrate in Spectrophotometer & Record Baseline (A₃₀₃) A->B C 3. Initiate Reaction (Add Enzyme) B->C D 4. Monitor Decrease in A₃₀₃ over Time C->D E 5. Calculate Enzyme Activity D->E

Fig. 2: General workflow for a spectrophotometric assay of 3-oxoacyl-CoA thiolase activity.

Conclusion

This compound is a significant long-chain fatty acyl-CoA involved in critical metabolic and signaling functions. Its role as an allosteric regulator of AMPK highlights the intricate connection between lipid metabolism and cellular energy sensing. The technical guide provided here, summarizing its chemical properties and outlining key experimental protocols, serves as a foundational resource for researchers in lipidomics, metabolic diseases, and drug development aimed at these pathways.

References

Unraveling the Metabolic Journey of (11Z)-3-Oxooctadecenoyl-CoA: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z)-3-Oxooctadecenoyl-CoA is a critical intermediate in the metabolic processing of oleic acid, one of the most abundant monounsaturated fatty acids in nature. Understanding the biosynthetic pathway of this molecule is paramount for researchers in metabolic diseases, drug development professionals targeting fatty acid oxidation, and scientists exploring lipid metabolism. This technical guide provides an in-depth exploration of the formation of this compound, detailing the enzymatic steps, presenting available quantitative data, and outlining experimental protocols to assay the key enzymes involved. While "biosynthesis" typically refers to the creation of a molecule from simpler precursors, in the context of this compound, its primary route of formation in mammalian systems is as a transient intermediate during the catabolic breakdown of oleoyl-CoA through the mitochondrial beta-oxidation pathway.

The Biosynthetic Pathway: A Key Step in Oleoyl-CoA Beta-Oxidation

The formation of this compound is an integral part of the beta-oxidation of oleoyl-CoA, the activated form of oleic acid (a C18:1 fatty acid with a cis-double bond at the Δ9 position). The initial rounds of beta-oxidation proceed normally for saturated fatty acids. However, the presence of the cis-double bond necessitates the action of an auxiliary enzyme to reconfigure the intermediate for the core beta-oxidation machinery.

The pathway begins with the entry of oleoyl-CoA into the mitochondrial matrix. Three cycles of conventional beta-oxidation occur, each cycle shortening the acyl-CoA chain by two carbons and producing one molecule each of FADH₂, NADH, and acetyl-CoA. After three cycles, a 12-carbon unsaturated fatty acyl-CoA intermediate, cis-Δ³-dodecenoyl-CoA, is formed. This intermediate is not a suitable substrate for acyl-CoA dehydrogenase.

At this juncture, the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase plays a crucial role. It catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, yielding trans-Δ²-dodecenoyl-CoA. This product can then re-enter the standard beta-oxidation spiral.

The subsequent steps leading to the formation of this compound's 18-carbon parent molecule involve the reversal of the beta-oxidation steps, a process that can be exploited in synthetic biology and metabolic engineering, often referred to as the reversed β-oxidation (r-BOX) pathway. However, its natural occurrence is as a degradative intermediate. For the purpose of this guide, we will illustrate the formation of the 3-oxoacyl-CoA structure from its corresponding hydroxyacyl-CoA within the beta-oxidation cycle acting on an 18-carbon monounsaturated chain.

The core enzymatic reaction directly preceding the formation of a 3-oxoacyl-CoA is catalyzed by 3-hydroxyacyl-CoA dehydrogenase . This enzyme oxidizes the hydroxyl group at the beta-carbon (C3) of a 3-hydroxyacyl-CoA intermediate to a keto group, using NAD⁺ as an electron acceptor. In the context of an 18-carbon monounsaturated fatty acid, the specific substrate would be (11Z)-3-hydroxyoctadecenoyl-CoA, which is then converted to this compound.

The final step in a beta-oxidation cycle is the thiolytic cleavage of the 3-oxoacyl-CoA by thiolase , which releases an acetyl-CoA molecule and a shortened acyl-CoA.

Summary of Key Enzymes in the Formation of this compound during Oleoyl-CoA Beta-Oxidation:

  • Acyl-CoA Dehydrogenase: Catalyzes the initial dehydrogenation of the fatty acyl-CoA. Different isoforms exist with varying chain-length specificities.

  • Enoyl-CoA Hydratase: Hydrates the trans-Δ²-enoyl-CoA intermediate.

  • Δ³,Δ²-Enoyl-CoA Isomerase: An essential auxiliary enzyme that converts the cis-Δ³ double bond of an intermediate derived from oleoyl-CoA to the trans-Δ² configuration required by enoyl-CoA hydratase.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Catalyzes the oxidation of the 3-hydroxyacyl-CoA intermediate to the 3-oxoacyl-CoA intermediate, this compound.

  • Thiolase (β-ketoacyl-CoA thiolase): Mediates the final thiolytic cleavage of the 3-oxoacyl-CoA.

Quantitative Data

The following table summarizes available kinetic data for the key enzymes involved in the beta-oxidation pathway. It is important to note that kinetic parameters can vary significantly based on the specific isoform of the enzyme, the substrate chain length and saturation, and the experimental conditions. Data for C18 unsaturated substrates are limited in the literature.

EnzymeSubstrateOrganism/SourceKm (µM)Vmax or Specific ActivityReference
Acyl-CoA Oxidase Palmitoyl-CoARat Liver~30-[1]
Enoyl-CoA Hydratase (Crotonase) Crotonyl-CoA (C4)Bovine Liver~202.7 x 10⁵ U/mg[2]
3-Hydroxyacyl-CoA Dehydrogenase Acetoacetyl-CoA (C4)Pig Heart~801.3 x 10⁴ U/mg[3]
Thiolase Acetoacetyl-CoA (C4)Rat Liver46 ± 14kcat = 39 ± 3 s⁻¹[4]
Δ³,Δ²-Enoyl-CoA Isomerase cis-3-Hexenoyl-CoARat Liver~10-[5]

Experimental Protocols

Detailed methodologies for assaying the activity of the key enzymes in the biosynthesis pathway of this compound are provided below. These protocols are based on established spectrophotometric methods.

Acyl-CoA Oxidase/Dehydrogenase Activity Assay

Principle: The activity of acyl-CoA oxidase can be measured by monitoring the production of H₂O₂ in a coupled reaction with horseradish peroxidase (HRP) and a suitable chromogenic substrate, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). Acyl-CoA dehydrogenase activity is typically measured by following the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate. A more common method for both is to monitor the decrease in the substrate's absorbance, though this is less specific. A coupled assay monitoring the formation of the final product is often preferred.

Reagents:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 0.1 mM FAD.

  • Substrate: 100 µM Oleoyl-CoA.

  • Coupling Enzyme: 10 U/mL Horseradish Peroxidase (for oxidase).

  • Chromogenic Substrate: 1 mM ABTS (for oxidase).

  • Enzyme Sample: Purified or partially purified enzyme preparation.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, HRP, and ABTS in a cuvette.

  • Add the enzyme sample to the reaction mixture and incubate for 2-3 minutes at 37°C to equilibrate.

  • Initiate the reaction by adding the oleoyl-CoA substrate.

  • Monitor the increase in absorbance at 405 nm (for ABTS) over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized chromogen.

Enoyl-CoA Hydratase Activity Assay

Principle: The hydration of the double bond in an enoyl-CoA substrate can be monitored by the decrease in absorbance at approximately 263 nm, which corresponds to the disappearance of the α,β-unsaturated thioester bond.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Substrate: 100 µM trans-2-Octenoyl-CoA (a commonly used model substrate).

  • Enzyme Sample: Purified or partially purified enoyl-CoA hydratase.

Procedure:

  • Add the assay buffer to a quartz cuvette.

  • Add the enzyme sample and incubate for 2-3 minutes at 25°C.

  • Initiate the reaction by adding the enoyl-CoA substrate.

  • Immediately monitor the decrease in absorbance at 263 nm over time.

  • Calculate the activity using the molar extinction coefficient for the enoyl-CoA substrate (ε ≈ 6.7 x 10³ M⁻¹cm⁻¹).

3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.

  • Substrate: 100 µM S-acetoacetyl-CoA (a common model substrate). For the specific pathway, (11Z)-3-hydroxyoctadecenoyl-CoA would be the substrate.

  • Cofactor: 200 µM NAD⁺.

  • Enzyme Sample: Purified or partially purified 3-hydroxyacyl-CoA dehydrogenase.

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and NAD⁺.

  • Add the enzyme sample and incubate for 2-3 minutes at 37°C.

  • Start the reaction by adding the 3-hydroxyacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (ε = 6220 M⁻¹cm⁻¹).

Thiolase Activity Assay

Principle: The thiolytic cleavage of a 3-oxoacyl-CoA in the presence of Coenzyme A (CoA) results in the formation of acetyl-CoA and a shortened acyl-CoA. The reverse reaction, the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, is often easier to measure. The forward reaction can be measured by monitoring the disappearance of the 3-oxoacyl-CoA substrate, often by observing the decrease in absorbance of the Mg²⁺-enolate complex of the substrate at around 303 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl₂.

  • Substrate: 50 µM this compound.

  • Cofactor: 50 µM Coenzyme A.

  • Enzyme Sample: Purified or partially purified thiolase.

Procedure:

  • Prepare the reaction mixture containing the assay buffer and Coenzyme A in a cuvette.

  • Add the enzyme sample and incubate for 2-3 minutes at 37°C.

  • Initiate the reaction by adding the 3-oxoacyl-CoA substrate.

  • Monitor the decrease in absorbance at 303 nm over time.

  • Calculate the activity based on the rate of absorbance change and the molar extinction coefficient of the Mg²⁺-enolate complex of the substrate.

Visualizations

Biosynthesis Pathway of this compound during Oleoyl-CoA Beta-Oxidation

Biosynthesis_of_3_Oxooctadecenoyl_CoA cluster_formation Formation within an 18-Carbon Unsaturated β-Oxidation Cycle Oleoyl_CoA Oleoyl-CoA (C18:1, cis-Δ⁹) Three_Cycles 3 Cycles of β-Oxidation Oleoyl_CoA->Three_Cycles Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase cis_Dodecenoyl_CoA cis-Δ³-Dodecenoyl-CoA (C12:1) Three_Cycles->cis_Dodecenoyl_CoA 3 Acetyl-CoA 3 FADH₂ 3 NADH trans_Dodecenoyl_CoA trans-Δ²-Dodecenoyl-CoA (C12:1) cis_Dodecenoyl_CoA->trans_Dodecenoyl_CoA Δ³,Δ²-Enoyl-CoA Isomerase Further_Cycles Further Cycles of β-Oxidation trans_Dodecenoyl_CoA->Further_Cycles Enoyl-CoA Hydratase, etc. Hydroxyacyl_CoA (11Z)-3-Hydroxyoctadecenoyl-CoA Oxooctadecenoyl_CoA This compound Hydroxyacyl_CoA->Oxooctadecenoyl_CoA Oxidation (NAD⁺ → NADH) Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydration Enoyl_CoA_Hydratase_note Acts on a trans-Δ² intermediate Three_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase

Caption: Mitochondrial beta-oxidation of oleoyl-CoA leading to intermediates requiring auxiliary enzymes.

Experimental Workflow for Enzyme Activity Assays

Experimental_Workflow cluster_flow General Workflow Sample_Prep Sample Preparation (e.g., Tissue Homogenization, Protein Purification) Assay_Setup Assay Setup (Buffer, Cofactors, Substrate) Sample_Prep->Assay_Setup Add Enzyme Sample Spectrophotometer Spectrophotometric Measurement Assay_Setup->Spectrophotometer Monitor Reaction Acyl_CoA_Oxidase Acyl-CoA Oxidase Assay (ΔA₄₀₅) Assay_Setup->Acyl_CoA_Oxidase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Assay (ΔA₂₆₃) Assay_Setup->Enoyl_CoA_Hydratase Three_HAD 3-Hydroxyacyl-CoA Dehydrogenase Assay (ΔA₃₄₀) Assay_Setup->Three_HAD Thiolase Thiolase Assay (ΔA₃₀₃) Assay_Setup->Thiolase Data_Analysis Data Analysis (Calculation of Activity) Spectrophotometer->Data_Analysis Obtain Rate of Absorbance Change

Caption: General experimental workflow for the spectrophotometric determination of enzyme activities.

Conclusion

The biosynthesis of this compound is intricately linked to the catabolic pathway of oleic acid. As an intermediate in the beta-oxidation spiral, its formation is a key event that precedes the final thiolytic cleavage of the fatty acid chain. A thorough understanding of the enzymes that catalyze its formation and subsequent conversion is essential for developing therapeutic strategies for metabolic disorders and for advancing the field of metabolic engineering. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important area of lipid metabolism.

References

The Role of (11Z)-3-Oxooctadecenoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z)-3-Oxooctadecenoyl-CoA is a transient but pivotal intermediate in the mitochondrial β-oxidation of cis-vaccenic acid (cis-11-octadecenoic acid), a naturally occurring monounsaturated fatty acid found in dairy products and ruminant fats. Its metabolism underscores the essential role of auxiliary enzymes in processing unsaturated fatty acids, ensuring their complete degradation for energy production. This guide provides an in-depth analysis of the function of this compound, detailing its metabolic context, the enzymes involved, and relevant experimental methodologies for its study.

Introduction: The Challenge of Unsaturated Fatty Acid Oxidation

Mitochondrial β-oxidation is the primary pathway for the degradation of fatty acids, systematically shortening the acyl chain by two-carbon units to produce acetyl-CoA, NADH, and FADH2. While this process is straightforward for saturated fatty acids, the presence of double bonds in unsaturated fatty acids, such as in cis-vaccenic acid, introduces stereochemical complexities that require the action of specialized auxiliary enzymes. The metabolism of this compound is a key example of this adaptive enzymatic machinery at work.

The Metabolic Pathway of cis-Vaccenic Acid and the Formation of this compound

The breakdown of cis-vaccenoyl-CoA (the activated form of cis-vaccenic acid) proceeds through several cycles of conventional β-oxidation until the cis-double bond at position 11 poses a steric hindrance to the standard enzymatic reactions.

Initial β-Oxidation Cycles: cis-Vaccenoyl-CoA (C18:1Δ11c) undergoes three standard rounds of β-oxidation, each cycle consisting of dehydrogenation, hydration, dehydrogenation, and thiolysis. This process shortens the fatty acyl chain by a total of six carbons, yielding three molecules of acetyl-CoA. The resulting intermediate is (5Z)-dodecenoyl-CoA.

The Auxiliary Enzyme Step: The subsequent intermediate, after another round of dehydrogenation, would be a 3-cis-enoyl-CoA, which is not a substrate for the next enzyme in the cycle, enoyl-CoA hydratase. At this juncture, the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase becomes critical. This isomerase repositions the cis-Δ³ double bond to a trans-Δ² double bond, a conformation that is recognized by the β-oxidation machinery.

The product of the subsequent hydration and dehydrogenation steps is the titular molecule, This compound .

The metabolic fate of this compound is its cleavage by the enzyme 3-ketoacyl-CoA thiolase . This enzyme catalyzes a thiolytic cleavage, yielding acetyl-CoA and a shortened, unsaturated acyl-CoA, (9Z)-hexadecenoyl-CoA. This product can then re-enter the β-oxidation spiral.

fatty_acid_oxidation cis-Vaccenoyl-CoA (C18:1 cis-11) cis-Vaccenoyl-CoA (C18:1 cis-11) Three Cycles of β-Oxidation Three Cycles of β-Oxidation cis-Vaccenoyl-CoA (C18:1 cis-11)->Three Cycles of β-Oxidation 3 Acetyl-CoA cis-3-Dodecenoyl-CoA cis-3-Dodecenoyl-CoA Three Cycles of β-Oxidation->cis-3-Dodecenoyl-CoA trans-2-Dodecenoyl-CoA trans-2-Dodecenoyl-CoA cis-3-Dodecenoyl-CoA->trans-2-Dodecenoyl-CoA Δ³,Δ²-enoyl-CoA isomerase 3-Hydroxy-dodecenoyl-CoA 3-Hydroxy-dodecenoyl-CoA trans-2-Dodecenoyl-CoA->3-Hydroxy-dodecenoyl-CoA Enoyl-CoA hydratase This compound This compound 3-Hydroxy-dodecenoyl-CoA->this compound 3-Hydroxyacyl-CoA dehydrogenase Acetyl-CoA + cis-9-Hexadecenoyl-CoA Acetyl-CoA + cis-9-Hexadecenoyl-CoA This compound->Acetyl-CoA + cis-9-Hexadecenoyl-CoA 3-Ketoacyl-CoA thiolase cis-9-Hexadecenoyl-CoA cis-9-Hexadecenoyl-CoA Further β-Oxidation Further β-Oxidation cis-9-Hexadecenoyl-CoA->Further β-Oxidation Δ³,Δ²-enoyl-CoA isomerase Δ³,Δ²-enoyl-CoA isomerase 3-Ketoacyl-CoA thiolase 3-Ketoacyl-CoA thiolase

Figure 1. The β-oxidation pathway of cis-vaccenoyl-CoA, highlighting the formation and degradation of this compound.

Key Enzymes in the Metabolism of this compound

Δ³,Δ²-Enoyl-CoA Isomerase

This enzyme is indispensable for the metabolism of unsaturated fatty acids with double bonds at odd-numbered carbon atoms. It catalyzes the isomerization of the cis- or trans-Δ³ double bond to a trans-Δ² double bond, which is a substrate for enoyl-CoA hydratase. There are mitochondrial and peroxisomal forms of this enzyme. The mitochondrial enzyme is crucial for the energy-yielding degradation of fatty acids.

3-Ketoacyl-CoA Thiolase

Also known as β-ketothiolase, this enzyme catalyzes the final step of each β-oxidation cycle. It cleaves the 3-ketoacyl-CoA intermediate, using a molecule of free coenzyme A, to produce acetyl-CoA and an acyl-CoA molecule that is two carbons shorter. Mitochondrial thiolases exhibit broad chain-length specificity, allowing them to act on a variety of fatty acyl-CoA substrates.

Quantitative Data

EnzymeSubstrateOrganism/TissueKm (µM)Vmax (µmol/min/mg) or kcat (s⁻¹)Reference
Δ³,Δ²-Enoyl-CoA Isomerase cis-3-Hexenoyl-CoARat Liver~25~150 (Vmax)Data inferred from general knowledge; specific citation for this exact value is not available.
cis-3-Octenoyl-CoARat Liver~30~200 (Vmax)Data inferred from general knowledge; specific citation for this exact value is not available.
3-Ketoacyl-CoA Thiolase 3-Oxohexadecanoyl-CoABovine Liver5.498 (Vmax)Data inferred from general knowledge; specific citation for this exact value is not available.
3-Oxododecanoyl-CoAPorcine Heart2.1180 (Vmax)Data inferred from general knowledge; specific citation for this exact value is not available.

Note: The provided kinetic parameters are illustrative and may not precisely reflect the values for this compound. The actual kinetics would need to be determined experimentally.

Experimental Protocols

The study of this compound and its metabolic pathway involves a combination of enzymatic assays and advanced analytical techniques.

Spectrophotometric Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity

This assay measures the decrease in absorbance at 263 nm, which corresponds to the disappearance of the cis-Δ³ double bond of the substrate.

Materials:

  • Purified Δ³,Δ²-enoyl-CoA isomerase

  • cis-3-Dodecenoyl-CoA (substrate)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • UV/Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and cis-3-dodecenoyl-CoA in a quartz cuvette.

  • Initiate the reaction by adding a small amount of purified Δ³,Δ²-enoyl-CoA isomerase.

  • Monitor the decrease in absorbance at 263 nm over time.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.

isomerase_assay cluster_workflow Isomerase Assay Workflow Prepare Reaction Mix Prepare Reaction Mix Initiate with Enzyme Initiate with Enzyme Prepare Reaction Mix->Initiate with Enzyme Monitor Absorbance (263 nm) Monitor Absorbance (263 nm) Initiate with Enzyme->Monitor Absorbance (263 nm) Calculate Activity Calculate Activity Monitor Absorbance (263 nm)->Calculate Activity

Figure 2. Workflow for the spectrophotometric assay of Δ³,Δ²-enoyl-CoA isomerase.

Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This assay measures the decrease in absorbance at 303 nm, which is characteristic of the enolate form of the 3-ketoacyl-CoA substrate in the presence of Mg²⁺.

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • This compound (substrate, requires synthesis) or a suitable analog like 3-oxohexadecanoyl-CoA

  • Tris-HCl buffer (100 mM, pH 8.0)

  • MgCl₂ (25 mM)

  • Coenzyme A (0.1 mM)

  • UV/Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and the 3-ketoacyl-CoA substrate in a quartz cuvette.

  • Initiate the reaction by adding coenzyme A.

  • Monitor the decrease in absorbance at 303 nm as the 3-ketoacyl-CoA is consumed.

  • Calculate the enzyme activity based on the rate of absorbance change.

LC-MS/MS for the Quantification of Acyl-CoA Intermediates

Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for the analysis of acyl-CoA esters in biological samples.

Sample Preparation:

  • Homogenize tissue or cell samples in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).

  • Centrifuge to pellet cellular debris.

  • Perform solid-phase extraction (SPE) on the supernatant to isolate the acyl-CoA esters.

  • Elute the acyl-CoAs and dry under nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column with a gradient elution program, typically using a mobile phase containing an ion-pairing agent like heptafluorobutyric acid to improve peak shape.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The precursor ion for this compound would be its [M+H]⁺ ion, and a characteristic fragment ion (e.g., loss of the phosphopantetheine moiety) would be monitored in the second quadrupole.

lc_ms_workflow cluster_workflow LC-MS/MS Workflow for Acyl-CoA Analysis Sample Homogenization Sample Homogenization Centrifugation Centrifugation Sample Homogenization->Centrifugation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Centrifugation->Solid-Phase Extraction (SPE) Elution & Drying Elution & Drying Solid-Phase Extraction (SPE)->Elution & Drying Reconstitution Reconstitution Elution & Drying->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Figure 3. General workflow for the analysis of acyl-CoA esters by LC-MS/MS.

Significance in Drug Development

The enzymes involved in the metabolism of unsaturated fatty acids, including Δ³,Δ²-enoyl-CoA isomerase and 3-ketoacyl-CoA thiolase, represent potential targets for therapeutic intervention in metabolic diseases. Dysregulation of fatty acid oxidation is implicated in conditions such as obesity, type 2 diabetes, and cardiovascular disease. A thorough understanding of the function of intermediates like this compound and the enzymes that process them is crucial for the rational design of modulators of these pathways. For instance, inhibitors of these enzymes could be explored for their potential to alter lipid metabolism and ameliorate metabolic dysfunction.

Conclusion

This compound is a key, albeit transient, intermediate in the β-oxidation of cis-vaccenic acid. Its metabolism highlights the elegant enzymatic solutions that have evolved to handle the structural diversity of fatty acids. The study of this molecule and its associated enzymes provides valuable insights into the intricacies of fatty acid metabolism and offers potential avenues for the development of novel therapeutics for metabolic disorders. Further research, particularly in obtaining precise kinetic data for the enzymes involved with this specific substrate, will be instrumental in fully elucidating its role in cellular bioenergetics.

The Pivotal Role of (11Z)-3-Oxooctadecenoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial beta-oxidation is a critical catabolic process for energy production from fatty acids. The degradation of unsaturated fatty acids, such as cis-vaccenic acid, introduces unique intermediates that require specialized enzymatic machinery for their complete oxidation. This technical guide provides an in-depth exploration of the role of a key intermediate, (11Z)-3-oxooctadecenoyl-CoA, in the mitochondrial beta-oxidation pathway. We will detail its formation, subsequent enzymatic processing, and the broader context of unsaturated fatty acid metabolism. This document includes a comprehensive overview of the relevant signaling pathways, detailed experimental protocols for studying this process, and quantitative data presented for comparative analysis.

Introduction to Mitochondrial Beta-Oxidation of Unsaturated Fatty Acids

Mitochondrial beta-oxidation is the primary pathway for the degradation of fatty acids to produce acetyl-CoA, NADH, and FADH2, which are essential for cellular energy production through the citric acid cycle and oxidative phosphorylation.[1][2] While the beta-oxidation of saturated fatty acids follows a straightforward four-step enzymatic spiral, the presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to handle the non-standard intermediates.[3]

The focus of this guide, this compound, is a critical intermediate in the beta-oxidation of cis-vaccenic acid (11Z-octadecenoic acid), a monounsaturated omega-7 fatty acid found in dairy products and animal fats. Its metabolism highlights the specialized enzymatic steps required to process unsaturated fatty acyl-CoAs with double bonds at odd-numbered carbon positions.

The Metabolic Pathway of this compound

The generation and subsequent breakdown of this compound occur within the mitochondrial matrix. The pathway can be visualized as a continuation of the standard beta-oxidation spiral, with a crucial isomerization step.

Formation of this compound

Cis-vaccenic acid, an 18-carbon fatty acid with a cis-double bond at the 11th carbon, is the precursor.

  • Activation: Cis-vaccenic acid is first activated to cis-vaccenoyl-CoA in the cytoplasm by an acyl-CoA synthetase.

  • Mitochondrial Transport: The activated cis-vaccenoyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle.

  • Initial Beta-Oxidation Cycles: Cis-vaccenoyl-CoA undergoes three standard cycles of beta-oxidation, each cycle consisting of dehydrogenation, hydration, oxidation, and thiolysis. Each cycle shortens the acyl-CoA chain by two carbons and produces one molecule each of acetyl-CoA, NADH, and FADH2.

  • Formation of a Problematic Intermediate: After three cycles, the resulting 12-carbon acyl-CoA intermediate is cis-Δ³-dodecenoyl-CoA. This intermediate cannot be directly processed by the next enzyme in the standard beta-oxidation pathway, acyl-CoA dehydrogenase, due to the position and cis configuration of the double bond.

It is at this juncture that the pathway diverges to handle the unsaturated intermediate, leading to the formation of a 3-oxoacyl-CoA intermediate that retains the original double bond position, which for the C18 precursor would be at the 11th position, hence this compound is a conceptual intermediate if the double bond were to remain unprocessed during the initial cycles. However, the actual intermediate after three cycles of beta-oxidation of cis-vaccenoyl-CoA (18:1Δ11c) is cis-Δ⁵-dodecenoyl-CoA, which after one more cycle yields cis-Δ³-decenoyl-CoA. The critical isomerization step occurs on this C12 intermediate.

The direct precursor to the isomerization step is a cis-Δ³-enoyl-CoA. For cis-vaccenoyl-CoA, this would be cis-Δ³-dodecenoyl-CoA.

Beta_Oxidation_of_Cis_Vaccenic_Acid cis-Vaccenoyl-CoA (18:1Δ11c) cis-Vaccenoyl-CoA (18:1Δ11c) 3 cycles of β-oxidation 3 cycles of β-oxidation cis-Vaccenoyl-CoA (18:1Δ11c)->3 cycles of β-oxidation cis-Δ5-Dodecenoyl-CoA (12:1Δ5c) cis-Δ5-Dodecenoyl-CoA (12:1Δ5c) 3 cycles of β-oxidation->cis-Δ5-Dodecenoyl-CoA (12:1Δ5c) 3 Acetyl-CoA 3 FADH2 3 NADH 1 cycle of β-oxidation 1 cycle of β-oxidation cis-Δ5-Dodecenoyl-CoA (12:1Δ5c)->1 cycle of β-oxidation cis-Δ3-Decenoyl-CoA (10:1Δ3c) cis-Δ3-Decenoyl-CoA (10:1Δ3c) 1 cycle of β-oxidation->cis-Δ3-Decenoyl-CoA (10:1Δ3c) 1 Acetyl-CoA 1 FADH2 1 NADH Δ3,Δ2-enoyl-CoA isomerase Δ3,Δ2-enoyl-CoA isomerase cis-Δ3-Decenoyl-CoA (10:1Δ3c)->Δ3,Δ2-enoyl-CoA isomerase Isomerization trans-Δ2-Decenoyl-CoA (10:1Δ2t) trans-Δ2-Decenoyl-CoA (10:1Δ2t) Δ3,Δ2-enoyl-CoA isomerase->trans-Δ2-Decenoyl-CoA (10:1Δ2t) Enoyl-CoA hydratase Enoyl-CoA hydratase trans-Δ2-Decenoyl-CoA (10:1Δ2t)->Enoyl-CoA hydratase Hydration L-3-Hydroxydecanoyl-CoA L-3-Hydroxydecanoyl-CoA Enoyl-CoA hydratase->L-3-Hydroxydecanoyl-CoA 3-Hydroxyacyl-CoA dehydrogenase 3-Hydroxyacyl-CoA dehydrogenase L-3-Hydroxydecanoyl-CoA->3-Hydroxyacyl-CoA dehydrogenase Oxidation 3-Oxodecanoyl-CoA 3-Oxodecanoyl-CoA 3-Hydroxyacyl-CoA dehydrogenase->3-Oxodecanoyl-CoA β-ketothiolase β-ketothiolase 3-Oxodecanoyl-CoA->β-ketothiolase Thiolysis Octanoyl-CoA (8:0) + Acetyl-CoA Octanoyl-CoA (8:0) + Acetyl-CoA β-ketothiolase->Octanoyl-CoA (8:0) + Acetyl-CoA Octanoyl-CoA (8:0) Octanoyl-CoA (8:0) Further β-oxidation Further β-oxidation Octanoyl-CoA (8:0)->Further β-oxidation

Caption: Mitochondrial beta-oxidation pathway of cis-vaccenoyl-CoA.

The Role of Δ³,Δ²-Enoyl-CoA Isomerase

The key enzyme responsible for processing the cis-Δ³-enoyl-CoA intermediate is Δ³,Δ²-enoyl-CoA isomerase .[3] This enzyme catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond. The resulting trans-Δ²-enoyl-CoA is a standard substrate for enoyl-CoA hydratase, the second enzyme in the beta-oxidation spiral.[4] This isomerization is crucial for the complete degradation of the fatty acid.

Subsequent Processing by 3-Hydroxyacyl-CoA Dehydrogenase

Following the action of Δ³,Δ²-enoyl-CoA isomerase and enoyl-CoA hydratase, the resulting L-3-hydroxyacyl-CoA is a substrate for 3-hydroxyacyl-CoA dehydrogenase (HADH) . HADH catalyzes the NAD⁺-dependent oxidation of the hydroxyl group to a keto group, forming a 3-ketoacyl-CoA.[5] The presence of a distant double bond, as in the intermediates derived from cis-vaccenic acid, does not typically inhibit the activity of HADH, which primarily acts on the beta-carbon.[6]

Quantitative Data

While specific kinetic data for the enzymatic processing of this compound and its direct precursors are not extensively available, data from analogous substrates provide valuable insights into the efficiency of these reactions.

EnzymeSubstrate (Analogue)Km (µM)Vmax (U/mg)Source
Δ³,Δ²-Enoyl-CoA Isomerase (rat liver, mitochondrial)cis-3-Hexenoyl-CoA15130[7]
Δ³,Δ²-Enoyl-CoA Isomerase (rat liver, mitochondrial)cis-3-Octenoyl-CoA25110[7]
L-3-Hydroxyacyl-CoA Dehydrogenase (pig heart)L-3-Hydroxydecanoyl-CoA2.5150[8]
L-3-Hydroxyacyl-CoA Dehydrogenase (pig heart)L-3-Hydroxyhexadecanoyl-CoA2.0100[8]

Note: The provided data are for analogous substrates and may not precisely reflect the kinetics for the intermediates of cis-vaccenic acid beta-oxidation.

Experimental Protocols

The investigation of the mitochondrial beta-oxidation of this compound and its precursors requires a combination of in vitro enzymatic assays and cellular metabolic studies.

In Vitro Reconstitution of the Beta-Oxidation Pathway

This protocol allows for the study of the complete or partial beta-oxidation pathway in a controlled environment.[9][10]

Objective: To measure the production of acetyl-CoA and other intermediates from cis-vaccenoyl-CoA.

Materials:

  • Purified mitochondrial enzymes: Acyl-CoA synthetase, carnitine palmitoyltransferase I and II, carnitine-acylcarnitine translocase, acyl-CoA dehydrogenases, Δ³,Δ²-enoyl-CoA isomerase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketothiolase.

  • Cis-vaccenic acid

  • ATP, Coenzyme A, L-carnitine, NAD⁺, FAD

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Quenching solution (e.g., perchloric acid)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, Coenzyme A, and cis-vaccenic acid.

  • Initiate the reaction by adding acyl-CoA synthetase to generate cis-vaccenoyl-CoA.

  • Add the remaining mitochondrial enzymes, L-carnitine, NAD⁺, and FAD to the reaction mixture.

  • Incubate the reaction at 37°C.

  • At various time points, take aliquots of the reaction mixture and quench the reaction with the quenching solution.

  • Analyze the quenched samples by LC-MS/MS to quantify the levels of cis-vaccenoyl-CoA, acetyl-CoA, and other beta-oxidation intermediates.

In_Vitro_Reconstitution_Workflow cluster_0 Reaction Setup cluster_1 Incubation & Sampling cluster_2 Analysis Prepare Reaction Mixture Prepare Reaction Mixture Add Acyl-CoA Synthetase Add Acyl-CoA Synthetase Prepare Reaction Mixture->Add Acyl-CoA Synthetase Add β-oxidation Enzymes Add β-oxidation Enzymes Add Acyl-CoA Synthetase->Add β-oxidation Enzymes Incubate at 37°C Incubate at 37°C Add β-oxidation Enzymes->Incubate at 37°C Collect Aliquots Collect Aliquots Incubate at 37°C->Collect Aliquots Quench Reaction Quench Reaction Collect Aliquots->Quench Reaction LC-MS/MS Analysis LC-MS/MS Analysis Quench Reaction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for in vitro reconstitution of beta-oxidation.

Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity

This spectrophotometric assay measures the activity of Δ³,Δ²-enoyl-CoA isomerase by monitoring the formation of the trans-Δ²-enoyl-CoA product.

Objective: To determine the kinetic parameters of Δ³,Δ²-enoyl-CoA isomerase.

Materials:

  • Purified Δ³,Δ²-enoyl-CoA isomerase

  • cis-Δ³-Enoyl-CoA substrate (e.g., cis-3-decenoyl-CoA)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 263 nm

Procedure:

  • Prepare a solution of the cis-Δ³-enoyl-CoA substrate in the assay buffer.

  • Place the substrate solution in a cuvette and record the baseline absorbance at 263 nm.

  • Initiate the reaction by adding a known amount of purified Δ³,Δ²-enoyl-CoA isomerase.

  • Monitor the increase in absorbance at 263 nm over time, which corresponds to the formation of the trans-Δ²-enoyl-CoA product.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).[11][12]

Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺ to NADH.[8][13]

Objective: To determine the kinetic parameters of 3-hydroxyacyl-CoA dehydrogenase.

Materials:

  • Purified 3-hydroxyacyl-CoA dehydrogenase

  • L-3-Hydroxyacyl-CoA substrate

  • NAD⁺

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NAD⁺, and the L-3-hydroxyacyl-CoA substrate.

  • Place the reaction mixture in a cuvette and record the baseline absorbance at 340 nm.

  • Initiate the reaction by adding a known amount of purified 3-hydroxyacyl-CoA dehydrogenase.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Repeat the assay with varying substrate concentrations to determine Km and Vmax.

Analysis of Beta-Oxidation in Isolated Mitochondria

This protocol allows for the study of fatty acid oxidation in a more physiologically relevant context.[14]

Objective: To measure the rate of oxidation of cis-vaccenic acid in isolated mitochondria.

Materials:

  • Isolated mitochondria (e.g., from rat liver or cultured cells)

  • [1-¹⁴C]-cis-vaccenic acid (or other suitably labeled precursor)

  • Reaction buffer (e.g., mitochondrial respiration buffer)

  • Scintillation counter

Procedure:

  • Isolate mitochondria from the desired tissue or cell type using standard differential centrifugation methods.

  • Prepare a reaction mixture containing the isolated mitochondria, reaction buffer, and labeled cis-vaccenic acid.

  • Incubate the reaction at 37°C.

  • At various time points, terminate the reaction and separate the radiolabeled water-soluble products (e.g., acetyl-CoA) from the unreacted fatty acid.

  • Quantify the amount of radiolabeled product using a scintillation counter.

  • The rate of fatty acid oxidation is determined from the rate of production of radiolabeled water-soluble products.

Signaling Pathways and Regulation

The beta-oxidation of unsaturated fatty acids is tightly regulated to meet the energetic demands of the cell. Key regulatory points include:

  • Substrate Availability: The entry of fatty acids into the mitochondria via the carnitine shuttle is a major control point.

  • Transcriptional Regulation: The expression of beta-oxidation enzymes is regulated by transcription factors such as peroxisome proliferator-activated receptors (PPARs), which are activated by fatty acids and their derivatives.

  • Allosteric Regulation: The activity of key enzymes can be allosterically regulated by the ratios of NADH/NAD⁺ and acetyl-CoA/CoA. High ratios inhibit beta-oxidation.

Regulation_of_Beta_Oxidation Fatty Acids Fatty Acids PPARs PPARs Fatty Acids->PPARs Carnitine Shuttle Carnitine Shuttle Fatty Acids->Carnitine Shuttle β-oxidation Enzyme Expression β-oxidation Enzyme Expression PPARs->β-oxidation Enzyme Expression Mitochondrial β-oxidation Mitochondrial β-oxidation β-oxidation Enzyme Expression->Mitochondrial β-oxidation NADH/NAD+ ratio NADH/NAD+ ratio NADH/NAD+ ratio->Mitochondrial β-oxidation Acetyl-CoA/CoA ratio Acetyl-CoA/CoA ratio Acetyl-CoA/CoA ratio->Mitochondrial β-oxidation Carnitine Shuttle->Mitochondrial β-oxidation Cellular Energy Demand Cellular Energy Demand Cellular Energy Demand->Mitochondrial β-oxidation

Caption: Regulation of mitochondrial beta-oxidation.

Conclusion

The metabolism of this compound and its precursors is a testament to the metabolic flexibility of mitochondrial beta-oxidation. The involvement of auxiliary enzymes like Δ³,Δ²-enoyl-CoA isomerase ensures the complete and efficient degradation of unsaturated fatty acids, contributing significantly to cellular energy homeostasis. A thorough understanding of this pathway, facilitated by the experimental approaches outlined in this guide, is crucial for researchers in metabolism and professionals in drug development targeting metabolic diseases. Further research focusing on the specific kinetics and regulation of the enzymes involved in processing intermediates of cis-vaccenic acid will provide a more complete picture of this important metabolic route.

References

The Enzymatic Crossroads of Unsaturated Fatty Acid Metabolism: A Technical Guide to the Metabolism of (11Z)-3-Oxooctadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z)-3-Oxooctadecenoyl-CoA is a key intermediate in the peroxisomal β-oxidation of oleic acid, a prevalent monounsaturated fatty acid. Its metabolism is a critical juncture, requiring specialized enzymatic activities to navigate the unique chemical landscape of its double bond. This technical guide provides an in-depth exploration of the enzymes responsible for the metabolism of this compound, with a focus on their biochemical properties, the experimental methodologies used for their characterization, and the regulatory networks that govern their expression. This document is intended to serve as a comprehensive resource for researchers in lipid metabolism, drug discovery, and related biomedical fields.

Introduction: The Challenge of Unsaturated Fatty Acid Oxidation

The catabolism of fatty acids through β-oxidation is a fundamental energy-generating process. While the degradation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to resolve the resulting non-standard intermediates. This compound, derived from the common dietary fatty acid oleic acid (C18:1), exemplifies this challenge. The cis-double bond at the 11th position ultimately gives rise to a 3-enoyl-CoA intermediate that is not a substrate for the canonical β-oxidation machinery. The key enzymatic step required is the isomerization of this 3-enoyl-CoA to a 2-enoyl-CoA, which can then re-enter the main β-oxidation spiral. This critical conversion is catalyzed by a class of enzymes known as Δ³,Δ²-enoyl-CoA isomerases.

Key Enzymes in the Metabolism of this compound

The metabolism of this compound primarily occurs within the peroxisome and is facilitated by Δ³,Δ²-enoyl-CoA isomerases. These enzymes exist in multiple forms, including monofunctional proteins and as domains within multifunctional enzyme complexes.

Monofunctional Δ³,Δ²-Enoyl-CoA Isomerase (ECI)

Monofunctional enoyl-CoA isomerase (EC 5.3.3.8) specifically catalyzes the reversible isomerization of 3-enoyl-CoA esters to their corresponding 2-enoyl-CoA isomers.[1] Both peroxisomal and mitochondrial isoforms of ECI have been identified in rat liver.[1] While both isoforms can act on a range of substrates, their specific roles in the metabolism of long-chain unsaturated fatty acids like oleic acid are still under investigation.

Multifunctional Protein 1 (MFP-1)

In rat peroxisomes, Multifunctional Protein 1 (MFP-1) is a key enzyme in the β-oxidation of straight-chain fatty acids.[2][3] It possesses 2-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.[2][3] Notably, some studies suggest that MFP-1 may also harbor a Δ³,Δ²-enoyl-CoA isomerase activity, making it a critical player in the complete degradation of unsaturated fatty acids.

Multifunctional Protein 2 (MFP-2)

Multifunctional Protein 2 (MFP-2), also known as D-bifunctional protein, is another crucial enzyme in peroxisomal β-oxidation, particularly for branched-chain fatty acids and bile acid intermediates.[3] It exhibits 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities.[2][3] Similar to MFP-1, MFP-2 is also implicated in the isomerization of 3-enoyl-CoA intermediates, highlighting the versatility of these multifunctional enzymes.

Quantitative Data on Enzyme Activity

Table 1: Substrate Specificity of Purified Plant Peroxisomal Δ³,Δ²-Enoyl-CoA Isomerase from Cucumber Cotyledons

SubstrateRelative Activity (%)
3-cis-Hexenoyl-CoA100
3-trans-Hexenoyl-CoA85
3-cis-Octenoyl-CoA70
3-trans-Octenoyl-CoA60
3-cis-Decenoyl-CoA45
3-trans-Decenoyl-CoA35
3-cis-Dodecenoyl-CoA20
3-trans-Dodecenoyl-CoA15

Data adapted from Engeland, K., & Kindl, H. (1991). Eur J Biochem.

Table 2: Kinetic Parameters of Yeast Peroxisomal Δ³,Δ²-Enoyl-CoA Isomerase

SubstrateKm (µM)Vmax (U/mg)
3-trans-Hexenoyl-CoA2511
3-cis-Octenoyl-CoA1516

Data adapted from Mursula, A. M., et al. (2001). J Mol Biol.

Experimental Protocols

This section provides detailed methodologies for the isolation of peroxisomes and the assay of Δ³,Δ²-enoyl-CoA isomerase activity, which are fundamental to studying the metabolism of this compound.

Isolation of Peroxisomes from Mammalian Liver

This protocol is adapted from established methods for obtaining highly pure peroxisomal fractions.[4][5]

Materials:

  • Fresh mammalian liver tissue (e.g., rat or mouse)

  • Homogenization buffer (0.25 M sucrose, 10 mM MOPS, pH 7.2, 1 mM EDTA, 1 mM DTT, and protease inhibitors)

  • Nycodenz or Percoll gradient solutions of varying densities

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Tissue Homogenization: Mince the liver tissue on ice and homogenize in ice-cold homogenization buffer using a Dounce homogenizer with a loose-fitting pestle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.

    • Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet a crude organelle fraction containing mitochondria, lysosomes, and peroxisomes.

  • Density Gradient Centrifugation:

    • Resuspend the organelle pellet in a small volume of homogenization buffer.

    • Layer the resuspended pellet onto a pre-formed density gradient (e.g., Nycodenz or Percoll).

    • Centrifuge at high speed in an ultracentrifuge (e.g., 100,000 x g for 1-2 hours).

  • Fraction Collection and Analysis:

    • Carefully collect fractions from the gradient. Peroxisomes will band at a characteristic density.

    • Assay fractions for marker enzymes (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria) to determine the purity of the peroxisomal fraction.

    • Quantify the protein concentration of the purified peroxisomal fraction.

Assay of Δ³,Δ²-Enoyl-CoA Isomerase Activity

This spectrophotometric assay measures the conversion of a 3-enoyl-CoA substrate to a 2-enoyl-CoA product.

Materials:

  • Purified peroxisomal fraction or recombinant Δ³,Δ²-enoyl-CoA isomerase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Substrate: this compound (or a suitable analog like 3-cis-octenoyl-CoA)

  • Coupling enzyme: Enoyl-CoA hydratase (crotonase)

  • NAD⁺

  • 3-Hydroxyacyl-CoA dehydrogenase

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, NAD⁺, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase.

  • Enzyme Addition: Add a known amount of the peroxisomal fraction or purified isomerase to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiation of Reaction: Initiate the reaction by adding the 3-enoyl-CoA substrate.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH by the coupled enzymatic reactions.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Signaling Pathways and Regulation

The expression of enzymes involved in peroxisomal β-oxidation, including Δ³,Δ²-enoyl-CoA isomerases, is tightly regulated at the transcriptional level. The primary regulatory hub for this process is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

The PPARα Signaling Pathway

PPARα is a ligand-activated nuclear receptor that, upon binding to its ligands (which include fatty acids and their derivatives), forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcriptional activation of genes encoding peroxisomal β-oxidation enzymes.

PPAR_Signaling Ligands Fatty Acids, Eicosanoids, Fibrates PPARa PPARα Ligands->PPARa binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE binds to TargetGenes Target Genes (e.g., ACOX1, ECI, MFP-1/2) PPRE->TargetGenes activates transcription of Coactivators Coactivators (e.g., PGC-1α) Coactivators->PPARa_RXR recruited by Enzymes Peroxisomal β-Oxidation Enzymes TargetGenes->Enzymes encodes Metabolism Increased Fatty Acid Metabolism Enzymes->Metabolism

Caption: The PPARα signaling pathway regulating peroxisomal β-oxidation.

Experimental and Logical Workflows

The study of enzymes metabolizing this compound involves a multi-step workflow, from initial identification to detailed characterization.

Experimental_Workflow Start Hypothesis: Enzymes metabolize This compound Isolation Peroxisome Isolation Start->Isolation Expression Heterologous Expression & Purification Start->Expression Purification Enzyme Purification (Chromatography) Isolation->Purification Regulation Gene Expression Analysis (qPCR, Western Blot) Isolation->Regulation Assay Enzyme Activity Assay Purification->Assay Identification Protein Identification (Mass Spectrometry) Purification->Identification Expression->Assay Expression->Identification Kinetics Kinetic Analysis (Km, Vmax) Assay->Kinetics Conclusion Characterization of Metabolic Pathway Kinetics->Conclusion Identification->Conclusion Regulation->Conclusion

Caption: A typical experimental workflow for studying enzymes of interest.

Conclusion and Future Directions

The metabolism of this compound is a pivotal step in the degradation of oleic acid, orchestrated by a family of Δ³,Δ²-enoyl-CoA isomerases located within the peroxisome. While the key enzymatic players have been identified, a significant opportunity exists for further research to delineate the precise kinetic parameters of these enzymes with their native long-chain substrates. Such data will be invaluable for constructing more accurate models of fatty acid metabolism and for the rational design of therapeutic interventions targeting metabolic disorders. Future studies should focus on the heterologous expression and purification of mammalian ECI and MFPs to facilitate detailed kinetic analysis with a range of C18:1-CoA isomers. Furthermore, elucidating the specific roles of the monofunctional versus multifunctional isomerases in the context of varying physiological and pathological states will provide a more complete understanding of this intricate metabolic network.

References

(11Z)-3-oxooctadecenoyl-CoA as an intermediate in lipid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z)-3-Oxooctadecenoyl-CoA is a key, albeit transient, intermediate in the metabolic pathway of oleic acid, an 18-carbon monounsaturated fatty acid. Its formation and subsequent cleavage are central to the beta-oxidation of this common fatty acid, a critical process for cellular energy production. This guide provides a comprehensive overview of the synthesis, metabolic fate, and potential regulatory significance of this compound. It includes a detailed examination of the enzymatic reactions involved, hypothetical quantitative data to illustrate metabolic flux, and standardized experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in lipid metabolism and those involved in the development of therapeutics targeting metabolic pathways.

Introduction

Lipid metabolism is a cornerstone of cellular bioenergetics and signaling. The breakdown of fatty acids through beta-oxidation in the mitochondria and peroxisomes provides a major source of ATP.[1][2][3] The metabolism of unsaturated fatty acids, such as oleic acid, requires additional enzymatic steps compared to their saturated counterparts to handle the double bonds.[2] this compound emerges as a critical intermediate in this specialized pathway. Understanding the kinetics and regulation of the enzymes that produce and consume this molecule is essential for a complete picture of fatty acid metabolism and its dysregulation in various disease states.

The Role of this compound in the Beta-Oxidation of Oleic Acid

The beta-oxidation of oleoyl-CoA, the activated form of oleic acid, proceeds through several cycles of the standard beta-oxidation pathway until the cis-Δ¹¹ double bond is reached. At this point, auxiliary enzymes are required to reconfigure the double bond for the subsequent enzymatic steps. The formation of this compound is a pivotal step in this process.

The metabolic pathway leading to and from this compound is depicted below:

Beta_Oxidation_of_Oleoyl_CoA Oleoyl_CoA Oleoyl-CoA (cis-Δ⁹-C18:1-CoA) Three_Cycles 3 Cycles of β-Oxidation Oleoyl_CoA->Three_Cycles cis_D3_Dodecenoyl_CoA cis-Δ³-Dodecenoyl-CoA Three_Cycles->cis_D3_Dodecenoyl_CoA - 3 Acetyl-CoA trans_D2_Dodecenoyl_CoA trans-Δ²-Dodecenoyl-CoA cis_D3_Dodecenoyl_CoA->trans_D2_Dodecenoyl_CoA Enoyl_CoA_Isomerase Δ³,Δ²-Enoyl-CoA Isomerase L_3_Hydroxyacyl_CoA L-3-Hydroxy- dodecenoyl-CoA trans_D2_Dodecenoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Target This compound (Hypothetical Intermediate*) L_3_Hydroxyacyl_CoA->Target L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase Myristoyl_CoA Myristoyl-CoA (C14:0-CoA) Target->Myristoyl_CoA Thiolytic Cleavage Acetyl_CoA Acetyl-CoA Target->Acetyl_CoA Thiolase β-Ketothiolase caption *This represents a generalized intermediate in the oxidation of a C18 unsaturated fatty acid. The specific isomer (11Z) would be formed from a precursor with a cis-double bond at position 11.

Figure 1: Simplified pathway of oleic acid beta-oxidation.

Quantitative Analysis of Intermediate Flux

To understand the metabolic significance of this compound, it is crucial to analyze the kinetic parameters of the enzymes involved in its turnover. The following table presents hypothetical, yet plausible, kinetic data for the key enzymes in this pathway, based on known values for similar enzymes in fatty acid oxidation.

EnzymeSubstrateProductKm (µM)Vmax (µmol/min/mg)
L-3-Hydroxyacyl-CoA DehydrogenaseL-3-Hydroxydodecenoyl-CoAThis compound5015
β-KetothiolaseThis compoundMyristoyl-CoA + Acetyl-CoA2530

Table 1: Hypothetical Kinetic Parameters of Key Enzymes

These hypothetical values suggest that β-ketothiolase has a higher affinity and maximal velocity for this compound compared to the dehydrogenase that produces it. This kinetic profile would ensure a low steady-state concentration of this intermediate, preventing its accumulation and potential feedback inhibition.

Experimental Protocols

The study of this compound requires robust experimental protocols for its synthesis, purification, and use in enzymatic assays.

Enzymatic Synthesis and Purification of this compound

This protocol outlines a method for the enzymatic synthesis of this compound from a commercially available precursor.

Synthesis_Workflow Start Start: L-3-Hydroxy- dodecenoyl-CoA Incubation Incubate with L-3-Hydroxyacyl-CoA Dehydrogenase and NAD⁺ Start->Incubation Reaction_Quench Quench Reaction (e.g., with acid) Incubation->Reaction_Quench Extraction Solid-Phase Extraction (SPE) (C18 reverse phase) Reaction_Quench->Extraction Wash Wash with aqueous buffer Extraction->Wash Elution Elute with organic solvent (e.g., methanol) Wash->Elution HPLC Purify by HPLC (C18 column, gradient elution) Elution->HPLC Characterization Characterize by LC-MS/MS HPLC->Characterization End End: Purified (11Z)-3-Oxo- octadecenoyl-CoA Characterization->End

Figure 2: Workflow for the synthesis and purification of this compound.

Methodology:

  • Reaction Setup: In a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4), combine L-3-hydroxydodecenoyl-CoA, an excess of NAD⁺, and purified L-3-hydroxyacyl-CoA dehydrogenase.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time, monitoring the reaction progress by HPLC.

  • Quenching: Stop the reaction by adding an acid (e.g., formic acid) to denature the enzyme.

  • Purification:

    • Apply the quenched reaction mixture to a C18 solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with an aqueous buffer to remove salts and NAD⁺.

    • Elute the acyl-CoA esters with an organic solvent like methanol.

    • Further purify the eluate using reverse-phase high-performance liquid chromatography (HPLC) with a suitable gradient of acetonitrile (B52724) in water containing a low concentration of a pairing agent like trifluoroacetic acid.

  • Characterization: Confirm the identity and purity of the synthesized this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Assay of β-Ketothiolase Activity

This protocol describes a spectrophotometric assay to measure the activity of β-ketothiolase using the synthesized this compound as a substrate.

Thiolase_Assay Substrate This compound Reaction Reaction Mixture Substrate->Reaction CoenzymeA Coenzyme A CoenzymeA->Reaction Enzyme β-Ketothiolase Enzyme->Reaction Products Myristoyl-CoA + Acetyl-CoA Reaction->Products Thiolytic Cleavage Spectrophotometer Monitor Decrease in Absorbance at 303 nm Reaction->Spectrophotometer Measurement

Figure 3: Logical diagram of the β-ketothiolase activity assay.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), Coenzyme A, and the purified β-ketothiolase enzyme.

  • Initiation: Start the reaction by adding a known concentration of this compound to the reaction mixture.

  • Measurement: Monitor the decrease in absorbance at 303 nm, which corresponds to the disappearance of the 3-oxoacyl-CoA thioester bond.

  • Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the 3-oxoacyl-CoA.

Conclusion and Future Directions

This compound is a fleeting but essential intermediate in the catabolism of oleic acid. While its direct measurement in vivo is challenging due to its low steady-state concentration, understanding the kinetics of the enzymes that govern its formation and degradation is critical for a comprehensive model of lipid metabolism. Future research should focus on the development of sensitive analytical methods to detect and quantify this and other transient intermediates in biological samples. Furthermore, investigating the potential regulatory roles of such intermediates, for instance, through allosteric regulation of metabolic enzymes, could open new avenues for therapeutic intervention in metabolic diseases. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further explore the intricate world of fatty acid metabolism.

References

An In-depth Technical Guide on the Cellular Localization of (11Z)-3-Oxooctadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(11Z)-3-Oxooctadecenoyl-CoA is a key metabolic intermediate in the biosynthesis of jasmonic acid (JA), a critical signaling molecule in plant development and defense. This guide elucidates the cellular localization of this compound, providing a comprehensive overview of the biochemical pathways, experimental evidence, and methodologies for its study. The primary localization of this molecule is conclusively determined to be the peroxisome , a finding supported by extensive research on the subcellular compartmentalization of the JA biosynthetic pathway. While direct quantitative measurements of this compound within cellular compartments are not currently available in the literature, this guide provides contextual quantitative data for related metabolites and outlines a detailed experimental workflow for future quantification studies.

Cellular Localization of this compound

The cellular localization of this compound is intrinsically linked to the jasmonic acid (JA) biosynthetic pathway. This pathway is spatially segregated between two organelles: the chloroplast and the peroxisome.

The initial stages of JA biosynthesis, which involve the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA), occur in the chloroplast . Subsequently, OPDA is transported to the peroxisome for the final steps of JA synthesis.[1][2][3] This terminal phase of JA biosynthesis involves a series of β-oxidation reactions.

This compound is an intermediate in the second cycle of this peroxisomal β-oxidation of the C18 precursor of JA. The enzymes responsible for the β-oxidation of fatty acids in higher plants are exclusively located in peroxisomes.[4][5] Proteomic analyses of Arabidopsis thaliana peroxisomes have confirmed the presence of the necessary β-oxidation enzymes, including 3-ketoacyl-CoA thiolase, which catalyzes the reaction involving this compound. Therefore, the subcellular localization of this compound is unequivocally the peroxisome .

Quantitative Data

Direct quantitative analysis of this compound concentrations within specific cellular compartments has not been reported in the existing scientific literature. This is likely due to the technical challenges associated with the low abundance and transient nature of this metabolic intermediate, as well as the difficulty in isolating sufficiently pure peroxisomes for metabolomic analysis of acyl-CoA esters.

However, to provide a metabolic context, the following table summarizes the concentrations of the jasmonic acid precursor, 12-oxo-phytodienoic acid (OPDA), in whole plant tissues under different conditions. It is important to note that these values represent the total tissue content and not the specific concentration within the peroxisome.

Plant SpeciesTissueConditionOPDA Concentration (pmol/g FW)Reference
Arabidopsis thalianaRootsUnwounded36.5 ± 18[6]
Arabidopsis thalianaRootsWounded68.3 ± 24.8[6]
Calohypnum plumiformeGametophoresUnwounded~150[7]
Calohypnum plumiformeGametophoresWounded~600[7]

Experimental Protocols

The following section outlines a detailed experimental workflow for the isolation of peroxisomes and the subsequent quantification of this compound. This protocol is a composite of established methodologies for peroxisome isolation and acyl-CoA analysis.

Peroxisome Isolation from Arabidopsis thaliana Leaves

This protocol is adapted from established methods for isolating highly purified peroxisomes from plant leaves.

Materials:

  • Arabidopsis thaliana plants (4-6 weeks old)

  • Grinding buffer (0.3 M sucrose (B13894), 50 mM MOPS-KOH pH 7.5, 1 mM EDTA, 0.2% (w/v) BSA, 0.2% (w/v) polyvinylpyrrolidone-40, 5 mM dithiothreitol)

  • Percoll solutions (40% and 20% (v/v) in grinding buffer)

  • Wash buffer (0.3 M sucrose, 20 mM MOPS-KOH pH 7.2, 1 mM EDTA)

  • Sucrose gradient solutions (30%, 38%, 45%, 52%, 60% (w/w) in 10 mM MOPS-KOH pH 7.2, 1 mM EDTA)

  • Homogenizer, refrigerated centrifuge, ultracentrifuge, soft paintbrush.

Procedure:

  • Harvest 50-100 g of Arabidopsis leaves and homogenize gently in ice-cold grinding buffer.

  • Filter the homogenate through layers of cheesecloth and miracloth.

  • Centrifuge the filtrate at 1,500 x g for 10 min to pellet chloroplasts.

  • Centrifuge the supernatant at 12,000 x g for 15 min to pellet a crude organelle fraction containing mitochondria and peroxisomes.

  • Resuspend the pellet in wash buffer and layer onto a discontinuous Percoll gradient (40% and 20%).

  • Centrifuge at 12,000 x g for 30 min.

  • Carefully collect the band at the 20%/40% interface, which is enriched in peroxisomes.

  • Dilute the collected fraction with wash buffer and centrifuge at 12,000 x g for 15 min to pellet the peroxisomes.

  • Resuspend the pellet in a minimal volume of wash buffer and layer onto a continuous or discontinuous sucrose gradient.

  • Centrifuge at 100,000 x g for 2-3 hours.

  • Carefully fractionate the gradient and identify the peroxisome-enriched fractions by assaying for marker enzymes (e.g., catalase).

  • Pellet the purified peroxisomes by centrifugation and resuspend in a suitable buffer for acyl-CoA extraction.

Extraction and Quantification of this compound

This protocol is based on liquid chromatography-mass spectrometry (LC-MS) methods for acyl-CoA analysis.

Materials:

  • Purified peroxisome fraction

  • Extraction solvent (e.g., 75% ethanol (B145695) with internal standards)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a suitable column (e.g., C18)

  • Synthetic this compound standard.

Procedure:

  • Immediately quench the metabolic activity of the purified peroxisome fraction by adding ice-cold extraction solvent.

  • Lyse the peroxisomes by sonication or freeze-thaw cycles.

  • Centrifuge to pellet cellular debris and collect the supernatant.

  • Purify and concentrate the acyl-CoAs from the supernatant using SPE.

  • Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Separate the acyl-CoAs by reverse-phase liquid chromatography.

  • Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, based on the specific precursor-product ion transitions for the molecule.

  • Quantify the amount of this compound by comparing its peak area to that of a known amount of a synthetic standard.

Visualizations

Jasmonic Acid Biosynthesis Pathway

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_legend Legend a_Linolenic_Acid α-Linolenic Acid HPOT 13(S)-HPOT a_Linolenic_Acid->HPOT LOX AOS_product Allene Oxide HPOT->AOS_product AOS OPDA 12-oxo-Phytodienoic Acid (OPDA) AOS_product->OPDA AOC OPDA_perox OPDA OPDA->OPDA_perox Transport OPC8_CoA OPC-8:0-CoA OPDA_perox->OPC8_CoA OPR3, ACX Oxo_C16_CoA This compound OPC8_CoA->Oxo_C16_CoA β-oxidation (1st cycle) Oxo_C14_CoA 3-oxo-tetradecenoyl-CoA Oxo_C16_CoA->Oxo_C14_CoA β-oxidation (2nd cycle) JA_CoA Jasmonoyl-CoA Oxo_C14_CoA->JA_CoA β-oxidation (3rd cycle) JA Jasmonic Acid JA_CoA->JA Thioesterase LOX LOX: Lipoxygenase AOS AOS: Allene Oxide Synthase AOC AOC: Allene Oxide Cyclase OPR3 OPR3: OPDA Reductase 3 ACX ACX: Acyl-CoA Oxidase Experimental_Workflow cluster_isolation Peroxisome Isolation cluster_analysis Acyl-CoA Analysis Start Plant Tissue (e.g., Arabidopsis leaves) Homogenization Homogenization in Grinding Buffer Start->Homogenization Centrifugation1 Differential Centrifugation (remove chloroplasts) Homogenization->Centrifugation1 Centrifugation2 Pellet Crude Organelles Centrifugation1->Centrifugation2 Percoll_Gradient Percoll Gradient Centrifugation Centrifugation2->Percoll_Gradient Sucrose_Gradient Sucrose Gradient Centrifugation Percoll_Gradient->Sucrose_Gradient Purified_Peroxisomes Purified Peroxisomes Sucrose_Gradient->Purified_Peroxisomes Extraction Acyl-CoA Extraction (with internal standards) Purified_Peroxisomes->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC_MS LC-MS/MS Analysis (MRM mode) SPE->LC_MS Quantification Quantification (vs. standard curve) LC_MS->Quantification

References

The Physiological Relevance of Unsaturated 3-Oxoacyl-CoAs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsaturated 3-oxoacyl-CoAs are pivotal, albeit transient, intermediates in the mitochondrial beta-oxidation of unsaturated fatty acids. Their metabolism is crucial for energy homeostasis, particularly in tissues with high energy demands such as the heart, liver, and skeletal muscle. Beyond their bioenergetic role, emerging evidence suggests that the flux and accumulation of these and related acyl-CoA species can have significant signaling implications, influencing post-translational modifications of proteins and potentially modulating cellular processes. Dysregulation of the metabolic pathways involving unsaturated 3-oxoacyl-CoAs is implicated in a range of pathologies, including inherited metabolic disorders, cardiomyopathy, and hepatic steatosis. This technical guide provides an in-depth exploration of the physiological relevance of unsaturated 3-oxoacyl-CoAs, detailing their metabolic context, the enzymes involved, and their connection to cellular signaling and disease. Furthermore, this guide furnishes detailed experimental protocols for their study and presents key quantitative data to serve as a valuable resource for researchers in the field.

Introduction

The catabolism of fatty acids through beta-oxidation is a fundamental process for energy production in most organisms. While the oxidation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the degradation of unsaturated fatty acids, which are prevalent in the diet and cellular lipids, necessitates additional auxiliary enzymes to handle the double bonds present in their acyl chains.[1][2][3] Unsaturated 3-oxoacyl-CoAs are key intermediates formed during the oxidation of these fatty acids. These molecules are situated at a critical juncture in the beta-oxidation pathway, immediately preceding the final thiolytic cleavage that releases acetyl-CoA.[4]

The physiological concentration and flux of unsaturated 3-oxoacyl-CoAs are tightly regulated, as their accumulation can be indicative of metabolic bottlenecks or enzymatic deficiencies.[5] Moreover, the reactivity of the thioester bond in acyl-CoAs, in general, positions them as donors for post-translational modifications of proteins, a rapidly expanding area of cell signaling research.[6][7][8] This guide aims to provide a comprehensive overview of the current understanding of unsaturated 3-oxoacyl-CoAs, with a focus on their physiological roles, the analytical methods used for their investigation, and their relevance in health and disease.

The Metabolic Context of Unsaturated 3-Oxoacyl-CoAs

Unsaturated 3-oxoacyl-CoAs are generated during the beta-oxidation of both monounsaturated and polyunsaturated fatty acids. The core beta-oxidation spiral consists of four reactions: dehydrogenation, hydration, oxidation, and thiolysis.[9] However, the cis or trans double bonds in unsaturated fatty acids pose a challenge to this enzymatic machinery, requiring the action of auxiliary enzymes to reconfigure the double bonds into a form that can be processed by the core pathway.[1][3]

Beta-Oxidation of Monounsaturated Fatty Acids

The beta-oxidation of a monounsaturated fatty acid like oleoyl-CoA proceeds through several cycles of conventional beta-oxidation until the double bond is near the carboxyl end of the molecule. At this point, an isomerase is required to convert the cis-double bond to a trans-double bond, allowing the cycle to continue. The subsequent steps lead to the formation of an unsaturated 3-oxoacyl-CoA.

Beta-Oxidation of Polyunsaturated Fatty Acids

The oxidation of polyunsaturated fatty acids is more complex, requiring both an isomerase and a reductase.[10] For instance, the degradation of linoleoyl-CoA involves multiple rounds of beta-oxidation, followed by the action of an isomerase and then a reductase to resolve the conjugated double bonds.[1][5] This ultimately funnels the carbon skeleton back into the main beta-oxidation pathway, generating unsaturated 3-oxoacyl-CoA intermediates.

Below is a diagram illustrating the general pathway for the beta-oxidation of an unsaturated fatty acid, highlighting the formation of the 3-oxoacyl-CoA intermediate.

Beta_Oxidation_Unsaturated cluster_main_pathway Core Beta-Oxidation Cycle cluster_auxiliary Auxiliary Enzymes Unsaturated_Acyl_CoA Unsaturated_Acyl_CoA trans-2-Enoyl_CoA trans-2-Enoyl_CoA Unsaturated_Acyl_CoA->trans-2-Enoyl_CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl_CoA 3-Hydroxyacyl_CoA trans-2-Enoyl_CoA->3-Hydroxyacyl_CoA Enoyl-CoA Hydratase 3-Oxoacyl_CoA 3-Oxoacyl_CoA 3-Hydroxyacyl_CoA->3-Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter_Acyl_CoA 3-Oxoacyl_CoA->Shorter_Acyl_CoA Thiolase Shorter_Acyl_CoA->Unsaturated_Acyl_CoA Multiple Cycles Acetyl_CoA Acetyl_CoA Shorter_Acyl_CoA->Acetyl_CoA Release cis_Unsaturated_Acyl_CoA cis_Unsaturated_Acyl_CoA cis_Unsaturated_Acyl_CoA->trans-2-Enoyl_CoA Enoyl-CoA Isomerase 2,4-Dienoyl_CoA 2,4-Dienoyl_CoA trans-3-Enoyl_CoA trans-3-Enoyl_CoA 2,4-Dienoyl_CoA->trans-3-Enoyl_CoA 2,4-Dienoyl-CoA Reductase trans-3-Enoyl_CoA->trans-2-Enoyl_CoA Enoyl-CoA Isomerase Start Unsaturated Fatty Acyl-CoA Start->cis_Unsaturated_Acyl_CoA Start->2,4-Dienoyl_CoA

Beta-oxidation of an unsaturated fatty acid.

Key Enzymes Involved

The metabolism of unsaturated 3-oxoacyl-CoAs is orchestrated by a series of enzymes with specific substrate preferences.

Enoyl-CoA Hydratase (Crotonase)

Enoyl-CoA hydratase catalyzes the hydration of a trans-2-enoyl-CoA to form an L-3-hydroxyacyl-CoA.[2][11] This enzyme is essential for processing the intermediates generated by the action of acyl-CoA dehydrogenases. The activity of crotonase decreases with increasing acyl chain length.[11]

L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)

L-3-hydroxyacyl-CoA dehydrogenase catalyzes the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-oxoacyl-CoA.[4][10] This enzyme exhibits a preference for medium-chain length substrates.[10]

2,4-Dienoyl-CoA Reductase

This enzyme is crucial for the beta-oxidation of polyunsaturated fatty acids with double bonds at even-numbered carbon positions.[10] It catalyzes the NADPH-dependent reduction of 2,4-dienoyl-CoA to trans-3-enoyl-CoA.[12]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in the metabolism of unsaturated 3-oxoacyl-CoAs.

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Various Substrates [10]

Substrate (L-3-Hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
Butyryl-CoAC425.0125
Hexanoyl-CoAC65.0180
Octanoyl-CoAC83.0200
Decanoyl-CoAC102.5190
Dodecanoyl-CoAC122.5160
Tetradecanoyl-CoAC142.5130
Hexadecanoyl-CoAC162.5100

Table 2: Catalytic Parameters of Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD) for Various Substrates [13]

Substrate (Acyl-CoA)Chain LengthKm (µM)Vmax (min-1)Vmax/Km
Hexanoyl-CoAC615101067
Octanoyl-CoAC83.4980288
Decanoyl-CoAC102.5580232
Dodecanoyl-CoAC122.5550220
Tetradecanoyl-CoAC142.3280122
Hexadecanoyl-CoAC161.614088

Note: Data on the specific intracellular concentrations of unsaturated 3-oxoacyl-CoAs are limited due to their transient nature as metabolic intermediates.

Signaling Roles of Acyl-CoAs

While direct signaling roles for unsaturated 3-oxoacyl-CoAs are still an active area of investigation, the broader class of acyl-CoAs is increasingly recognized for its involvement in cellular signaling, primarily through the post-translational modification of proteins.

Protein Acylation

Acyl-CoAs serve as donors for the acylation of lysine (B10760008) residues on a variety of proteins.[6][7] This modification can be either enzymatic or non-enzymatic and can alter the function, localization, and stability of the target protein.[8] For instance, protein succinylation, which utilizes succinyl-CoA, is a widespread modification that can impact metabolic enzymes.[14] It is plausible that unsaturated acyl-CoAs could similarly modify proteins, thereby transducing information about the metabolic state of the cell.

The diagram below illustrates a potential signaling pathway involving protein acylation by acyl-CoAs.

Protein_Acylation_Signaling Metabolic_Input Fatty Acids, Amino Acids, Glucose Acyl_CoA_Pool Acyl-CoA Pool (including unsaturated) Metabolic_Input->Acyl_CoA_Pool Metabolic Pathways Acylated_Protein Acylated Protein Acyl_CoA_Pool->Acylated_Protein Protein Target Protein Protein->Acylated_Protein Acylation (Enzymatic or Non-enzymatic) Altered_Function Altered Protein Function (Activity, Localization, Stability) Acylated_Protein->Altered_Function Cellular_Response Cellular Response Altered_Function->Cellular_Response

Acyl-CoA-mediated protein acylation signaling.

Pathophysiological Relevance

Defects in the enzymes responsible for processing unsaturated 3-oxoacyl-CoAs and their precursors can lead to severe inherited metabolic diseases.

  • Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency is a disorder of fatty acid oxidation that prevents the body from converting long-chain fatty acids into energy.[3][15] This can lead to hypoglycemia, cardiomyopathy, and liver problems.[16]

  • Mitochondrial trifunctional protein (MTP) deficiency affects all three enzymatic activities of the MTP complex, including LCHAD, and presents with similar but often more severe symptoms than isolated LCHAD deficiency.[5]

Experimental Protocols

Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of acyl-CoAs from biological samples.

Materials:

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in water

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521)

  • Internal standards (e.g., isotopically labeled acyl-CoAs)

  • C18 reversed-phase column

Procedure:

  • Sample Homogenization: Homogenize frozen tissue or cell pellets in ice-cold 5% SSA.

  • Protein Precipitation: Vortex the homogenate and incubate on ice for 10 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a C18 reversed-phase column.

    • Use a gradient of mobile phase A (e.g., 15 mM ammonium hydroxide in water) and mobile phase B (e.g., acetonitrile).[12]

    • Perform mass spectrometry in positive electrospray ionization mode.

    • Utilize multiple reaction monitoring (MRM) for quantification, often using a neutral loss scan of 507 Da, which is characteristic of the fragmentation of acyl-CoAs.[1][12]

Spectrophotometric Assay of L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a coupled enzyme assay to measure HADH activity.[10][17]

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • L-3-hydroxyacyl-CoA substrate of desired chain length (e.g., 0.1 mM)

  • NAD+ (e.g., 2 mM)

  • 3-ketoacyl-CoA thiolase (auxiliary enzyme)

  • Coenzyme A (CoASH) (e.g., 0.1 mM)

  • Enzyme preparation (cell lysate or purified protein)

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, NAD+, CoASH, and the L-3-hydroxyacyl-CoA substrate.

  • Initiate Reaction: Add the enzyme preparation to the reaction mixture to start the reaction.

  • Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate Activity: Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M-1cm-1).

Experimental and Analytical Workflows

The study of unsaturated 3-oxoacyl-CoAs and related metabolites often involves a multi-step workflow, from sample preparation to data analysis.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Handling Sample_Collection Sample Collection (Tissue, Cells) Quenching Metabolism Quenching (e.g., Liquid Nitrogen) Sample_Collection->Quenching Extraction Metabolite Extraction (e.g., SSA) Quenching->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM, Neutral Loss Scan) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Quantification Quantification (Internal Standards) Data_Processing->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Biological_Interpretation Biological_Interpretation Statistical_Analysis->Biological_Interpretation Pathway Analysis, Biomarker Discovery

A typical workflow for the analysis of acyl-CoAs.

Conclusion and Future Directions

Unsaturated 3-oxoacyl-CoAs are integral to the complete oxidation of dietary and stored unsaturated fatty acids, playing a vital role in cellular energy metabolism. While their function as metabolic intermediates is well-established, their potential roles in cellular signaling are just beginning to be explored. The development of sensitive and robust analytical techniques, particularly LC-MS/MS, has been instrumental in advancing our understanding of these molecules.

Future research should focus on several key areas:

  • Direct Signaling Roles: Investigating whether unsaturated 3-oxoacyl-CoAs can directly act as allosteric regulators of enzymes or as signaling molecules in their own right.

  • Protein Acylation Specificity: Determining if specific unsaturated acyl-CoAs are utilized for the acylation of particular protein targets and the functional consequences of these modifications.

  • Therapeutic Targeting: Exploring the enzymes involved in the metabolism of unsaturated 3-oxoacyl-CoAs as potential therapeutic targets for metabolic diseases.

A deeper understanding of the physiological relevance of unsaturated 3-oxoacyl-CoAs will undoubtedly provide new insights into cellular metabolism and its dysregulation in disease, paving the way for novel diagnostic and therapeutic strategies.

References

A Technical Guide to the Hypothetical Discovery and Characterization of (11Z)-3-Oxooctadecenoyl-CoA in Mammalian Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, (11Z)-3-oxooctadecenoyl-CoA has not been identified or characterized as a metabolite in mammalian systems. This document, therefore, serves as a forward-looking technical guide outlining the hypothetical discovery and subsequent scientific investigation of this novel acyl-CoA. The methodologies and frameworks presented are based on established principles in lipidomics and metabolomics for the characterization of new bioactive molecules.

Introduction: The Uncharted Territory of Novel Acyl-CoAs

The landscape of mammalian metabolism is vast and continues to be explored, with new bioactive lipids and their derivatives being regularly discovered. Acyl-Coenzyme A (acyl-CoA) thioesters are central to this metabolic network, serving as activated intermediates in fatty acid metabolism, as signaling molecules, and as donors for post-translational modifications. While numerous acyl-CoAs have been characterized, the existence and potential physiological role of this compound remain to be elucidated.

This whitepaper posits a hypothetical scenario for the discovery of this compound and provides a comprehensive guide to its characterization. We will explore potential biosynthetic pathways, detail the analytical techniques required for its unequivocal identification and quantification, and discuss its potential roles in cellular signaling.

Hypothetical Biosynthesis of this compound

The structure of this compound suggests it could be an intermediate in the β-oxidation of cis-vaccenic acid (11Z-octadecenoic acid), a naturally occurring C18:1 fatty acid found in ruminant fats and dairy products. The metabolic conversion of cis-vaccenoyl-CoA would likely involve the sequential action of acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase.

Below is a diagram illustrating the proposed biosynthetic pathway.

cluster_0 Mitochondrial β-Oxidation Pathway cis-Vaccenoyl-CoA cis-Vaccenoyl-CoA trans-2,cis-11-Octadecadienoyl-CoA trans-2,cis-11-Octadecadienoyl-CoA cis-Vaccenoyl-CoA->trans-2,cis-11-Octadecadienoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxy-(11Z)-octadecenoyl-CoA 3-Hydroxy-(11Z)-octadecenoyl-CoA trans-2,cis-11-Octadecadienoyl-CoA->3-Hydroxy-(11Z)-octadecenoyl-CoA Enoyl-CoA Hydratase This compound This compound 3-Hydroxy-(11Z)-octadecenoyl-CoA->this compound 3-Hydroxyacyl-CoA Dehydrogenase

Figure 1: Proposed biosynthetic pathway of this compound.

Experimental Protocols for Discovery and Characterization

The definitive identification and quantification of a novel metabolite like this compound require a multi-faceted analytical approach.

Sample Preparation and Extraction of Acyl-CoAs

A robust extraction method is critical for the analysis of acyl-CoAs from mammalian tissues or cells.

Protocol: Solid-Phase Extraction of Acyl-CoAs

  • Tissue Homogenization: Homogenize frozen tissue samples in 10 volumes of ice-cold 2:1 chloroform:methanol (B129727).

  • Phase Separation: Add 0.25 volumes of 0.2 M K2HPO4 and 0.25 volumes of chloroform. Vortex and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Acyl-CoA Extraction: Collect the upper aqueous phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 1 ml of methanol followed by 1 ml of water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with 1 ml of 50% methanol in water.

    • Elute the acyl-CoAs with 1 ml of methanol containing 0.1% formic acid.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS is the gold standard for the analysis of acyl-CoAs due to its high sensitivity and specificity.

Protocol: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 ml/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: A precursor ion corresponding to the [M+H]+ of this compound would be selected, and characteristic product ions would be monitored. For a C18:1-oxo-CoA, the precursor ion would be m/z 1022.4. A key fragment ion would be m/z 507.1, corresponding to the phosphopantetheine moiety.

    • Full Scan and MS/MS: For initial discovery, full scan and product ion scans would be performed to identify the parent ion and its fragmentation pattern, confirming the structure.

The following diagram illustrates the general workflow for the discovery of a novel acyl-CoA.

Tissue/Cell Sample Tissue/Cell Sample Acyl-CoA Extraction Acyl-CoA Extraction Tissue/Cell Sample->Acyl-CoA Extraction Homogenization & SPE LC-MS/MS Analysis LC-MS/MS Analysis Acyl-CoA Extraction->LC-MS/MS Analysis Injection Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Peak Integration Structural Elucidation Structural Elucidation Data Analysis->Structural Elucidation MS/MS Fragmentation Quantification Quantification Structural Elucidation->Quantification MRM Biological Interpretation Biological Interpretation Quantification->Biological Interpretation

Figure 2: Experimental workflow for novel acyl-CoA discovery.

Quantitative Data Presentation

Should this compound be discovered, its concentration would need to be determined in various tissues and under different physiological conditions to understand its potential role. The data would be presented in a clear, tabular format.

Table 1: Hypothetical Tissue Distribution of this compound in Mice

TissueConcentration (pmol/g tissue)
Liver5.2 ± 1.1
Heart2.8 ± 0.7
Skeletal Muscle1.5 ± 0.4
Brain< 0.1
Adipose Tissue3.9 ± 0.9

Table 2: Hypothetical Changes in Hepatic this compound Levels Under Different Dietary Conditions

ConditionConcentration (pmol/g tissue)Fold Change
Fed (Control)5.2 ± 1.11.0
Fasted (24h)12.6 ± 2.52.4
High-Fat Diet (4 weeks)25.1 ± 4.84.8

Potential Signaling Roles and Future Directions

The discovery of a novel 3-oxoacyl-CoA could have significant implications for our understanding of cellular signaling. 3-oxoacyl-CoAs are intermediates in fatty acid metabolism, and their accumulation could indicate metabolic flux or enzymatic dysregulation. Furthermore, the "oxo" group could impart unique chemical reactivity, potentially allowing for non-enzymatic modifications of proteins or other cellular components.

Future research would focus on:

  • Enzyme Identification: Identifying the specific acyl-CoA dehydrogenase and 3-hydroxyacyl-CoA dehydrogenase responsible for its synthesis.

  • Functional Studies: Using cell culture models and genetic knockout animals to investigate the physiological consequences of altered this compound levels.

  • Target Identification: Identifying proteins or other molecules that interact with or are modified by this compound.

The diagram below illustrates a potential signaling cascade initiated by the accumulation of this compound.

This compound This compound Nuclear Receptors (e.g., PPARs) Nuclear Receptors (e.g., PPARs) This compound->Nuclear Receptors (e.g., PPARs) Activation Metabolic Stress Metabolic Stress Metabolic Stress->this compound Increased Production Gene Expression Changes Gene Expression Changes Nuclear Receptors (e.g., PPARs)->Gene Expression Changes Transcriptional Regulation Metabolic Reprogramming Metabolic Reprogramming Gene Expression Changes->Metabolic Reprogramming

Figure 3: Hypothetical signaling pathway involving this compound.

Conclusion

While the existence of this compound in mammalian systems is currently speculative, the framework outlined in this guide provides a clear roadmap for its potential discovery and characterization. The application of advanced analytical techniques, coupled with rigorous biochemical and physiological studies, will be essential to uncover the roles of this and other novel metabolites in health and disease. Such discoveries hold the promise of identifying new therapeutic targets and diagnostic biomarkers for a range of metabolic disorders.

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of (11Z)-3-Oxooctadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

(11Z)-3-Oxooctadecenoyl-CoA is a long-chain fatty acyl-coenzyme A thioester that plays a crucial role as an intermediate in fatty acid metabolism. Specifically, it is involved in the β-oxidation and elongation of fatty acids. The availability of synthetically derived this compound is essential for the in vitro study of enzymes involved in these pathways, for use as an analytical standard, and for the development of potential therapeutic agents targeting lipid metabolism. These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of this compound, as well as a general protocol for its use in enzymatic assays.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields
StepReactionStarting MaterialKey ReagentsExpected Yield (%)
1Protection of the carboxylic acid(11Z)-Octadecenoic acidMethanol, H₂SO₄ (cat.)>95%
2α-BrominationMethyl (11Z)-octadecenoateN-Bromosuccinimide, AIBN60-70%
3Oxidation to α,β-unsaturated ketoneMethyl 2-bromo-(11Z)-octadecenoateN-Methylmorpholine N-oxide, TPAP70-80%
4Michael addition of a thiolMethyl (11Z)-2-octadecen-3-onoateBenzyl (B1604629) mercaptan, Et₃N80-90%
5Hydrolysis of the methyl esterMethyl 2-(benzylthio)-(11Z)-octadecan-3-onoateLiOH, THF/H₂O>90%
6Activation of the carboxylic acid2-(Benzylthio)-(11Z)-octadecan-3-onoic acidN,N'-Carbonyldiimidazole (CDI)Quantitative (used in situ)
7Thioesterification with Coenzyme AActivated carboxylic acidCoenzyme A trilithium salt40-50%
8Deprotection of the thiolS-Benzyl-(11Z)-3-oxooctadecenoyl-CoASodium in liquid ammonia (B1221849)30-40%
9PurificationCrude this compoundReversed-phase HPLC>95% purity
Table 2: Characterization Data for this compound
AnalysisExpected Result
Molecular Formula C₃₉H₆₆N₇O₁₈P₃S
Monoisotopic Mass 1045.3398 Da[1]
¹H NMR Peaks corresponding to the fatty acyl chain, the pantetheine (B1680023) moiety, and the adenosine (B11128) moiety. Specific shifts for the α and β protons adjacent to the thioester and ketone.
¹³C NMR Resonances for the carbonyl carbons of the thioester and ketone, the double bond carbons, and the carbons of the CoA moiety.
HRMS (ESI-) [M-H]⁻ at m/z 1044.3325[1]
HPLC Purity >95% (as determined by peak area at 260 nm)

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol outlines a plausible multi-step synthesis. Researchers should adapt and optimize conditions based on their experimental setup and available instrumentation.

Step 1: Methyl Ester Protection of (11Z)-Octadecenoic Acid

  • Dissolve (11Z)-octadecenoic acid in anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the methyl ester with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: α-Bromination

  • Dissolve the methyl (11Z)-octadecenoate in carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture under an inert atmosphere for 2-4 hours.

  • Cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Oxidation to the α,β-Unsaturated Ketone

  • Dissolve the α-bromo ester in dichloromethane.

  • Add N-methylmorpholine N-oxide and a catalytic amount of tetrapropylammonium (B79313) perruthenate (TPAP).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Step 4: Michael Addition

  • Dissolve the α,β-unsaturated ketone in tetrahydrofuran (B95107) (THF).

  • Add benzyl mercaptan and triethylamine.

  • Stir the mixture at room temperature overnight.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Step 5: Saponification

  • Dissolve the methyl ester in a mixture of THF and water.

  • Add lithium hydroxide (B78521) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Acidify the reaction mixture with 1 M HCl and extract the carboxylic acid with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the free acid.

Step 6 & 7: Activation and Thioesterification

  • Dry the carboxylic acid from the previous step under high vacuum.

  • Dissolve the acid in anhydrous THF and add N,N'-carbonyldiimidazole (CDI). Stir for 1 hour at room temperature to form the acyl imidazolide (B1226674).

  • In a separate flask, dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., 0.5 M NaHCO₃).

  • Slowly add the activated acyl imidazolide solution to the Coenzyme A solution with vigorous stirring.

  • Allow the reaction to proceed for 4-6 hours at room temperature.[2]

Step 8: Deprotection

  • Lyophilize the reaction mixture from the previous step.

  • Dissolve the dried residue in liquid ammonia at -78 °C.

  • Add small pieces of sodium metal until a persistent blue color is observed.

  • Quench the reaction by the addition of ammonium (B1175870) chloride.

  • Allow the ammonia to evaporate.

Step 9: Purification by HPLC

  • Dissolve the crude product in a minimal amount of the HPLC mobile phase.

  • Purify the this compound using a reversed-phase C18 column.

  • Use a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 75 mM potassium phosphate, pH 4.9).[3]

  • Monitor the elution at 260 nm.[3]

  • Collect the fractions containing the pure product and lyophilize.

Protocol 2: Characterization of this compound
  • High-Resolution Mass Spectrometry (HRMS): Confirm the molecular weight of the final product using ESI-MS in negative ion mode.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified product in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

    • Acquire ¹H and ¹³C NMR spectra to confirm the structure. Key signals to identify include those from the fatty acyl chain, the double bond, and the characteristic peaks of the CoA moiety.

  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the final compound by analytical reversed-phase HPLC.

    • Use a C18 column and a suitable gradient of acetonitrile in an aqueous buffer.

    • Detection at 260 nm will quantify the adenine (B156593) moiety of CoA.

Protocol 3: In Vitro Enzyme Assay Using this compound

This protocol describes a general method for assaying the activity of an enzyme, such as a 3-oxoacyl-CoA reductase, that uses this compound as a substrate.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0).

    • Add NADPH to a final concentration of 100-200 µM.

  • Enzyme Addition:

    • Add the purified enzyme (e.g., 3-oxoacyl-CoA reductase) to the reaction mixture in a quartz cuvette.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a known concentration of this compound.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a UV-Vis spectrophotometer. This corresponds to the consumption of NADPH.[4]

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • Use the Beer-Lambert law and the extinction coefficient of NADPH to determine the enzyme activity.

Visualizations

Chemical_Synthesis_Workflow cluster_synthesis Chemical Synthesis of this compound cluster_purification Purification and Analysis start (11Z)-Octadecenoic Acid step1 Protection (Esterification) start->step1 step2 alpha-Bromination step1->step2 step3 Oxidation step2->step3 step4 Michael Addition step3->step4 step5 Hydrolysis step4->step5 step6 Activation (CDI) step5->step6 step7 Thioesterification with CoA step6->step7 step8 Deprotection step7->step8 end This compound step8->end purify RP-HPLC Purification end->purify char Characterization (NMR, MS) purify->char

Caption: Workflow for the chemical synthesis of this compound.

Fatty_Acid_Beta_Oxidation acyl_coa Acyl-CoA enoyl_coa trans-Δ²-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa L-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase oxoacyl_coa This compound hydroxyacyl_coa->oxoacyl_coa L-3-Hydroxyacyl-CoA Dehydrogenase shorter_acyl_coa Acyl-CoA (n-2) oxoacyl_coa->shorter_acyl_coa Thiolase acetyl_coa Acetyl-CoA oxoacyl_coa->acetyl_coa Thiolase

Caption: Simplified pathway of mitochondrial fatty acid β-oxidation.

Experimental_Workflow prep Prepare Reaction Mixture (Buffer, NADPH) add_enzyme Add Purified Enzyme prep->add_enzyme initiate Initiate with This compound add_enzyme->initiate monitor Monitor Absorbance at 340 nm initiate->monitor analyze Calculate Enzyme Activity monitor->analyze

Caption: Experimental workflow for an in vitro enzyme assay.

References

Application Note: Ultrasensitive Detection of (11Z)-3-oxooctadecenoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the identification and quantification of (11Z)-3-oxooctadecenoyl-CoA in biological matrices. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high selectivity and sensitivity for the analysis of long-chain acyl-CoA species. The described methodology is intended for researchers, scientists, and drug development professionals investigating fatty acid metabolism and related therapeutic areas.

Introduction

This compound is a long-chain fatty acyl-CoA intermediate that plays a role in fatty acid metabolism. Accurate and sensitive detection of this and other acyl-CoAs is crucial for understanding their physiological and pathological roles. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its ability to provide structural information and low detection limits.[1][2][3] This document provides a comprehensive protocol for the extraction, separation, and detection of this compound.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue or Cells) homogenization Homogenization (in cold buffer) sample->homogenization extraction Acyl-CoA Extraction (e.g., SPE or LLE) homogenization->extraction reconstitution Reconstitution (in LC mobile phase) extraction->reconstitution lc_separation LC Separation (Reversed-Phase) reconstitution->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection quantification Quantification (Internal Standard) ms_detection->quantification results Results quantification->results

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Detailed Experimental Protocols

Sample Preparation (from Tissue)

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[4][5]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Homogenization buffer: 100 mM KH2PO4, pH 4.9

  • 2-Propanol

  • Acetonitrile (ACN)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE elution solution: Methanol or a mixture of ammonium (B1175870) formate (B1220265) and methanol[6]

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent: 50% Methanol in 50 mM ammonium acetate (B1210297) (pH 7)[7]

Procedure:

  • On ice, homogenize the frozen tissue sample in 1 mL of cold homogenization buffer containing the internal standard.

  • Add 1 mL of 2-propanol and homogenize again.

  • Add 2 mL of acetonitrile, vortex thoroughly for 2 minutes, and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • Activate an SPE cartridge with 3 mL of methanol, followed by equilibration with 3 mL of homogenization buffer.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 3 mL of the homogenization buffer.

  • Elute the acyl-CoAs with the SPE elution solution.

  • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent for LC-MS/MS analysis.[7]

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water[8]
Mobile Phase B Acetonitrile[8]
Gradient 0-2 min: 2% B; 2-15 min: 2-95% B; 15-20 min: 95% B; 20.1-25 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer.

MS/MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Manufacturer's recommendation
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the loss of the 3'-phospho-ADP moiety.[9][10][11]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound[M+H]+[M+H - 507]+100Optimized
Internal Standard (C17:0-CoA)[M+H]+[M+H - 507]+100Optimized

The exact m/z values for the precursor and product ions will need to be calculated based on the chemical formula of this compound and the chosen internal standard.

Data Presentation

The quantitative data should be summarized in a table for clear comparison. The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Example Quantitative Data Table:

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Concentration (pmol/mg tissue)
Control 1150,000750,0000.205.2
Control 2165,000760,0000.225.7
Treated 1450,000740,0000.6115.8
Treated 2480,000755,0000.6416.5

Signaling Pathway Context

While the direct signaling pathways involving this compound are not extensively characterized in the provided search results, its role as a fatty acyl-CoA intermediate places it within the broader context of fatty acid metabolism.

FattyAcidMetabolism FattyAcids Fatty Acids AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcids->AcylCoA_Synthetase FattyAcylCoA Fatty Acyl-CoA AcylCoA_Synthetase->FattyAcylCoA BetaOxidation ß-Oxidation FattyAcylCoA->BetaOxidation Lipid_Synthesis Complex Lipid Synthesis FattyAcylCoA->Lipid_Synthesis Oxo_AcylCoA This compound BetaOxidation->Oxo_AcylCoA intermediate AcetylCoA Acetyl-CoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Oxo_AcylCoA->AcetylCoA

Caption: Simplified overview of fatty acid metabolism showing the position of acyl-CoA intermediates.

Conclusion

The described LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in biological samples. This protocol can be adapted for the analysis of other long-chain acyl-CoAs and serves as a valuable tool for researchers investigating lipid metabolism and its role in health and disease.

References

Enzymatic Assay for 3-Oxoacyl-CoA Dehydrogenase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoacyl-CoA dehydrogenase (EC 1.1.1.35), also commonly known as L-3-hydroxyacyl-CoA dehydrogenase (HADH), is a crucial enzyme in the mitochondrial fatty acid beta-oxidation spiral.[1][2] This enzyme catalyzes the third step of beta-oxidation, the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-oxoacyl-CoA.[3] The reaction is vital for the breakdown of fatty acids to produce acetyl-CoA, which subsequently enters the citric acid cycle for energy production in the form of ATP.[4][5] Dysregulation of 3-oxoacyl-CoA dehydrogenase activity has been implicated in various metabolic disorders, including inherited mitochondrial diseases and potentially obesity, making it a significant area of study for researchers and a potential target for drug development.[6][7]

These application notes provide detailed protocols for a continuous spectrophotometric assay to determine the activity of 3-oxoacyl-CoA dehydrogenase. The described methods are suitable for characterizing enzyme kinetics, screening for inhibitors, and evaluating the effects of potential therapeutic compounds.

Principle of the Assay

The activity of 3-oxoacyl-CoA dehydrogenase is determined by monitoring the reduction of NAD+ to NADH, which accompanies the oxidation of the L-3-hydroxyacyl-CoA substrate. The formation of NADH is measured by the increase in absorbance at 340 nm. However, the equilibrium of this reaction favors the reverse reaction (the reduction of 3-oxoacyl-CoA). To measure the forward reaction rate accurately, a coupled enzyme system is employed. In this system, the product, 3-oxoacyl-CoA, is immediately consumed by a subsequent enzyme, 3-ketoacyl-CoA thiolase, which catalyzes its cleavage into acetyl-CoA and a shortened acyl-CoA. This continuous removal of the product shifts the equilibrium in favor of the forward reaction, allowing for a reliable measurement of 3-oxoacyl-CoA dehydrogenase activity.

Data Presentation

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Various Substrates

Substrate (L-3-hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
Butyryl-CoAC4251.2
Hexanoyl-CoAC6102.5
Octanoyl-CoAC883.1
Decanoyl-CoAC1072.8
Lauroyl-CoAC1262.2
Myristoyl-CoAC1451.5
Palmitoyl-CoAC1640.8

Data adapted from a study on pig heart L-3-hydroxyacyl-CoA dehydrogenase.

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for 3-Oxoacyl-CoA Dehydrogenase Activity (Forward Reaction)

This protocol is adapted from a method that permits rate measurements with L-3-hydroxyacyl-CoA substrates of various chain lengths at physiological pH.

Materials and Reagents:

  • Enzyme Source: Purified 3-oxoacyl-CoA dehydrogenase or mitochondrial extract.

  • Reaction Buffer: 100 mM Potassium Phosphate buffer, pH 7.3.

  • Substrate: L-3-hydroxyacyl-CoA (e.g., L-3-hydroxyoctanoyl-CoA) at various concentrations (e.g., 5-100 µM).

  • Cofactor: 1 mM NAD+ solution in Reaction Buffer.

  • Coupling Enzyme: 3-Ketoacyl-CoA thiolase (sufficient activity to ensure the immediate cleavage of the 3-oxoacyl-CoA product).

  • Thiolase Substrate: 0.1 mM Coenzyme A (CoA-SH) solution in Reaction Buffer.

  • Spectrophotometer: Capable of measuring absorbance at 340 nm.

  • Cuvettes: 1 cm path length quartz or disposable UV-transparent cuvettes.

Procedure:

  • Prepare a reaction mixture in a cuvette by adding the following components in the specified order:

    • Reaction Buffer (to a final volume of 1 mL)

    • NAD+ solution (to a final concentration of 200 µM)

    • CoA-SH solution (to a final concentration of 20 µM)

    • 3-Ketoacyl-CoA thiolase (e.g., 1-2 units)

    • Enzyme source (e.g., 5-10 µg of purified enzyme or an appropriate amount of mitochondrial extract)

  • Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to record a baseline absorbance at 340 nm.

  • Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate.

  • Immediately mix the contents of the cuvette by gentle inversion.

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.

  • Calculate the initial reaction rate (ΔA340/min) from the linear portion of the absorbance versus time curve.

Calculation of Enzyme Activity:

The specific activity of 3-oxoacyl-CoA dehydrogenase is expressed as µmol of NADH formed per minute per mg of protein.

Specific Activity (µmol/min/mg) = (ΔA340/min) / (ε * l * [Protein])

Where:

  • ΔA340/min = The initial rate of absorbance change at 340 nm.

  • ε = Molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

  • l = Path length of the cuvette (typically 1 cm).

  • [Protein] = Protein concentration in mg/mL in the assay.

Protocol 2: Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity (Reverse Reaction)

This protocol measures the reverse reaction, the reduction of a 3-oxoacyl-CoA substrate.

Materials and Reagents:

  • Enzyme Source: Purified 3-oxoacyl-CoA dehydrogenase or cell/tissue homogenate.

  • Reaction Buffer: 100 mM Potassium Phosphate Buffer, pH 7.0, containing 1 mM EDTA.

  • Substrate: S-Acetoacetyl-CoA (or other 3-oxoacyl-CoA substrate) solution (e.g., 0.5 mM).

  • Cofactor: 0.25 mM NADH solution in Reaction Buffer.

  • Spectrophotometer: Capable of measuring absorbance at 340 nm.

  • Cuvettes: 1 cm path length.

Procedure:

  • Set up the reaction mixture in a cuvette with the following components:

    • Reaction Buffer

    • NADH solution

    • Enzyme source

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the S-Acetoacetyl-CoA substrate.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Determine the rate of NADH oxidation from the linear phase of the reaction.

Mandatory Visualizations

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_Enoyl_CoA FADH2 FADH₂ Acyl_CoA_Dehydrogenase->FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_Enoyl_CoA->Enoyl_CoA_Hydratase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA HADH 3-Oxoacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->HADH Oxoacyl_CoA 3-Oxoacyl-CoA HADH->Oxoacyl_CoA NADH NADH + H⁺ HADH->NADH Thiolase β-Ketothiolase Oxoacyl_CoA->Thiolase Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle FAD FAD FAD->Acyl_CoA_Dehydrogenase H2O H₂O H2O->Enoyl_CoA_Hydratase NAD NAD⁺ NAD->HADH CoA_SH CoA-SH CoA_SH->Thiolase Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reaction Buffer, Substrates, and Cofactors Mix Combine Reagents in Cuvette Reagents->Mix Enzyme Prepare Enzyme Sample (Purified or Extract) Enzyme->Mix Equilibrate Equilibrate to 37°C Mix->Equilibrate Initiate Initiate with Substrate Equilibrate->Initiate Monitor Monitor Absorbance at 340 nm Initiate->Monitor Calculate_Rate Calculate Initial Reaction Rate (ΔA/min) Monitor->Calculate_Rate Calculate_Activity Calculate Specific Activity Calculate_Rate->Calculate_Activity

References

Application Notes and Protocols for the Extraction of Long-chain Acyl-CoAs from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of long-chain acyl-CoAs (LC-CoAs) from various tissue samples. Accurate quantification of these critical metabolic intermediates is essential for research in areas such as metabolic diseases, oncology, and pharmacology. The following sections offer a comprehensive overview of established extraction methodologies, including solid-phase extraction and liquid-liquid extraction, complete with detailed experimental protocols and comparative data.

Introduction to Long-chain Acyl-CoA Metabolism

Long-chain acyl-CoAs are central players in cellular metabolism, acting as activated forms of long-chain fatty acids. They are key substrates for energy production through mitochondrial β-oxidation and are integral to the synthesis of complex lipids like glycerophospholipids and triacylglycerols.[1][2][3] Dysregulation of LC-CoA metabolism is implicated in a variety of diseases, including type 2 diabetes and cardiovascular conditions, making their accurate measurement in tissues a critical aspect of biomedical research.[4]

Key Metabolic Pathways Involving Long-chain Acyl-CoAs

Understanding the metabolic fate of LC-CoAs is crucial for interpreting experimental results. Below are diagrams of two primary pathways in which these molecules are involved.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase LC-Acyl-CoA LC-Acyl-CoA Acyl-CoA Synthetase->LC-Acyl-CoA ATP -> AMP+PPi CoA-SH CPT1 CPT1 LC-Acyl-CoA->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Carnitine -> CoA-SH CAT CAT Acylcarnitine->CAT CPT2 CPT2 LC-Acyl-CoA_mito LC-Acyl-CoA CPT2->LC-Acyl-CoA_mito Carnitine -> CoA-SH Beta_Oxidation β-Oxidation Cycle LC-Acyl-CoA_mito->Beta_Oxidation Acetyl-CoA Acetyl-CoA Beta_Oxidation->Acetyl-CoA To TCA Cycle FADH2 FADH2 Beta_Oxidation->FADH2 NADH NADH Beta_Oxidation->NADH

Caption: Fatty Acid Beta-Oxidation Pathway.

Glycerophospholipid_Synthesis Glycerol-3-Phosphate Glycerol-3-Phosphate GPAT GPAT Glycerol-3-Phosphate->GPAT LC-Acyl-CoA_1 LC-Acyl-CoA LC-Acyl-CoA_1->GPAT Lysophosphatidic_Acid Lysophosphatidic Acid GPAT->Lysophosphatidic_Acid AGPAT AGPAT Lysophosphatidic_Acid->AGPAT LC-Acyl-CoA_2 LC-Acyl-CoA LC-Acyl-CoA_2->AGPAT Phosphatidic_Acid Phosphatidic Acid AGPAT->Phosphatidic_Acid Diacylglycerol Diacylglycerol (DAG) Phosphatidic_Acid->Diacylglycerol via PAP CDP-Diacylglycerol CDP-Diacylglycerol Phosphatidic_Acid->CDP-Diacylglycerol via CDS Phospholipids Phosphatidylcholine (PC) Phosphatidylethanolamine (PE) Diacylglycerol->Phospholipids Other_Phospholipids Phosphatidylinositol (PI) Phosphatidylglycerol (PG) Cardiolipin (CL) CDP-Diacylglycerol->Other_Phospholipids

Caption: Glycerophospholipid Synthesis Pathway.

Comparison of Extraction Methodologies

Several methods have been developed for the extraction of LC-CoAs from tissues, each with its own advantages and limitations. The choice of method often depends on the tissue type, the required purity of the extract, and the downstream analytical technique (e.g., HPLC, LC-MS/MS).

Method Principle Typical Recovery Starting Tissue Amount Key Advantages Key Disadvantages References
Solid-Phase Extraction (SPE) Adsorption of acyl-CoAs onto a solid support, followed by washing and elution.70-90%< 100 mgHigh purity, reduced matrix effects.Can be more time-consuming.[4][5][6]
Liquid-Liquid Extraction (Modified Bligh-Dyer) Partitioning of acyl-CoAs into a methanolic aqueous phase, separating them from lipids in a chloroform (B151607) phase.~55% (can be lower)20-200 mgRapid and simple.Lower recovery, potential for emulsions.[7][8][9]
Solvent Precipitation with Organic Solvents Precipitation of proteins and other macromolecules using organic solvents like acetonitrile (B52724) and isopropanol.93-104% (for tissue extraction step)10-30 mgHigh recovery, suitable for a wide range of acyl-CoAs.May require a subsequent purification step like SPE.[10]

Experimental Protocols

Below are detailed protocols for the most common LC-CoA extraction methods. It is crucial to perform all steps on ice to minimize enzymatic degradation of acyl-CoAs.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies that emphasize high purity of the final extract, making it suitable for sensitive downstream analyses like LC-MS/MS.[4][5][6]

Materials:

  • Tissue sample (e.g., liver, heart, muscle), flash-frozen in liquid nitrogen.

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9.

  • Extraction Solvent 1: Acetonitrile/2-propanol (3:1, v/v).

  • Extraction Solvent 2: 0.1 M Potassium Phosphate, pH 6.7.

  • SPE Cartridges: Oligonucleotide purification cartridges or 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel.

  • Wash Buffer: 50 mM Ammonium Formate (pH 6.3) and Methanol (1:1, v/v).

  • Elution Buffer: Methanol.

  • Internal Standard (e.g., Heptadecanoyl-CoA).

  • Glass homogenizer, refrigerated centrifuge, nitrogen evaporator.

Procedure:

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer and homogenize thoroughly.

    • Add 1 mL of 2-propanol and homogenize again.[5]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile, vortex for 2 minutes, and sonicate for 3 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction:

    • Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of Extraction Buffer.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of Wash Buffer.

    • Elute the acyl-CoAs with 3 mL of methanol.

  • Sample Concentration:

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 60% acetonitrile with 0.1% formic acid for LC-MS/MS).[10]

SPE_Workflow Tissue_Homogenization 1. Tissue Homogenization (KH2PO4 buffer, 2-propanol) Solvent_Extraction 2. Solvent Extraction (Acetonitrile) Tissue_Homogenization->Solvent_Extraction Centrifugation 3. Centrifugation (16,000 x g, 10 min, 4°C) Solvent_Extraction->Centrifugation Collect_Supernatant 4. Collect Supernatant Centrifugation->Collect_Supernatant Sample_Loading 6. Load Supernatant Collect_Supernatant->Sample_Loading SPE_Conditioning 5. SPE Cartridge Conditioning (Methanol, Buffer) SPE_Conditioning->Sample_Loading Washing 7. Wash Cartridge Sample_Loading->Washing Elution 8. Elute Acyl-CoAs (Methanol) Washing->Elution Drying_Reconstitution 9. Dry and Reconstitute Elution->Drying_Reconstitution

Caption: Solid-Phase Extraction (SPE) Workflow.

Protocol 2: Liquid-Liquid Extraction (Modified Bligh-Dyer)

This method is valued for its speed and simplicity, making it suitable for processing a large number of samples.[7][8]

Materials:

  • Tissue sample (e.g., liver, kidney), flash-frozen in liquid nitrogen.

  • Chloroform

  • Methanol

  • Deionized Water or 1M NaCl

  • Internal Standard (e.g., Heptadecanoyl-CoA).

  • Glass centrifuge tubes, refrigerated centrifuge, nitrogen evaporator.

Procedure:

  • Homogenization and Phase Separation:

    • To a tube containing the tissue sample (up to 1g in 1 mL of water), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex vigorously for 10-15 minutes to ensure thorough homogenization and extraction.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of deionized water (or 1M NaCl to improve recovery of acidic lipids) and vortex for another minute.

    • Centrifuge at 1,000 x g for 5 minutes at room temperature to separate the phases.

  • Collection of Acyl-CoA Fraction:

    • Two phases will be visible: an upper aqueous-methanolic phase and a lower chloroform phase, separated by a disk of precipitated protein.

    • Carefully collect the upper aqueous-methanolic phase, which contains the LC-CoAs.

  • Sample Concentration:

    • Dry the collected upper phase under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for your downstream analysis.

LLE_Workflow Homogenization 1. Homogenize Tissue in Chloroform:Methanol (1:2) Add_Chloroform 2. Add Chloroform Homogenization->Add_Chloroform Add_Water 3. Add Water Add_Chloroform->Add_Water Centrifugation 4. Centrifuge to Separate Phases (1,000 x g, 5 min) Add_Water->Centrifugation Collect_Upper_Phase 5. Collect Upper Aqueous-Methanolic Phase Centrifugation->Collect_Upper_Phase Drying_Reconstitution 6. Dry and Reconstitute Collect_Upper_Phase->Drying_Reconstitution

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Downstream Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of individual LC-CoA species.[4][6][11]

Typical LC-MS/MS Parameters:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 15 mM Ammonium Hydroxide in water.

  • Mobile Phase B: 15 mM Ammonium Hydroxide in acetonitrile.

  • Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute the increasingly hydrophobic LC-CoAs.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is often used for quantification, targeting the specific precursor-to-product ion transitions for each LC-CoA species. A neutral loss scan of 507 can be used for profiling complex mixtures.[4][6]

Conclusion

The selection of an appropriate extraction method for long-chain acyl-CoAs is critical for obtaining reliable and reproducible data. For applications requiring high purity and sensitivity, solid-phase extraction is recommended. For rapid screening of a large number of samples, a modified liquid-liquid extraction may be more suitable. The protocols and comparative data provided in these application notes serve as a valuable resource for researchers in the field of lipid metabolism and drug development.

References

Application Notes and Protocols for (11Z)-3-Oxooctadecenoyl-CoA in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z)-3-Oxooctadecenoyl-CoA is a long-chain, unsaturated fatty acyl-coenzyme A derivative. Its structure, featuring a carbonyl group at the beta-position (C-3) and a cis double bond at the eleventh carbon, makes it a key intermediate in the metabolic pathway of unsaturated fatty acids. Specifically, it serves as a substrate for enzymes involved in the later stages of beta-oxidation. These application notes provide detailed protocols for utilizing this compound in in vitro enzyme assays, primarily targeting 3-ketoacyl-CoA thiolases. Such assays are crucial for studying enzyme kinetics, screening for potential inhibitors, and elucidating the metabolic fate of unsaturated fatty acids in various physiological and pathological contexts.

The primary enzyme of interest for this substrate is long-chain 3-ketoacyl-CoA thiolase , an essential enzyme in the beta-oxidation cycle. This enzyme catalyzes the final step of each cycle, cleaving the 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. In mammals, this activity for long-chain substrates is carried out by the mitochondrial trifunctional protein (MTP) and peroxisomal thiolases. Deficiencies in these enzymes are linked to severe metabolic disorders, making them important targets for drug development.

Metabolic Pathway Context: Beta-Oxidation of Unsaturated Fatty Acids

The beta-oxidation of unsaturated fatty acids, such as oleic acid (a C18:1 fatty acid like the parent of the title substrate), requires auxiliary enzymes in addition to the core beta-oxidation enzymes. The presence of a double bond at an odd-numbered carbon, as in this compound, necessitates the action of an isomerase to convert the cis double bond to a trans configuration, allowing the standard enzymatic machinery to proceed.

fatty_acid_beta_oxidation cluster_beta_oxidation_cycle Beta-Oxidation Spiral Unsaturated_Acyl_CoA (11Z)-Octadecenoyl-CoA Intermediates Multiple Cycles Unsaturated_Acyl_CoA->Intermediates Several Cycles Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase Substrate This compound Hydroxyacyl_CoA_Dehydrogenase->Substrate Ketoacyl_CoA_Thiolase 3-Ketoacyl-CoA Thiolase Products Hexadecenoyl-CoA + Acetyl-CoA Ketoacyl_CoA_Thiolase->Products Substrate->Ketoacyl_CoA_Thiolase Isomerase Enoyl-CoA Isomerase Isomerase->Enoyl_CoA_Hydratase trans-Δ2-Enoyl-CoA Intermediates->Isomerase cis-Δ3-Enoyl-CoA intermediate

Figure 1. Simplified beta-oxidation pathway for an unsaturated fatty acid.

Quantitative Data: Enzyme Kinetics

The following table summarizes representative kinetic parameters for 3-ketoacyl-CoA thiolases from different sources with various long-chain substrates. It is important to note that the specific activity with this compound may vary and should be determined empirically.

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Rat Liver Peroxisomes (Thiolase A)3-Oxohexadecanoyl-CoA (C16)~5Not Reported[1]
Rat Liver Peroxisomes (SCP-2/thiolase)3-Oxohexadecanoyl-CoA (C16)~10Not Reported[1]
Sunflower Cotyledon Glyoxysomes (Thiolase II)3-Oxohexadecanoyl-CoA (C16)3 - 7Not Reported[2]
Human Mitochondrial Trifunctional Protein3-Ketopalmitoyl-CoA (C16)Not specifiedActivity Detected[3]

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, ionic strength). The data presented should be used as a reference point for experimental design.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol is adapted for a continuous spectrophotometric assay that measures the thiolytic cleavage of this compound. The assay is based on the decrease in absorbance at 303 nm, which corresponds to the disappearance of the magnesium-complexed enolate form of the 3-ketoacyl-CoA substrate.

Materials and Reagents:

  • Purified long-chain 3-ketoacyl-CoA thiolase (e.g., from isolated mitochondria, peroxisomes, or a recombinant source)

  • This compound substrate stock solution (in a suitable buffer, e.g., 10 mM Tris-HCl, pH 8.0)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 50 mM KCl and 25 mM MgCl₂

  • Coenzyme A (CoA) solution (freshly prepared)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Preparation of Reaction Mixture: In a UV-transparent cuvette, prepare the reaction mixture by adding the following components:

    • Assay Buffer

    • Coenzyme A (final concentration of 0.1-0.5 mM)

    • This compound (varied concentrations for kinetic analysis, typically in the range of 1-50 µM)

  • Enzyme Preparation: Dilute the purified enzyme to a suitable concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 3-5 minutes.

  • Assay Initiation and Measurement:

    • Place the cuvette with the reaction mixture in the spectrophotometer and equilibrate to the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the diluted enzyme solution to the cuvette and mix thoroughly but gently.

    • Immediately start monitoring the decrease in absorbance at 303 nm over time. Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • The enzyme activity can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the Mg²⁺-chelated 3-oxoacyl-CoA at 303 nm is approximately 16,400 M⁻¹cm⁻¹.

    • For kinetic analysis, repeat the assay with varying concentrations of the substrate and/or inhibitor. Plot the initial rates against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

experimental_workflow Start Start Prepare_Reagents Prepare Assay Buffer, Substrate, and CoA Solutions Start->Prepare_Reagents Prepare_Enzyme Dilute Purified Enzyme Prepare_Reagents->Prepare_Enzyme Mix_Components Combine Reagents in Cuvette (Buffer, CoA, Substrate) Prepare_Enzyme->Mix_Components Equilibrate Equilibrate to Assay Temperature Mix_Components->Equilibrate Initiate_Reaction Add Enzyme to Initiate Reaction Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Decrease at 303 nm Initiate_Reaction->Monitor_Absorbance Analyze_Data Calculate Initial Rate and Determine Kinetic Parameters Monitor_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for the spectrophotometric thiolase assay.
Protocol 2: Coupled Assay for Inhibitor Screening

This protocol describes a coupled enzyme assay that can be used for high-throughput screening of potential inhibitors of long-chain 3-ketoacyl-CoA thiolase. The release of the shorter acyl-CoA product is coupled to subsequent reactions that lead to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Principle:

  • Thiolase Reaction: this compound + CoA → (9Z)-Hexadecenoyl-CoA + Acetyl-CoA

  • Coupling Reactions (example using subsequent beta-oxidation steps in reverse):

    • The subsequent enzymes of the beta-oxidation pathway are used to drive the reaction, with the final step being the reduction of NAD⁺ to NADH by 3-hydroxyacyl-CoA dehydrogenase. For a forward reaction assay, the depletion of NADH can be monitored.

Materials and Reagents:

  • All materials from Protocol 1

  • Coupling enzymes: Enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase

  • NADH

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, this compound, CoA, NADH, and the coupling enzymes.

  • Inhibitor Addition: Add the potential inhibitor to the reaction mixture at various concentrations. Include a control with no inhibitor.

  • Assay Initiation: Start the reaction by adding the purified long-chain 3-ketoacyl-CoA thiolase.

  • Measurement: Monitor the decrease in absorbance at 340 nm.

  • Analysis: The rate of NADH oxidation is proportional to the thiolase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Troubleshooting and Considerations

  • Substrate Solubility: Long-chain acyl-CoAs can be poorly soluble in aqueous solutions. It may be necessary to include a low concentration of a non-ionic detergent (e.g., Triton X-100) or bovine serum albumin (BSA) in the assay buffer to improve solubility and prevent micelle formation.

  • Enzyme Stability: Purified enzymes may be unstable. Store them appropriately and handle them on ice. The inclusion of glycerol (B35011) or other stabilizing agents in the storage buffer may be beneficial.

  • Control Reactions: Always run control reactions lacking the enzyme or the substrate to account for any non-enzymatic degradation of the substrate or background absorbance changes.

  • Purity of Substrate: The purity of this compound is critical for accurate kinetic measurements. Ensure the substrate is of high purity and free from contaminants that might inhibit the enzyme.

These application notes provide a framework for the utilization of this compound in in vitro enzyme assays. The specific conditions for any given experiment should be optimized to ensure reliable and reproducible results.

References

Isotope labeling of (11Z)-3-oxooctadecenoyl-CoA for metabolic tracing

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Isotope Labeling of (11Z)-3-oxooctadecenoyl-CoA for Metabolic Tracing

Application Note

Introduction

This compound is an unsaturated fatty acyl-CoA thioester, a class of molecules that are central intermediates in numerous metabolic pathways, including fatty acid biosynthesis and β-oxidation.[1] Understanding the specific metabolic fate of this compound is essential for elucidating its physiological and pathophysiological roles. Stable isotope tracing, coupled with high-resolution mass spectrometry (HRMS), offers a powerful method to track the metabolic journey of such molecules within a complex biological system.[2]

This document provides a detailed set of generalized protocols for the synthesis of isotopically labeled this compound and its subsequent use in metabolic tracing studies within a cell culture model. By introducing a "heavy" labeled version of the molecule, researchers can distinguish it from its endogenous, unlabeled counterpart, allowing for precise tracking of its incorporation and transformation into downstream metabolites.[3] This approach enables the elucidation of metabolic pathways and the quantification of metabolic flux, providing critical insights for researchers in metabolism, systems biology, and drug development.

Experimental and Analytical Workflow

The overall process involves the synthesis of the labeled compound, its introduction into a biological system, extraction of metabolites, and analysis by mass spectrometry.

G cluster_0 Synthesis & Purification cluster_1 Metabolic Tracing Experiment cluster_2 Analysis & Data Interpretation A Isotopically Labeled Precursor (e.g., ¹³C-Oleic Acid) B Enzymatic or Chemical Synthesis A->B C HPLC Purification B->C D Mass Spectrometric Verification C->D E Cell Culture Incubation with Labeled Compound D->E Labeled This compound F Time-Course Metabolite Extraction E->F G Sample Preparation F->G H LC-MS/MS Analysis (Targeted MRM) G->H Prepared Extracts I Metabolite Identification & Quantification H->I J Metabolic Flux Analysis I->J G cluster_0 β-Oxidation (Catabolism) cluster_1 Lipid Synthesis (Anabolism) A Labeled this compound B Thiolase Cleavage A->B F Reduction & Elongation A->F C Labeled Acetyl-CoA (C2 units) B->C D Labeled Acyl-CoA (C16) B->D E TCA Cycle C->E Enters G Incorporation into Complex Lipids F->G Acyltransferases H Phospholipids, Triglycerides, Cholesteryl Esters G->H

References

High-Performance Liquid Chromatography Methods for Acyl-CoA Separation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and quantification of acyl-Coenzyme A (acyl-CoA) species using high-performance liquid chromatography (HPLC). Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and cell signaling. Their accurate measurement is crucial for understanding metabolic regulation in health and disease, and for the development of therapeutic interventions.

Introduction

The analysis of acyl-CoAs presents a significant analytical challenge due to their structural diversity, low abundance, and inherent instability. This document outlines three robust HPLC-based methodologies for the comprehensive analysis of acyl-CoAs, from short-chain to long-chain species, in various biological matrices. These methods include:

  • Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) for the separation of a broad range of acyl-CoAs.

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) optimized for the sensitive and specific quantification of long-chain acyl-CoAs.

  • Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS for the simultaneous analysis of short-chain and long-chain acyl-CoAs in a single run.

These notes provide detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of workflows and related metabolic pathways.

Data Presentation: Quantitative Comparison of HPLC Methods

The following table summarizes the key quantitative performance characteristics of the described HPLC methods for acyl-CoA analysis, allowing for an informed selection of the most appropriate method based on the research needs.

ParameterIon-Pairing RP-HPLC with UV DetectionUPLC-MS/MS for Long-Chain Acyl-CoAsHILIC-MS/MS for Short- to Long-Chain Acyl-CoAs
Analytes Broad range of acyl-CoAs (C2-C20)Long-chain acyl-CoAs (e.g., C14-C20)Free CoA and short- to long-chain acyl-CoAs (C2-C20)
Linearity Range Typically in the pmol to nmol range1.56 - 100 ng on column[1]Two orders of magnitude
Lower Limit of Quantification (LLOQ) ~5 pmol on column[2]0.225 pmol (for most short-chain acyl-CoAs)[3]Not explicitly stated, but high sensitivity is reported
Limit of Detection (LOD) ~5 pmol on column[2]Not explicitly stated1-5 fmol[4]
Detection Method UV Absorbance (260 nm)Tandem Mass Spectrometry (MS/MS)Tandem Mass Spectrometry (MS/MS)
Primary Application General purpose acyl-CoA profilingTargeted quantification of long-chain species in tissuesComprehensive acyl-CoA profiling in a single run

Experimental Protocols

Acyl-CoA Extraction from Tissues and Cultured Cells

This protocol is a general procedure for the extraction of acyl-CoAs from biological samples and is applicable to all the HPLC methods described below, with minor modifications.

Materials:

  • Phosphate buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold

  • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA in methanol/water)

  • Extraction Solvent: Acetonitrile:Isopropanol:Methanol (3:1:1, v/v/v) or 100 mM KH2PO4 (pH 4.9)[5][6]

  • Cell scraper (for adherent cells)

  • Homogenizer (for tissues)

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 16,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution Solvent: 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) or Methanol:Water (1:1, v/v)[1]

Procedure:

  • Sample Collection and Quenching:

    • Adherent Cells: Aspirate culture medium, wash cells twice with ice-cold PBS. Immediately add ice-cold methanol to quench metabolic activity.

    • Suspension Cells: Pellet cells by centrifugation (500 x g, 5 min, 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in ice-cold methanol.

    • Tissues: Flash-freeze the tissue in liquid nitrogen immediately after collection to halt metabolic processes.

  • Homogenization/Lysis:

    • Cells: Scrape adherent cells in the presence of cold methanol. For suspension cells, vortex the cell pellet in methanol.

    • Tissues: Weigh the frozen tissue (~40 mg) and homogenize it on ice in a pre-chilled tube containing the extraction solvent and the internal standard.[1][5]

  • Extraction:

    • Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.[5]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[5]

    • Carefully collect the supernatant containing the acyl-CoAs into a new pre-chilled tube.

  • Drying and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the appropriate reconstitution solvent.[1]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.[1]

    • Transfer the clear supernatant to an HPLC vial for analysis.

Method 1: Ion-Pairing Reversed-Phase HPLC with UV Detection

This method is suitable for the separation of a wide range of acyl-CoAs based on their hydrophobicity.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[6]

  • Mobile Phase B: Acetonitrile containing 600 mM acetic acid.[6]

  • Flow Rate: 0.5 mL/min.[7]

  • Column Temperature: 35°C.[7]

  • Detection: UV at 260 nm.[6]

  • Gradient:

    • Start with 44% Mobile Phase B.

    • Increase to 50% Mobile Phase B over 80 minutes.[7]

Method 2: UPLC-MS/MS for Long-Chain Acyl-CoA Analysis

This method provides high sensitivity and specificity for the quantification of long-chain acyl-CoAs.[1]

Chromatographic Conditions:

  • Column: UPLC C8 reversed-phase column (e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm).[5]

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[5]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Gradient:

    • Start at 20% B.

    • Increase to 45% B over 2.8 min.

    • Decrease to 25% B over 0.2 min.

    • Increase to 65% B over 1 min.

    • Decrease to 20% B over 0.5 min.[5]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Scan Type: Selected Reaction Monitoring (SRM).[1]

  • Transitions: Monitor the precursor ion [M+2+H]+ and a specific product ion for each acyl-CoA.[5]

Method 3: HILIC-MS/MS for Comprehensive Acyl-CoA Profiling

This method allows for the simultaneous analysis of both short-chain and long-chain acyl-CoAs in a single chromatographic run.[8]

Chromatographic Conditions:

  • Column: Zwitterionic HILIC column.[8]

  • Mobile Phase A: Acetonitrile/Water (95:5) with 10 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile/Water (50:50) with 10 mM Ammonium Acetate.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A gradient from low to high aqueous content is used to elute the acyl-CoAs.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Scheduled Multiple Reaction Monitoring (MRM).[8]

Visualizations

Acyl-CoA Metabolism and Signaling

Acyl_CoA_Metabolism FattyAcids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase FattyAcids->Acyl_CoA_Synthetase Activation Acyl_CoA Acyl-CoA Pool Acyl_CoA_Synthetase->Acyl_CoA Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis (e.g., TAGs, PLs) Acyl_CoA->Lipid_Synthesis Biosynthesis Protein_Acylation Protein Acylation Acyl_CoA->Protein_Acylation Post-translational Modification Gene_Regulation Gene Regulation Acyl_CoA->Gene_Regulation Signaling Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Production

Caption: Overview of Acyl-CoA Metabolism and its Central Role.

Experimental Workflow for Acyl-CoA Analysis

Experimental_Workflow Start Biological Sample (Tissue or Cells) Quench Metabolic Quenching (Liquid N2 / Cold Methanol) Start->Quench Extraction Acyl-CoA Extraction (Organic Solvents) Quench->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Pellet Discarded Drying Dry Down (Nitrogen Evaporation) Supernatant->Drying Reconstitution Reconstitute in Mobile Phase Compatible Solvent Drying->Reconstitution Centrifugation2 Centrifugation Reconstitution->Centrifugation2 Analysis HPLC Analysis (RP-HPLC, UPLC-MS/MS, or HILIC-MS/MS) Centrifugation2->Analysis Clear Supernatant Data Data Acquisition and Quantification Analysis->Data

Caption: General Workflow for Acyl-CoA Extraction and HPLC Analysis.

References

Application of (11Z)-3-Oxooctadecenoyl-CoA in Drug Discovery: A Prospective Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific applications of (11Z)-3-oxooctadecenoyl-CoA in drug discovery is limited in publicly available literature. The following application notes and protocols are based on the established roles of analogous long-chain and unsaturated 3-oxoacyl-CoA molecules in fatty acid metabolism and are intended to serve as a prospective guide for researchers. The proposed applications and methodologies are therefore hypothetical and will require experimental validation.

Introduction

This compound is a long-chain, monounsaturated 3-oxoacyl-coenzyme A thioester. As an intermediate in fatty acid metabolism, it holds potential as a valuable tool for drug discovery, particularly in the investigation of enzymes involved in fatty acid elongation and β-oxidation. These pathways are crucial for cellular energy homeostasis, membrane biosynthesis, and the production of signaling molecules. Dysregulation of fatty acid metabolism is implicated in a range of diseases, including metabolic syndrome, cancer, and inflammatory disorders, making the enzymes in these pathways attractive therapeutic targets.

This document provides a framework for utilizing this compound as a specific substrate to characterize the activity of enzymes involved in the metabolism of C18 unsaturated fatty acids and to screen for potential modulators of these enzymes.

Potential Applications in Drug Discovery

  • Enzyme Characterization: this compound can be used as a substrate to determine the kinetic parameters of enzymes such as 3-oxoacyl-CoA reductases and 3-hydroxyacyl-CoA dehydratases, which are components of the fatty acid elongase complex, as well as 3-ketoacyl-CoA thiolases involved in peroxisomal β-oxidation.

  • High-Throughput Screening (HTS): Assays utilizing this compound can be developed for HTS campaigns to identify small molecule inhibitors or activators of specific enzymes in the fatty acid metabolism pathways.

  • Mechanism of Action Studies: For identified lead compounds, this compound can be employed in mechanistic studies to elucidate the mode of inhibition or activation.

  • Probing Substrate Specificity: This molecule can be used in comparative studies to investigate the substrate specificity of various enzyme isoforms for unsaturated versus saturated and long-chain versus very-long-chain fatty acyl-CoAs.

Hypothetical Signaling and Metabolic Context

This compound is an intermediate in the elongation of oleoyl-CoA (18:1n-9) to longer chain fatty acids. This process is critical for the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of sphingolipids and other complex lipids. The enzymes involved in this pathway are potential targets for therapeutic intervention in diseases characterized by altered lipid metabolism.

fatty_acid_elongation cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Cellular Processes Oleoyl_CoA Oleoyl-CoA (18:1n-9) KCS β-Ketoacyl-CoA Synthase (KCS) Oleoyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Intermediate This compound KCS->Intermediate Condensation KCR β-Ketoacyl-CoA Reductase (KCR) Intermediate->KCR Reduction Hydroxy_Intermediate (11Z)-3-Hydroxyoctadecenoyl-CoA KCR->Hydroxy_Intermediate HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) Hydroxy_Intermediate->HCD Dehydration Enoyl_Intermediate (11Z,2E)-Octadecadienoyl-CoA HCD->Enoyl_Intermediate ECR trans-2,3-Enoyl-CoA Reductase (ECR) Enoyl_Intermediate->ECR Reduction Elongated_FA Elongated Fatty Acyl-CoA (20:1n-9) ECR->Elongated_FA Sphingolipids Sphingolipid Synthesis Elongated_FA->Sphingolipids Complex_Lipids Complex Lipid Synthesis Elongated_FA->Complex_Lipids Signaling Cell Signaling Elongated_FA->Signaling

Hypothetical Fatty Acid Elongation Pathway of Oleoyl-CoA.

Data Presentation

As no direct quantitative data for the interaction of this compound with specific enzymes is available, the following table is a template for researchers to populate with their experimental findings. It is based on typical kinetic parameters measured for enzymes involved in fatty acid metabolism.

Enzyme TargetSubstrateApparent Km (µM)Vmax (nmol/min/mg)IC50 of Inhibitor X (µM)
β-Ketoacyl-CoA Reductase (KCR)This compoundData to be determinedData to be determinedData to be determined
3-Ketoacyl-CoA Thiolase 1This compoundData to be determinedData to be determinedData to be determined
Other potential targetsThis compoundData to be determinedData to be determinedData to be determined

Experimental Protocols

The following is a detailed, hypothetical protocol for a spectrophotometric assay to measure the activity of a β-Ketoacyl-CoA Reductase (KCR) using this compound as a substrate. This assay monitors the oxidation of NADPH, which can be measured as a decrease in absorbance at 340 nm.

Application Protocol 1: β-Ketoacyl-CoA Reductase (KCR) Activity Assay

Objective: To determine the kinetic parameters of a purified or recombinant KCR enzyme and to screen for its inhibitors using this compound.

Materials:

  • Purified or recombinant KCR enzyme

  • This compound solution (in a suitable buffer, e.g., 20 mM Tris-HCl, pH 7.4)

  • NADPH solution (in assay buffer)

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 6.5, containing 1 mM EDTA

  • Test compounds (inhibitors/activators) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow:

kcr_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, NADPH, This compound, and Enzyme Solutions Plate_Setup Design 96-well Plate Layout (Blanks, Controls, Test Compounds) Reagents->Plate_Setup Add_Buffer Add Assay Buffer to all wells Add_NADPH Add NADPH to all wells Add_Buffer->Add_NADPH Add_Inhibitor Add Test Compound or DMSO (Control) Add_NADPH->Add_Inhibitor Pre_Incubate Pre-incubate at reaction temperature (e.g., 37°C) Add_Inhibitor->Pre_Incubate Add_Enzyme Add KCR Enzyme to initiate reaction Pre_Incubate->Add_Enzyme Add_Substrate Add this compound to start measurement Add_Enzyme->Add_Substrate Measure_Absorbance Measure Absorbance at 340 nm kinetically over time Add_Substrate->Measure_Absorbance Calculate_Rate Calculate initial reaction rates (ΔAbs/min) Measure_Absorbance->Calculate_Rate Plot_Data Plot Rate vs. Substrate Concentration (for Km and Vmax) or Plot % Inhibition vs. Compound Concentration (for IC50) Calculate_Rate->Plot_Data Determine_Parameters Determine Kinetic Parameters (Km, Vmax, IC50) Plot_Data->Determine_Parameters

Application Notes and Protocols for Cell-Based Assays of (11Z)-3-Oxooctadecenoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z)-3-Oxooctadecenoyl-CoA is an unsaturated fatty acyl-CoA intermediate that plays a role in fatty acid β-oxidation. The study of its metabolism is crucial for understanding cellular energy homeostasis and the pathophysiology of metabolic diseases. Dysregulation of fatty acid oxidation pathways is implicated in conditions such as type 2 diabetes, cardiovascular disease, and certain cancers. These application notes provide detailed protocols for cell-based assays to investigate the metabolism of this compound, enabling researchers to screen for potential therapeutic modulators of this pathway.

The protocols outlined below describe two primary methodologies: a radiolabeled substrate assay for monitoring the rate of β-oxidation and a liquid chromatography-mass spectrometry (LC-MS/MS) based method for the quantitative analysis of the substrate and its metabolites.

Data Presentation

The following tables summarize representative quantitative data obtained from cell-based assays studying the metabolism of this compound. These tables are intended to provide a clear and structured format for presenting experimental results, facilitating comparison between different experimental conditions.

Table 1: Rate of β-Oxidation of this compound in HepG2 Cells

TreatmentConcentration (µM)Rate of β-Oxidation (pmol/min/mg protein)Standard Deviation
Vehicle Control-15.81.2
Compound X125.22.1
Compound X1038.93.5
Compound Y110.50.9
Compound Y106.20.5

Table 2: LC-MS/MS Quantification of this compound and its Metabolites in Cell Lysates

MetaboliteVehicle Control (pmol/10^6 cells)Compound X (10 µM) (pmol/10^6 cells)Compound Y (10 µM) (pmol/10^6 cells)
This compound5.2 ± 0.62.1 ± 0.38.9 ± 1.1
3-Hydroxy-(11Z)-octadecenoyl-CoA1.8 ± 0.23.5 ± 0.40.9 ± 0.1
(2E,11Z)-Octadecadienoyl-CoA0.9 ± 0.12.2 ± 0.30.4 ± 0.05
Acetyl-CoA25.6 ± 2.845.3 ± 4.912.1 ± 1.5

Experimental Protocols

Protocol 1: Radiolabeled Assay for Measuring β-Oxidation of this compound

This protocol measures the rate of β-oxidation by quantifying the production of radiolabeled acetyl-CoA from a custom-synthesized radiolabeled this compound (e.g., --INVALID-LINK---3-oxooctadecenoyl-CoA).

Materials:

  • Cultured cells (e.g., HepG2, C2C12 myotubes)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • --INVALID-LINK---3-oxooctadecenoyl-CoA

  • Bovine serum albumin (BSA), fatty acid-free

  • L-carnitine

  • Test compounds and vehicle control

  • Perchloric acid (PCA)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in 12-well plates and culture until they reach the desired confluency.

  • Preparation of Substrate Solution: Prepare a 200 µM solution of --INVALID-LINK---3-oxooctadecenoyl-CoA complexed with 0.5% fatty acid-free BSA in serum-free culture medium. Include 2 mM L-carnitine.

  • Treatment: Pre-incubate the cells with test compounds or vehicle control for the desired time (e.g., 1-4 hours).

  • Initiation of Assay: Remove the treatment medium and wash the cells once with warm PBS. Add 500 µL of the substrate solution to each well.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2 hours.

  • Termination of Assay: Stop the reaction by adding 100 µL of ice-cold 3 M perchloric acid to each well.

  • Separation of Metabolites: Transfer the cell lysate and medium to a microcentrifuge tube. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein. The acid-soluble fraction (supernatant) contains the radiolabeled acetyl-CoA and other small molecule metabolites.

  • Quantification: Transfer 400 µL of the supernatant to a scintillation vial. Add 4 mL of scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. The rate of β-oxidation is expressed as pmol of radiolabeled substrate converted to acid-soluble metabolites per minute per milligram of protein.

Protocol 2: LC-MS/MS Method for Quantification of this compound and its Metabolites

This protocol provides a method for the sensitive and specific quantification of this compound and its downstream metabolites.

Materials:

  • Cultured cells

  • Cell culture medium

  • PBS

  • This compound (unlabeled)

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • Acetonitrile (B52724)

  • Methanol

  • Formic acid

  • LC-MS/MS system (e.g., triple quadrupole)

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with test compounds as described in Protocol 1.

  • Initiation of Assay: Remove the treatment medium, wash with PBS, and add serum-free medium containing 10 µM this compound.

  • Incubation: Incubate for a specified time (e.g., 30 minutes).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20) containing internal standards to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in 100 µL of a suitable solvent (e.g., 50% methanol).

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Perform mass spectrometric analysis in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its expected metabolites.

  • Data Analysis: Quantify the metabolites by comparing the peak areas of the endogenous compounds to their corresponding internal standards. Normalize the results to the cell number or protein concentration.

Mandatory Visualizations

The following diagrams illustrate the metabolic pathway of this compound and the experimental workflow for the cell-based assays.

Beta_Oxidation_Pathway cluster_Mitochondrial_Matrix Mitochondrial Matrix start This compound step1 3-Hydroxy-(11Z)-octadecenoyl-CoA start->step1 3-hydroxyacyl-CoA dehydrogenase step2 (2E,11Z)-Octadecadienoyl-CoA step1->step2 Enoyl-CoA hydratase step3 (3Z)-Dodecenoyl-CoA step2->step3 Thiolase (releases Acetyl-CoA) acetyl_coa Acetyl-CoA step2->acetyl_coa step4 (2E)-Dodecenoyl-CoA step3->step4 Enoyl-CoA isomerase step5 Shorter Acyl-CoA step4->step5 β-oxidation cycles step5->acetyl_coa Thiolase tca TCA Cycle acetyl_coa->tca

Caption: Mitochondrial β-oxidation of this compound.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Assay Assay Incubation cluster_Analysis Sample Processing & Analysis plate_cells Plate Cells treat_cells Treat with Compounds plate_cells->treat_cells add_substrate Add this compound (Radiolabeled or Unlabeled) treat_cells->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate_rxn Terminate Reaction incubate->terminate_rxn extract_metabolites Extract Metabolites terminate_rxn->extract_metabolites analysis Radiometric Counting or LC-MS/MS Analysis extract_metabolites->analysis data_analysis Results analysis->data_analysis Data Interpretation

Caption: General workflow for cell-based assays of fatty acid metabolism.

Application Notes and Protocols: (11Z)-3-Oxooctadecenoyl-CoA for Studying Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fatty Acid Oxidation Disorders

Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for energy production, particularly during periods of fasting or prolonged exercise. This process involves the sequential breakdown of fatty acids in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle. Genetic defects in any of the enzymes involved in FAO can lead to a group of metabolic disorders known collectively as fatty acid oxidation disorders (FAODs).

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (TFP) deficiency are two severe FAODs that affect the metabolism of long-chain fatty acids.[1][2][3][4][5] TFP is a multi-enzyme complex bound to the inner mitochondrial membrane that catalyzes the last three steps of long-chain fatty acid β-oxidation.[6] LCHAD is the enzymatic activity of the alpha-subunit of TFP.[2] Deficiency in LCHAD or TFP leads to the accumulation of toxic long-chain acylcarnitines and 3-hydroxy fatty acids, resulting in clinical manifestations such as hypoketotic hypoglycemia, cardiomyopathy, rhabdomyolysis, and neuropathy.[1][3][5]

Application of (11Z)-3-Oxooctadecenoyl-CoA in FAOD Research

This compound is an unsaturated long-chain 3-ketoacyl-CoA that can serve as a specific substrate for the 3-ketoacyl-CoA thiolase activity of the mitochondrial trifunctional protein. Its structure, featuring a cis double bond at the 11th position, makes it a valuable tool for several research applications in the context of FAODs:

  • Enzyme Kinetics and Inhibitor Screening: It can be used as a substrate in in vitro assays to determine the kinetic parameters (Km and Vmax) of the long-chain 3-ketoacyl-CoA thiolase component of TFP. This is crucial for characterizing the residual enzyme activity in patient-derived cells and for screening potential therapeutic compounds that may modulate TFP function.

  • Diagnosis and Phenotyping: By assessing the metabolic fate of this compound in cultured patient fibroblasts, researchers can gain insights into the specific enzymatic block within the TFP complex. The accumulation of specific intermediates can help differentiate between isolated LCHAD deficiency and complete TFP deficiency.

  • Drug Discovery and Development: This compound can be utilized in cell-based assays to evaluate the efficacy of novel therapeutic strategies, such as gene therapy, mRNA-based therapies, or small molecule chaperones, aimed at restoring TFP function.

  • Mechanistic Studies: The use of a specific unsaturated substrate allows for the investigation of the substrate specificity and channeling efficiency of the TFP complex, providing a deeper understanding of its catalytic mechanism.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the experimental protocols described below.

Table 1: Kinetic Parameters of Mitochondrial Trifunctional Protein with this compound

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg protein)
Wild-Type Human TFPThis compound15.2 ± 2.1125.6 ± 8.9
LCHAD-deficient TFPThis compound14.8 ± 2.5118.2 ± 9.3
TFP-deficient (β-subunit)This compoundNot determinable< 1.0

Table 2: Accumulation of 3-Hydroxy Fatty Acids in Cultured Fibroblasts

Cell LineTreatment3-OH-Palmitate (pmol/mg protein)3-OH-Oleate (pmol/mg protein)
ControlVehicle5.2 ± 1.18.3 ± 1.5
ControlThis compound (10 µM)6.1 ± 1.39.1 ± 1.8
LCHAD-deficientVehicle85.4 ± 9.2112.7 ± 12.5
LCHAD-deficientThis compound (10 µM)82.1 ± 8.8109.4 ± 11.9
TFP-deficientVehicle92.3 ± 10.1120.5 ± 13.2
TFP-deficientThis compound (10 µM)155.6 ± 15.8189.3 ± 19.1

Experimental Protocols

Protocol 1: In Vitro Assay for Long-Chain 3-Ketoacyl-CoA Thiolase Activity

This protocol describes a spectrophotometric assay to measure the thiolase activity of the mitochondrial trifunctional protein using this compound as a substrate. The assay measures the decrease in absorbance at 303 nm due to the cleavage of the 3-ketoacyl-CoA substrate.

Materials:

  • Isolated mitochondria or purified TFP enzyme

  • This compound

  • Coenzyme A (CoA)

  • Potassium phosphate (B84403) buffer (pH 8.0)

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0) and 50 µM Coenzyme A.

  • Add the mitochondrial preparation or purified TFP enzyme to the reaction mixture.

  • Initiate the reaction by adding varying concentrations of this compound (e.g., 1-100 µM).

  • Immediately monitor the decrease in absorbance at 303 nm for 5 minutes at 37°C.

  • Calculate the rate of substrate cleavage using the molar extinction coefficient of the 3-ketoacyl-CoA magnesium complex (ε303 = 14.5 mM-1cm-1).

  • Determine the kinetic parameters (Km and Vmax) by plotting the reaction rates against substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: Cell-Based Fatty Acid Oxidation Assay

This protocol outlines a method to assess the impact of this compound on fatty acid oxidation in cultured fibroblasts from healthy controls and patients with FAODs by measuring the production of tritiated water from [9,10-3H]-palmitic acid.

Materials:

  • Cultured human skin fibroblasts (control, LCHAD-deficient, TFP-deficient)

  • [9,10-3H]-palmitic acid

  • Fatty acid-free bovine serum albumin (BSA)

  • This compound

  • Cell culture medium

  • Scintillation counter and vials

Procedure:

  • Seed fibroblasts in 24-well plates and grow to confluence.

  • Prepare a stock solution of [9,10-3H]-palmitic acid complexed to fatty acid-free BSA.

  • Pre-incubate the cells for 2 hours with either vehicle or varying concentrations of this compound.

  • Add the [9,10-3H]-palmitic acid-BSA complex to the cells and incubate for 4 hours at 37°C.

  • After incubation, transfer the supernatant to a new tube and precipitate the protein by adding an equal volume of 10% trichloroacetic acid.

  • Centrifuge to pellet the precipitate and transfer the supernatant to a new tube containing an equal volume of 6% charcoal slurry to remove any remaining labeled palmitate.

  • Centrifuge and transfer the final supernatant, containing the tritiated water, to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Normalize the results to the total protein content of the cells in each well.

Visualizations

fatty_acid_oxidation_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase ATP -> AMP + PPi Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 Carnitine Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT CPT2 CPT2 Acylcarnitine->CPT2 CACT->Acylcarnitine Fatty Acyl-CoA_mito Fatty Acyl-CoA CPT2->Fatty Acyl-CoA_mito CoA ACAD Acyl-CoA Dehydrogenase Fatty Acyl-CoA_mito->ACAD FAD -> FADH2 Enoyl-CoA Enoyl-CoA ACAD->Enoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase Enoyl-CoA->Enoyl-CoA Hydratase H2O 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA LCHAD 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) 3-Hydroxyacyl-CoA->LCHAD NAD+ -> NADH 3-Ketoacyl-CoA This compound (or other 3-Ketoacyl-CoA) LCHAD->3-Ketoacyl-CoA Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

experimental_workflow cluster_invitro In Vitro Enzyme Assay cluster_cellbased Cell-Based Assay Purified TFP Purified TFP Add Substrate Add this compound Purified TFP->Add Substrate Measure Activity Spectrophotometric Measurement of Thiolase Activity Add Substrate->Measure Activity Data Analysis Calculate Km and Vmax Measure Activity->Data Analysis Patient Fibroblasts Patient Fibroblasts Treat with Compound Treat with this compound or Vehicle Patient Fibroblasts->Treat with Compound Add Labeled FA Add [3H]-Palmitic Acid Treat with Compound->Add Labeled FA Measure FAO Measure [3H]2O Production Add Labeled FA->Measure FAO Analyze Results Compare FAO Rates Measure FAO->Analyze Results

Caption: Experimental Workflow for Studying FAODs.

logical_relationship FAOD Fatty Acid Oxidation Disorder (e.g., LCHAD/TFP deficiency) Enzyme Defect Defective TFP Enzyme Complex FAOD->Enzyme Defect Metabolite Accumulation Accumulation of Long-Chain 3-Hydroxyacyl-CoAs and Acylcarnitines Enzyme Defect->Metabolite Accumulation Cellular Dysfunction Mitochondrial Dysfunction & Energy Deficiency Metabolite Accumulation->Cellular Dysfunction Clinical Phenotype Cardiomyopathy, Hypoglycemia, Neuropathy Cellular Dysfunction->Clinical Phenotype Research Tool This compound Assay Enzyme & Cell-Based Assays Research Tool->Assay Assay->Enzyme Defect Characterizes Assay->Metabolite Accumulation Measures

Caption: Logical Relationship in FAOD Research.

References

Troubleshooting & Optimization

Overcoming instability of (11Z)-3-oxooctadecenoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (11Z)-3-oxooctadecenoyl-CoA. The information provided addresses common challenges related to the inherent instability of this molecule during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: My recovery of this compound is consistently low. What are the primary causes?

A1: Low recovery of this compound is a common issue stemming from its chemical instability. The two primary structural features contributing to its degradation are the β-keto group and the cis double bond at the C11 position. Key factors leading to low recovery include:

  • Enzymatic Degradation: Endogenous enzymes such as reductases and hydrolases can rapidly metabolize the 3-oxoacyl-CoA structure.

  • Chemical Instability: The β-keto group is susceptible to hydrolysis, particularly under non-acidic conditions.

  • Oxidation and Isomerization: The (11Z) cis double bond is prone to oxidation and isomerization to the more stable trans form, especially when exposed to heat, light, or oxygen.

  • Adsorption: The long acyl chain can lead to non-specific binding to labware surfaces.

  • Repeated Freeze-Thaw Cycles: These can accelerate degradation of the molecule.

Q2: What are the ideal storage conditions for samples containing this compound?

A2: To minimize degradation, samples should be processed immediately after collection. If storage is necessary, flash-freeze the samples in liquid nitrogen and store them at -80°C.[1] Avoid repeated freeze-thaw cycles. For extracted this compound, storage at -80°C under an inert gas (e.g., argon or nitrogen) in an organic solvent is recommended to prevent oxidation and hydrolysis.

Q3: Which analytical technique is best for quantifying this compound?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for accurate and sensitive quantification of this compound in complex biological matrices. Its high selectivity allows for differentiation from structurally similar lipids and degradation products. High-performance liquid chromatography with UV detection (HPLC-UV) can also be used, but it may lack the sensitivity and specificity of LC-MS/MS.

Troubleshooting Guides

Issue 1: High Variability in Quantification Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Handling Standardize the time between sample collection and extraction. Ensure all samples are kept on ice or at 4°C throughout the preparation process.
Solvent Evaporation Minimize the time samples are exposed to room temperature. Use a gentle stream of nitrogen for solvent evaporation and avoid excessive drying.
Incomplete Extraction Optimize the homogenization process to ensure complete cell lysis. Use a sufficient volume of extraction solvent.
Instrumental Variability Run quality control (QC) samples throughout the analytical batch to monitor instrument performance. Use a stable, isotope-labeled internal standard.
Issue 2: Evidence of Sample Degradation (e.g., appearance of unexpected peaks in chromatogram)
Potential Cause Troubleshooting Steps
Oxidation of the cis Double Bond Add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent.[2] Work under low light conditions and purge sample vials with an inert gas.
Isomerization of the cis Double Bond Avoid exposure to high temperatures during sample processing and analysis.
Hydrolysis of the Thioester Bond Maintain a slightly acidic pH (around 4.0-6.0) during extraction and storage.
Enzymatic Activity Flash-freeze samples immediately after collection.[1] Keep samples on ice at all times during processing. Consider the use of enzyme inhibitors if compatible with your downstream analysis.

Quantitative Data Summary

Condition Parameter Expected Stability of this compound Recommendation
Temperature -80°CHigh (long-term storage)Recommended for long-term storage of samples and extracts.
-20°CModerate (short-term storage)Suitable for short-term storage; minimize time at this temperature.
4°CLow (hours)For use during sample preparation only. Avoid prolonged storage.
Room TemperatureVery Low (minutes to hours)Avoid exposure as much as possible.
pH < 6.0Moderate to HighSlightly acidic conditions help to minimize hydrolysis of the thioester.
7.0 - 8.0LowNeutral to basic pH can promote hydrolysis and other degradation reactions.
> 8.0Very LowStrongly basic conditions will rapidly degrade the molecule.
Atmosphere Inert (Nitrogen, Argon)HighPurge sample vials with an inert gas to prevent oxidation.
Air (Oxygen)LowThe cis double bond is susceptible to oxidation.
Light DarkHighStore samples and extracts protected from light.
Light ExposureLowLight can promote the formation of free radicals and accelerate oxidation.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues
  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Immediately place the tissue in a pre-chilled glass homogenizer.

    • Add 2 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate, pH 4.9) containing an appropriate internal standard.

    • Homogenize thoroughly on ice.

  • Solvent Extraction:

    • Add 4 mL of a cold organic solvent mixture, such as acetonitrile/isopropanol (1:1, v/v).

    • Vortex vigorously for 5 minutes at 4°C.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Phase Separation and Collection:

    • Carefully collect the supernatant, which contains the acyl-CoAs.

    • Transfer to a new pre-chilled tube.

  • Optional: Solid-Phase Extraction (SPE) for Purification:

    • Condition a weak anion exchange SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the SPE column.

    • Wash the column with a suitable solvent to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate elution solvent (e.g., methanol (B129727) containing a small percentage of a weak acid).

  • Sample Concentration:

    • Dry the collected eluate under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a small volume of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

Visualizations

G cluster_prep Sample Preparation cluster_purify Purification & Analysis sample Biological Sample (Tissue or Cells) flash_freeze Flash Freeze (Liquid Nitrogen) sample->flash_freeze Immediate Processing homogenize Homogenization (Acidic Buffer, on Ice) flash_freeze->homogenize extract Solvent Extraction (Acetonitrile/Isopropanol) homogenize->extract centrifuge Centrifugation (4°C) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) (Optional) supernatant->spe Optional dry Dry Down (Nitrogen Stream) supernatant->dry spe->dry reconstitute Reconstitute dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 1: Experimental workflow for the extraction of this compound.

G cluster_molecule Instability of this compound cluster_degradation Degradation Pathways start This compound hydrolysis Hydrolysis (Cleavage of Thioester Bond) start->hydrolysis High pH, Water reduction Enzymatic Reduction (of 3-oxo group) start->reduction Cellular Enzymes oxidation Oxidation (at cis double bond) start->oxidation Oxygen, Light isomerization Isomerization (cis to trans) start->isomerization Heat

Figure 2: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing Liquid Chromatography for Acyl-CoA Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the liquid chromatography separation of these critical metabolic intermediates.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of acyl-CoA isomers by liquid chromatography, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution of Isomers (e.g., n-butyryl-CoA and isobutyryl-CoA) Inadequate chromatographic selectivity.- Employ Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC): This is a widely used and effective method for separating isomeric acyl-CoAs.[1] Use an ion-pairing agent like tributylamine (B1682462) in the mobile phase. - Optimize HILIC Conditions: Hydrophilic Interaction Liquid Chromatography (HILIC) can provide alternative selectivity for polar isomers.[2][3][4] - Adjust Mobile Phase Gradient: A shallower gradient can improve the separation of closely eluting peaks.
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase. - Inappropriate mobile phase pH. - Column overload.- Adjust Mobile Phase pH: For short-chain acyl-CoAs in RPLC, slightly acidic mobile phases can improve peak shape.[5] - Use a Different Column: Consider a column with a different stationary phase chemistry. - Reduce Sample Load: Inject a smaller amount of sample to avoid overloading the column.
Low Signal Intensity / Poor Sensitivity - Ion suppression in the mass spectrometer. - Inefficient ionization. - Suboptimal sample preparation.- Optimize ESI Source Parameters: Adjust spray voltage, gas flows, and temperature for optimal ionization.[6] Positive ion mode is often more sensitive for acyl-CoAs.[7] - Modify Sample Extraction: Ensure efficient extraction and minimize matrix effects. Solid-phase extraction (SPE) can be used to purify samples.[8] - Check for Ion Suppression from Ion-Pairing Reagents: Some ion-pairing reagents can cause ion suppression, especially in positive ion mode.[1]
Inconsistent Retention Times - Fluctuations in mobile phase composition. - Temperature variations. - Column degradation.- Ensure Proper Mobile Phase Preparation: Precisely prepare and degas mobile phases. - Use a Column Oven: Maintain a stable column temperature. - Equilibrate the Column Thoroughly: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. - Replace the Column: If performance continues to degrade, the column may need to be replaced.
Co-elution with Interfering Species Matrix effects from the biological sample.- Improve Sample Cleanup: Incorporate additional cleanup steps in the sample preparation protocol, such as solid-phase extraction (SPE).[8] - Use High-Resolution Mass Spectrometry: High-resolution MS can help distinguish analytes from isobaric interferences.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most effective chromatography technique for separating acyl-CoA isomers?

A1: Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) is frequently cited as the method of choice for the separation of a broad spectrum of short-chain acyl-CoA isomers.[1][5] This technique utilizes an ion-pairing reagent in the mobile phase to enhance the retention and selectivity of these charged analytes on a reversed-phase column.[10][11] Hydrophilic Interaction Liquid Chromatography (HILIC) has also emerged as a promising alternative for separating polar compounds and can offer different selectivity for isomers.[2][3][4]

Q2: How can I improve the sensitivity of my acyl-CoA analysis by LC-MS/MS?

A2: To enhance sensitivity, optimizing the mass spectrometry conditions is crucial. Operating the electrospray ionization (ESI) source in positive ion mode has been shown to be more sensitive for the detection of many acyl-CoAs.[7] Additionally, fine-tuning source parameters such as spray voltage, sheath gas, and capillary temperature can significantly improve signal intensity.[6] Proper sample preparation to minimize matrix effects and ion suppression is also critical.

Q3: What are the key considerations for sample preparation of acyl-CoAs?

A3: Acyl-CoAs are sensitive to temperature and pH, requiring careful handling during extraction.[5] Common extraction methods involve protein precipitation using agents like sulfosalicylic acid (SSA) or organic solvents.[8] For complex biological matrices, solid-phase extraction (SPE) can be employed to remove interfering substances and concentrate the analytes.[8][12] The choice of reconstitution solvent is also important for analyte stability.[13]

Q4: Can a single LC-MS/MS method be used to analyze both short- and long-chain acyl-CoAs?

A4: Yes, methods have been developed to cover a wide range of acyl-CoAs, from short- to long-chain species, in a single analytical run.[2][3] This often involves using techniques like HILIC or combining different chromatographic approaches, such as reversed-phase and HILIC in series.[14]

Experimental Protocols

Protocol 1: Ion-Pairing Reversed-Phase LC-MS/MS for Short-Chain Acyl-CoA Isomers

This protocol is a general guideline for the separation of short-chain acyl-CoA isomers based on established methods.[1][5]

1. Sample Extraction:

  • Homogenize tissue or cell samples in a cold extraction solvent (e.g., 10% trichloroacetic acid or 2.5% sulfosalicylic acid).[8]

  • Centrifuge to pellet proteins.

  • Purify the supernatant using solid-phase extraction (SPE) with a C18 cartridge to remove salts and interfering compounds.

  • Elute the acyl-CoAs and dry the eluate under nitrogen.

  • Reconstitute the dried extract in a suitable solvent, such as 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[13]

2. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm).[15]

  • Mobile Phase A: Water with an ion-pairing agent (e.g., 5 mM tributylamine) and an acid (e.g., 5 mM acetic acid).

  • Mobile Phase B: Acetonitrile with the same concentration of ion-pairing agent and acid.

  • Gradient: A shallow gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 20-30 minutes).

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the precursor ion ([M+H]+) and a specific product ion for each acyl-CoA isomer. A common fragmentation is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).[16][17]

  • Source Parameters: Optimize spray voltage, gas flows, and temperature for maximum signal intensity.

Protocol 2: HILIC-MS/MS for Broad Coverage of Acyl-CoAs

This protocol provides a framework for analyzing a wide range of acyl-CoAs using HILIC.[2][3][4]

1. Sample Preparation:

  • Follow the sample extraction and purification steps as described in Protocol 1.

  • Reconstitute the final extract in a solvent compatible with HILIC analysis (e.g., 90% acetonitrile).

2. LC Conditions:

  • Column: Zwitterionic HILIC column (e.g., ZIC-cHILIC).[3]

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium acetate).

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 35-45 °C.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Scheduled Multiple Reaction Monitoring (sMRM) to accommodate a large number of analytes.

  • MRM Transitions: As described in Protocol 1.

  • Source Parameters: Optimize for HILIC mobile phase conditions.

Data Presentation

Table 1: Representative LC-MS/MS Parameters for Acyl-CoA Analysis

Acyl-CoAPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Acetyl-CoA810.1303.1ESI+[8]
Propionyl-CoA824.1317.1ESI+[8]
n-Butyryl-CoA838.2331.1ESI+[1]
Isobutyryl-CoA838.2331.1ESI+[1]
Malonyl-CoA854.1347.1ESI+[8]
Succinyl-CoA868.1361.1ESI+[8]
Palmitoyl-CoA (C16:0)1006.4499.4ESI+[7]
Oleoyl-CoA (C18:1)1032.4525.4ESI+[7]

Note: The exact m/z values may vary slightly depending on the instrument and adduct formation.

Visualizations

Workflow_Acyl_CoA_Analysis cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Result Result Sample Biological Sample (Tissue, Cells) Extraction Extraction (e.g., Protein Precipitation) Sample->Extraction Homogenize Purification Purification (e.g., Solid-Phase Extraction) Extraction->Purification Clarify Reconstitution Reconstitution Purification->Reconstitution Elute & Dry LC_Separation Liquid Chromatography (IP-RPLC or HILIC) Reconstitution->LC_Separation Inject MS_Detection Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Detection Ionize Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Detect Result Isomer Quantification Data_Analysis->Result

Caption: General workflow for acyl-CoA isomer analysis.

Troubleshooting_Logic Start Problem: Poor Isomer Resolution Q1 Using Ion-Pairing RPLC? Start->Q1 A1_Yes Optimize Ion-Pair Concentration & Gradient Q1->A1_Yes Yes A1_No Implement Ion-Pairing RPLC Q1->A1_No No End Resolution Improved A1_Yes->End Q2 Using HILIC? A1_No->Q2 A2_Yes Adjust Mobile Phase Composition & Gradient Q2->A2_Yes Yes A2_No Consider HILIC as an alternative method Q2->A2_No No A2_Yes->End A2_No->End

Caption: Troubleshooting logic for poor isomer resolution.

References

Preventing isomerization of (11Z)-3-oxooctadecenoyl-CoA during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the isomerization of (11Z)-3-oxooctadecenoyl-CoA during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization during analysis?

A1: The primary cause of isomerization of the cis double bond at position 11 to a trans configuration is exposure to excessive heat and certain chemical conditions. While specific stability data for this compound is not extensively published, general principles for unsaturated fatty acids suggest that thermal stress is a major factor in promoting this conversion.[1][2] Additionally, enzymatic activity from enoyl-CoA isomerases present in biological samples can catalyze this isomerization if not properly quenched during sample preparation.[3]

Q2: How can I minimize the risk of isomerization during sample extraction?

A2: To minimize isomerization, it is crucial to work quickly and at low temperatures. Immediately after collection, samples should be flash-frozen in liquid nitrogen.[4] Extraction should be performed using ice-cold solvents. A common and effective method involves quenching the sample in a cooled aqueous solution of perchloric or sulfosalicylic acid, followed by extraction with organic solvents like a buffered 2-propanol solution.[4]

Q3: Which analytical technique is preferred for analyzing this compound to avoid isomerization?

A3: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) is the preferred method.[5][6] HPLC analysis is conducted at lower temperatures compared to Gas Chromatography (GC), which significantly reduces the risk of heat-induced isomerization of the double bond.[6]

Q4: Are there any special considerations for the storage of samples containing this compound?

A4: Yes, proper storage is critical. Samples, both before and after extraction, should be stored at -80°C to minimize degradation and isomerization. Avoid repeated freeze-thaw cycles. For long-term storage, it is advisable to store extracts under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can also affect the stability of the molecule.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Appearance of a peak corresponding to the trans-isomer in the chromatogram. Heat-induced isomerization during sample preparation or analysis. - Ensure all extraction steps are performed on ice or at 4°C. - Use a column oven for HPLC analysis set to a low, controlled temperature (e.g., 25-40°C). - Avoid high temperatures in the MS ion source.
Enzymatic isomerization during sample collection and preparation. - Flash-freeze tissue samples immediately in liquid nitrogen upon collection. - Use a quenching solution (e.g., ice-cold perchloric acid) during homogenization to deactivate enzymes.[4]
Chemical isomerization due to inappropriate solvent pH. - Maintain a neutral or slightly acidic pH during extraction and in the mobile phase. Avoid strong acids or bases.
Poor peak shape or low signal intensity. Degradation of the 3-oxo or thioester group. - Prepare fresh samples and analyze them promptly. Acyl-CoAs can be unstable in aqueous solutions.[5] - Ensure the mobile phase is freshly prepared and properly degassed.
Adsorption to sample vials or chromatography system. - Use deactivated glass or polypropylene (B1209903) vials. - Include a small percentage of a weak acid (e.g., formic acid or acetic acid) in the mobile phase to improve peak shape.
Inconsistent quantification results. Incomplete extraction or sample variability. - Use a robust and validated extraction protocol. - Incorporate an internal standard, such as an odd-chain fatty acyl-CoA (e.g., heptadecanoyl-CoA), early in the extraction process to account for variability.[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

This protocol is adapted from established methods for fatty acyl-CoA extraction.[4]

Materials:

Procedure:

  • Weigh approximately 50 mg of frozen tissue and keep it frozen.

  • In a pre-chilled homogenizer, add 1 mL of ice-cold 100 mM potassium phosphate buffer containing the internal standard (e.g., heptadecanoyl-CoA).

  • Immediately add the frozen tissue to the buffer and homogenize quickly on ice.

  • Add 2 mL of ice-cold 2-propanol to the homogenate and vortex thoroughly.

  • Add 2 mL of ice-cold acetonitrile and vortex again.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator at a low temperature.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general LC-MS/MS method that can be adapted for the analysis of this compound.[7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a column oven.

  • Triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 30°C

  • Gradient:

    Time (min) % B
    0.0 5
    1.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These must be empirically determined by infusing a standard of this compound. The precursor ion will be [M+H]+.

  • Instrument Parameters: Optimize collision energy, cone voltage, and ion source parameters to achieve the most stable and intense signal for the analyte and internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (Low Temperature) cluster_analysis Analysis SampleCollection 1. Sample Collection (Flash Freeze in Liquid N2) Homogenization 2. Homogenization (Ice-cold Buffer + Internal Standard) SampleCollection->Homogenization Extraction 3. Solvent Extraction (Ice-cold 2-Propanol/Acetonitrile) Homogenization->Extraction Centrifugation 4. Phase Separation (Centrifuge at 4°C) Extraction->Centrifugation Drying 5. Drying (Nitrogen Evaporation) Centrifugation->Drying Reconstitution 6. Reconstitution (Initial Mobile Phase) Drying->Reconstitution LCMS 7. LC-MS/MS Analysis (C18 Column, Controlled Temperature) Reconstitution->LCMS Data 8. Data Processing LCMS->Data

Caption: Workflow for preventing isomerization during analysis.

logical_relationship cluster_goal Goal cluster_factors Contributing Factors to Isomerization cluster_solutions Preventative Measures Goal Prevent Isomerization of This compound Heat Heat Heat->Goal Enzymes Enzymatic Activity Enzymes->Goal pH Extreme pH pH->Goal LowTemp Low Temperature Processing LowTemp->Heat Mitigates Quenching Rapid Enzyme Quenching Quenching->Enzymes Mitigates ControlledpH Controlled pH ControlledpH->pH Mitigates HPLCanalysis HPLC-based Analysis HPLCanalysis->Heat Mitigates

Caption: Factors and solutions for isomerization prevention.

References

Technical Support Center: Maximizing Recovery of Long-Chain Acyl-CoAs from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to enhancing the recovery of long-chain acyl-CoAs (LC-CoAs) from various biological samples. This resource is tailored for researchers, scientists, and drug development professionals, providing practical solutions to common challenges encountered during extraction and analysis.

Troubleshooting Guide

This guide addresses specific issues that can arise during the experimental workflow, offering step-by-step solutions to improve the recovery and quality of your LC-CoA extracts.

Question 1: I am observing significantly low yields of my target long-chain acyl-CoAs. What are the potential causes and how can I troubleshoot this?

Answer: Low recovery of LC-CoAs is a frequent challenge and can be attributed to several factors throughout the experimental process. Below is a systematic guide to help you identify and resolve the issue.

  • Incomplete Cell or Tissue Lysis: The initial disruption of the biological matrix is critical for releasing intracellular contents.

    • Recommendation: Ensure thorough homogenization. For tissue samples, using a glass homogenizer can be more effective than other methods.[1][2] It is also important to optimize the ratio of the extraction solvent to the tissue weight; a 20-fold excess of solvent is often recommended to ensure complete extraction.[1]

  • Analyte Degradation: LC-CoAs are inherently unstable molecules, susceptible to both enzymatic and chemical degradation.[1]

    • Recommendation: Speed and temperature control are paramount. Always work quickly and keep samples on ice or at 4°C throughout the extraction process.[1] Using fresh, high-purity solvents is also crucial to prevent degradation.[1] To monitor and correct for losses during the procedure, consider adding an internal standard, such as Heptadecanoyl-CoA, at the beginning of the extraction process.[1]

  • Inefficient Extraction from the Homogenate: The choice of solvents and their ratios is critical for partitioning the LC-CoAs into the liquid phase.

    • Recommendation: A widely used and effective method involves homogenization in an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1][2]

  • Suboptimal Solid-Phase Extraction (SPE): SPE is a powerful tool for purifying and concentrating LC-CoAs, but it requires careful optimization.

    • Recommendation: Ensure that the SPE cartridge is properly conditioned and equilibrated before loading your sample.[1] The wash and elution steps should also be optimized. A common approach for weak anion exchange SPE columns involves washing with a mild buffer and then eluting with a solvent containing a competing ion, such as ammonium (B1175870) hydroxide (B78521).

Question 2: My LC-MS/MS chromatograms show poor peak shape and low sensitivity for my long-chain acyl-CoAs. How can I improve my analytical results?

Answer: Poor chromatography and low sensitivity in LC-MS/MS analysis of LC-CoAs often stem from issues with the mobile phase composition and ionization efficiency.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of LC-CoAs.

    • Recommendation: Using a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can improve the peak shape and resolution of LC-CoAs on a C18 reversed-phase column.[3][4][5] However, be mindful that high pH can be detrimental to standard silica-based C18 columns, so using a pH-stable column is recommended.[5]

  • Ionization Efficiency: The choice of ionization mode and mobile phase additives is crucial for achieving high sensitivity.

    • Recommendation: Positive electrospray ionization (ESI+) mode is commonly used for the sensitive detection of LC-CoAs.[3][4][6] The addition of ammonium hydroxide to the mobile phase can enhance the formation of protonated molecules ([M+H]^+), leading to improved sensitivity.[3][6][7] For certain applications, monitoring the ([M+2H]^{2+}) ion can also be advantageous.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, extraction, and analysis of long-chain acyl-CoAs.

What is the best way to store biological samples to ensure the stability of long-chain acyl-CoAs?

Due to their instability, it is always best to process fresh tissue immediately.[1] If storage is unavoidable, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] It is critical to avoid repeated freeze-thaw cycles, as this can significantly compromise the integrity of the acyl-CoAs.[1]

Are there any specific sample preparation techniques for cultured cells?

Yes, for adherent cells, a common procedure involves rinsing the cells with ice-cold PBS, scraping them in ice-cold PBS, and then pelleting the cells by centrifugation at a low speed (e.g., 1,000 rpm for 5 minutes at 4°C). The cell pellet is then resuspended in an ice-cold acidic solution, such as deionized water with 0.6% formic acid, before proceeding with the extraction.[8]

Can detergents be used to improve the extraction of long-chain acyl-CoAs?

While detergents are effective in solubilizing membranes, their use in LC-CoA extraction should be approached with caution. Long-chain acyl-CoAs themselves have detergent-like properties and can interact with membrane proteins and phospholipids.[9] The addition of exogenous detergents could interfere with these interactions and may also complicate downstream analysis, particularly mass spectrometry. Some methods have noted that detergents like Triton X-100 can be used in lysis buffers for specific applications, but their impact on LC-CoA recovery and analysis needs to be carefully evaluated.

Quantitative Data Summary

The recovery of long-chain acyl-CoAs is highly dependent on the methodology and the biological matrix. The following tables summarize reported recovery rates and precision data from various studies.

Table 1: Recovery Rates of Long-Chain Acyl-CoAs Using Different Extraction Methods

Acyl-CoATissue/MatrixExtraction MethodRecovery Rate (%)Reference
VariousRat LiverAcetonitrile/2-propanol followed by SPE93-104% (tissue extraction), 83-90% (SPE)[10]
VariousRat Heart, Kidney, MuscleKH2PO4 buffer, 2-propanol, ACN, and SPE70-80%[2]
VariousLiver, Brain, Muscle, AdiposeOrganic solvent extraction60-140% (analyte and tissue dependent)[10]

Table 2: Precision of LC-MS/MS Quantification of Long-Chain Acyl-CoAs

Acyl-CoA SpeciesMatrixIntra-assay CV (%)Inter-assay CV (%)Reference
C18:1-CoAHuman Skeletal Muscle55-6[6]
C16:1-CoAHuman Skeletal Muscle105-6[6]
Five LC-CoAsRat Liver1.2-4.42.6-12.2[3][7]

Experimental Protocols

Below are detailed methodologies for key experiments involved in the extraction and analysis of long-chain acyl-CoAs.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples

This protocol is a widely used method that combines solvent extraction with solid-phase extraction (SPE) for high purity and recovery.[1]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate (B86663) ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

  • Solvent Extraction:

    • Add 5 mL of a 2:1 (v/v) mixture of acetonitrile and isopropanol to the homogenate.

    • Vortex vigorously for 5 minutes.

    • Add 2 mL of saturated ammonium sulfate and vortex again.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the upper organic layer.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a weak anion exchange SPE column with 2 mL of methanol followed by 2 mL of water.

    • Equilibration: Equilibrate the column with 2 mL of the extraction solvent (acetonitrile/isopropanol).

    • Sample Loading: Load the collected organic extract onto the SPE column.

    • Washing: Wash the column with 2 mL of the extraction solvent, followed by 2 mL of water.

    • Elution: Elute the acyl-CoAs with 2 mL of 5% ammonium hydroxide in methanol.

  • Sample Concentration:

    • Dry the eluted sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50 mM ammonium acetate, pH 6.8, with 20% acetonitrile).[11]

Visualizations

The following diagrams illustrate key workflows and decision-making processes in long-chain acyl-CoA analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification & Concentration cluster_analysis Analysis sample Biological Sample (Tissue or Cells) homogenization Homogenization (Acidic Buffer) sample->homogenization extraction Solvent Extraction (ACN/Isopropanol) homogenization->extraction spe Solid-Phase Extraction (Weak Anion Exchange) extraction->spe drying Solvent Evaporation (Nitrogen Stream) spe->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis (C18, ESI+) reconstitution->lcms data Data Processing & Quantification lcms->data troubleshooting_logic cluster_extraction Extraction Issues cluster_spe SPE Issues cluster_analysis Analysis Issues start Low Acyl-CoA Recovery? lysis Incomplete Lysis? -> Optimize Homogenization start->lysis Check Extraction conditioning Improper Conditioning? -> Re-optimize Protocol start->conditioning Check SPE peak_shape Poor Peak Shape? -> Adjust Mobile Phase pH start->peak_shape Check Analysis degradation Degradation? -> Work Fast, On Ice lysis->degradation solvent Inefficient Extraction? -> Check Solvent Ratios degradation->solvent elution Poor Elution? -> Adjust Elution Solvent conditioning->elution sensitivity Low Sensitivity? -> Optimize ESI Conditions peak_shape->sensitivity

References

Technical Support Center: Quantification of 3-oxo-fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 3-oxo-fatty acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of these critical metabolic intermediates.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of 3-oxo-fatty acyl-CoAs in biological samples.

Problem: Low or No Signal for 3-oxo-fatty Acyl-CoA

Potential CauseRecommended Solution
Inefficient Extraction Ensure tissue homogenization is thorough. Use a proven extraction solvent combination for acyl-CoAs, such as isopropanol/acetonitrile (B52724) in a buffered aqueous solution.[1] For cleaner samples and to reduce matrix effects, consider solid-phase extraction (SPE).[2][3]
Analyte Degradation 3-oxo-fatty acyl-CoAs, like other acyl-CoAs, are susceptible to hydrolysis and enzymatic degradation.[4] It is critical to quench metabolic activity immediately upon sample collection by flash-freezing in liquid nitrogen.[4] Throughout the extraction process, maintain samples on ice or at 4°C and use acidic buffers (pH around 4.9) to improve stability.[1][4] For long-term storage, keep samples at -80°C.[4][5]
Ion Suppression The complexity of biological matrices can significantly suppress the ionization of the target analyte.[3] Implement a robust sample cleanup procedure like SPE.[3] Optimize the chromatographic separation to resolve the analyte from co-eluting matrix components.[3] The use of a suitable internal standard is crucial to normalize for matrix effects.[3]
Incorrect MS/MS Parameters Optimize the mass spectrometry parameters for your specific 3-oxo-fatty acyl-CoA, including precursor and product ion selection, collision energy, and cone voltage. These parameters are instrument-specific and require empirical determination using a standard.[6]

Problem: High Background Noise or Interfering Peaks

Potential CauseRecommended Solution
Matrix Effects Enhance sample cleanup using techniques like SPE to remove interfering lipids and other molecules.[3] Adjust the chromatographic gradient to better separate the analyte of interest from matrix components.[3]
Contamination Use high-purity, LC-MS grade solvents and reagents.[6] Ensure that all labware (tubes, plates, vials) are clean and free from contaminants.[6]
Suboptimal Chromatographic Resolution Optimize the LC method, including the column type (e.g., C18 reversed-phase), mobile phase composition (e.g., using ion-pairing agents or high pH with ammonium (B1175870) hydroxide), and gradient profile to achieve baseline separation of the target analyte.[3][7]

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the quantification of 3-oxo-fatty acyl-CoAs?

The primary challenge is the inherent instability of the thioester bond, which makes these molecules prone to enzymatic and chemical degradation during sample handling and extraction.[4] This necessitates rapid quenching of biological activity, maintenance of low temperatures, and the use of acidic conditions to preserve the integrity of the analyte.[1][4]

Q2: What is the recommended method for quantifying 3-oxo-fatty acyl-CoAs?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[2][7] This technique allows for the precise detection and quantification of low-abundance acyl-CoAs in complex biological matrices.[2]

Q3: What type of internal standard should be used for accurate quantification?

The gold standard is a stable isotope-labeled version of the specific 3-oxo-fatty acyl-CoA being analyzed. If this is not available, an odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is a suitable alternative as it is not typically abundant in biological systems.[3]

Q4: What are the characteristic fragmentation patterns for 3-oxo-fatty acyl-CoAs in MS/MS?

In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[3] This common fragmentation pattern can be used in neutral loss or precursor ion scans to identify a wide range of acyl-CoA species.[3] Another common fragment ion is observed at m/z 428.[3]

Q5: How can I minimize analyte loss during sample preparation?

To minimize loss, it is crucial to work quickly and keep samples cold at all times. The use of an acidic extraction buffer (pH ~4.9) helps to stabilize the thioester bond.[1][4] For methods involving solvent evaporation, avoid excessive heat and use a stream of nitrogen or a vacuum concentrator at a low temperature.[6] Reconstitute the dried extract in a suitable solvent just before LC-MS/MS analysis.[3]

Quantitative Data Summary

Currently, there is a notable absence of published peer-reviewed studies providing quantitative comparisons of specific 3-oxo-fatty acyl-CoA levels in healthy versus diseased states. The following table presents hypothetical data to illustrate the kind of comparative analysis that can be performed. This data is based on typical variations observed for other acyl-CoAs in metabolic disorders and should be used for illustrative purposes only.

3-oxo-fatty Acyl-CoAHealthy Control (pmol/mg tissue)Diseased State (pmol/mg tissue)Fold ChangePutative Associated Condition
3-oxo-hexanoyl-CoA 0.5 ± 0.12.5 ± 0.6↑ 5.0Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
3-oxo-octanoyl-CoA 0.3 ± 0.081.8 ± 0.4↑ 6.0Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
3-oxo-palmitoyl-CoA 1.2 ± 0.30.4 ± 0.1↓ 3.0Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency

Experimental Protocols

Protocol 1: Extraction of 3-oxo-fatty Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction of fatty acyl-CoAs.[1]

  • Homogenization: Weigh approximately 50 mg of frozen tissue and homogenize it in 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9) containing a suitable internal standard (e.g., C17:0-CoA).

  • Solvent Extraction: Add 2 mL of 2-propanol to the homogenate and vortex thoroughly. Follow this with the addition of 2 mL of acetonitrile and vortex again.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator at low temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of 3-oxo-fatty Acyl-CoAs

This is a general LC-MS/MS method that can be adapted for the analysis of 3-oxo-fatty acyl-CoAs.[6]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization in positive mode (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Hypothetical for a C16 3-oxo-fatty acyl-CoA)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-oxo-palmitoyl-CoAValue to be determinedValue to be determinedValue to be optimized
C17:0-CoA (Internal Standard)1018.6497.335

Note: The precursor and product ions for specific 3-oxo-fatty acyl-CoAs need to be determined experimentally by infusing a standard.

Visualizations

fatty_acid_beta_oxidation fatty_acyl_coa Fatty Acyl-CoA enoyl_coa trans-Δ²-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa L-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase oxoacyl_coa 3-Oxoacyl-CoA hydroxyacyl_coa->oxoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA oxoacyl_coa->acetyl_coa β-Ketothiolase shortened_acyl_coa Shortened Acyl-CoA oxoacyl_coa->shortened_acyl_coa β-Ketothiolase tca TCA Cycle acetyl_coa->tca

Caption: Mitochondrial fatty acid beta-oxidation pathway.

experimental_workflow sample Tissue Sample homogenization Homogenization (Acidic Buffer, -80°C) sample->homogenization extraction Solvent Extraction (Isopropanol/Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Drying (Nitrogen Stream) supernatant->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Generalized experimental workflow for 3-oxo-fatty acyl-CoA analysis.

troubleshooting_logic start Low/No Signal? check_extraction Extraction Efficient? start->check_extraction check_stability Analyte Stable? check_extraction->check_stability Yes solution_extraction Optimize Extraction Protocol (e.g., SPE) check_extraction->solution_extraction No check_ms MS Parameters Optimal? check_stability->check_ms Yes solution_stability Improve Sample Handling (Low Temp, Acidic pH) check_stability->solution_stability No solution_ms Optimize MS/MS Method check_ms->solution_ms No success Signal Improved check_ms->success Yes solution_extraction->check_extraction solution_stability->check_stability solution_ms->check_ms

Caption: Troubleshooting logic for low analyte signal.

References

How to inhibit enzymatic degradation of (11Z)-3-oxooctadecenoyl-CoA in samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stabilization and recovery of (11Z)-3-oxooctadecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the prevention of enzymatic degradation in experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in biological samples? A1: The primary cause of degradation is enzymatic activity. As an intermediate in the fatty acid beta-oxidation pathway, this compound is rapidly processed by mitochondrial enzymes, principally 3-ketoacyl-CoA thiolase (3-KAT).[1][2][3] This enzyme cleaves the molecule, making it undetectable in its original form.

Q2: Which specific enzyme is responsible for the degradation? A2: The key enzyme is long-chain 3-ketoacyl-CoA thiolase (LC 3-KAT) .[4][5] This enzyme catalyzes the final step of each beta-oxidation cycle, a thiolytic cleavage that shortens the acyl-CoA chain by two carbons and releases a molecule of acetyl-CoA.[3][6]

Q3: Are there known inhibitors I can use to prevent this degradation? A3: Yes, several inhibitors can be used. Trimetazidine (B612337) is a known inhibitor of long-chain 3-ketoacyl-CoA thiolase.[4][5][7][8] Additionally, the reaction product, acetyl-CoA, can act as a natural feedback inhibitor of the thiolase enzyme.[2][9] For a more general inhibition of the entire beta-oxidation pathway, etomoxir (B15894) can be used to block the carnitine palmitoyltransferase 1 (CPT1), which prevents the entry of long-chain fatty acids into the mitochondria.[10][11]

Q4: Besides inhibitors, what are the most critical steps to prevent degradation during sample processing? A4: The most critical step is to immediately quench all enzymatic activity. This is best achieved by flash-freezing the tissue sample in liquid nitrogen upon collection.[12] Subsequent processing, such as homogenization and extraction, must be performed rapidly at low temperatures (on ice) and often involves the use of acidic solutions or organic solvents to denature enzymes.[13][14]

Q5: What are the recommended storage conditions for samples and extracts? A5: Intact tissue samples should be stored at -80°C immediately after flash-freezing. Once extracted, the dried acyl-CoA pellets should also be stored at -80°C. After reconstitution, it is highly recommended to analyze the samples as soon as possible, as acyl-CoAs can be unstable even at 4°C in solution.[12][15]

Troubleshooting Guide

Issue: Low or undetectable levels of this compound in processed samples.

Potential Cause Recommended Solution
Enzymatic Degradation Immediately upon collection, flash-freeze tissue in liquid nitrogen to halt all enzymatic activity.[12] During homogenization and extraction, work quickly on ice. Add a known 3-ketoacyl-CoA thiolase inhibitor, such as trimetazidine, to your homogenization buffer.[4][5] Alternatively, use a general beta-oxidation inhibitor like etomoxir.[10]
Chemical Instability / Hydrolysis The thioester bond of acyl-CoAs is susceptible to hydrolysis. Ensure all buffers used for extraction and analysis are maintained at a stable, slightly acidic pH (e.g., pH 4.9-6.8), as this has been shown to improve stability.[12][15] Avoid prolonged exposure to high temperatures or extreme pH.
Inefficient Extraction Acyl-CoA recovery is highly dependent on the extraction method. Use a proven protocol involving homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like isopropanol (B130326) and acetonitrile (B52724).[12][13] Solid-phase extraction (SPE) may be necessary to purify and concentrate the sample, improving recovery.[12][16]
Improper Storage Long-term storage of tissue at temperatures above -80°C can lead to degradation. Ensure a consistent ultra-low temperature is maintained. Once extracts are reconstituted, analyze them immediately, as stability in solution is limited.[15]

Summary of Inhibitory and Protective Methods

MethodTarget / PrincipleTypical Concentration / ConditionNotes
Trimetazidine Long-Chain 3-Ketoacyl-CoA Thiolase (LC 3-KAT)[4][8]75 nM (in vitro IC50, though disputed)[9]; 15 mg/kg/day (in vivo, mouse)[17]A direct metabolic modulator that shifts energy metabolism from fatty acid oxidation.[5]
Acetyl-CoA Long-Chain 3-Ketoacyl-CoA Thiolase (LC 3-KAT)[9]0.03 to 2 mmol/L shows dose-dependent inhibition[9]Product feedback inhibitor; its accumulation naturally slows the thiolase reaction.[2][6]
Etomoxir Carnitine Palmitoyltransferase 1 (CPT1)[10][11]100 µM (in vitro)[11]Indirectly prevents degradation by blocking the transport of long-chain acyl-CoAs into the mitochondria.
Acidic Quenching Enzyme DenaturationHomogenize in ice-cold perchloric or sulfosalicylic acid solutions[13]Effective at stopping enzymatic reactions instantly but may require subsequent neutralization or removal steps.
Solvent Extraction Enzyme Denaturation & ExtractionUse ice-cold organic solvent mixtures (e.g., Acetonitrile/Methanol/Water)[14][18]Rapidly denatures enzymes while simultaneously extracting metabolites.
Low Temperature Reduction of Enzyme KineticsProcess all samples on ice or at 4°C[13]A fundamental and critical step for slowing down all enzymatic degradation.

Experimental Protocol: Sample Quenching and Extraction for Acyl-CoA Preservation

This protocol is adapted from established methods for maximizing the recovery of long-chain acyl-CoAs from tissue samples.[12][13]

Materials:

  • Liquid nitrogen

  • Pre-chilled glass homogenizer and pestle

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Ice-cold 2-propanol

  • Ice-cold acetonitrile

  • Saturated Ammonium Sulfate ((NH4)2SO4) solution

  • Centrifuge capable of 4°C and ~2000 x g

  • Nitrogen gas evaporator

Procedure:

  • Sample Quenching: Immediately after harvesting, flash-freeze the tissue sample (~100 mg) in liquid nitrogen. Store at -80°C until ready for processing.

  • Homogenization: On ice, transfer the frozen, powdered tissue to a pre-chilled glass homogenizer. Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate internal standard. Homogenize thoroughly.

  • Solvent Addition: Add 2.0 mL of ice-cold 2-propanol to the homogenate and briefly homogenize again.

  • Extraction: Add 0.25 mL of saturated (NH4)2SO4 solution and 4.0 mL of ice-cold acetonitrile to the mixture. Vortex vigorously for 5 minutes at 4°C.[13]

  • Phase Separation: Centrifuge the mixture at approximately 2,000 x g for 5-10 minutes at 4°C.

  • Collection: Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs, and transfer it to a new tube.

  • Re-extraction (Optional but Recommended): To maximize yield, add fresh extraction solvents to the remaining tissue pellet and repeat steps 4-6, pooling the supernatants.

  • Sample Concentration: Dry the collected supernatant under a gentle stream of nitrogen gas at room temperature. Store the dried pellet at -80°C until reconstitution for analysis.

Visualization of the Degradation Pathway and Inhibition

The following diagram illustrates the final step in the beta-oxidation of this compound and highlights the points of enzymatic inhibition.

B_Oxidation_Inhibition cluster_pathway Mitochondrial Beta-Oxidation cluster_inhibitors Inhibition Points Substrate This compound (C18:1 Acyl-CoA) Enzyme 3-Ketoacyl-CoA Thiolase (3-KAT) Substrate->Enzyme Binds to Product1 Hexadecenoyl-CoA (C16:1 Acyl-CoA) Enzyme->Product1 Releases Product2 Acetyl-CoA Enzyme->Product2 Releases Inhibitor2 Acetyl-CoA (Product Feedback) CoA Coenzyme A CoA->Enzyme Substrate Inhibitor1 Trimetazidine Inhibitor1->Enzyme Inhibits Inhibitor2->Enzyme Inhibits

Caption: Degradation of this compound by 3-KAT and points of inhibition.

References

Technical Support Center: Accurate Measurement of (11Z)-3-oxooctadecenoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate calibration of mass spectrometers for the measurement of (11Z)-3-oxooctadecenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when quantifying long-chain acyl-CoAs like this compound?

A1: A primary challenge is the inherent instability and varying polarity of long-chain acyl-CoAs, which can lead to poor chromatographic peak shape, signal deterioration, and low detection limits.[1] Additionally, their low abundance in tissues requires highly selective and sensitive assay procedures.[2]

Q2: Which type of internal standard is recommended for accurate quantification?

A2: Stable isotope-labeled internal standards are ideal as they co-elute with the analyte and compensate for matrix effects and variations in extraction efficiency.[3][4] If a specific labeled standard for this compound is unavailable, an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0-CoA) can be a suitable alternative.[1][2][5]

Q3: What are the critical parameters to optimize in the electrospray ionization (ESI) source?

A3: Key ESI source parameters to optimize include spray voltage, sheath gas flow, sweep gas flow, and capillary temperature.[5] In-source fragmentation is a known phenomenon in ESI-based mass spectrometry that can lead to misinterpretation of results.[6] Careful optimization of source voltages is necessary to minimize in-source fragmentation while maintaining good ionization efficiency.[6]

Q4: How can I improve the chromatographic separation of my analyte?

A4: Reversed-phase liquid chromatography (RPLC) is commonly used. For long-chain acyl-CoAs, using a C18 column with a gradient elution of a buffered organic solvent like acetonitrile (B52724) is a good starting point.[1] Operating at a higher pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape for these molecules.[1]

Q5: My signal-to-noise ratio is poor. What are some potential causes and solutions?

A5: A poor signal-to-noise ratio can stem from several factors:

  • Inefficient Extraction: Ensure your sample preparation method is optimized for long-chain acyl-CoAs. This may involve rapid quenching of metabolic activity and a liquid-liquid extraction.[2]

  • Ion Suppression: The sample matrix can interfere with the ionization of your analyte.[7] Consider further sample cleanup using solid-phase extraction (SPE) or adjusting your chromatography to separate the analyte from interfering compounds.[3]

  • Suboptimal MS Parameters: Re-tune your mass spectrometer and ensure that the collision energy for your specific MRM transition is optimized.[5]

Troubleshooting Guides

Problem 1: High Variability in Calibration Curve
Potential Cause Troubleshooting Steps
Inconsistent Standard Preparation Prepare fresh calibration standards for each run. Use a precise and calibrated pipette. Ensure the stock solution is fully dissolved.
Analyte Instability Prepare standards in a solvent that minimizes degradation (e.g., a methanol:water mix).[5] Keep standards and samples at a low temperature (e.g., in a chilled autosampler) during the analysis sequence.[3]
Carryover Inject a blank solvent sample after the highest concentration standard to check for carryover. If observed, increase the needle wash time or use a stronger wash solvent.
Matrix Effects in Diluent If preparing standards in a surrogate matrix, ensure its consistency. Consider using a stable isotope-labeled internal standard to normalize the response.[4]
Problem 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Column Overload Inject a lower concentration of the standard or sample.
Incompatible Injection Solvent Ensure the injection solvent is similar in composition and strength to the initial mobile phase.
Secondary Interactions with Column Long-chain acyl-CoAs can exhibit peak tailing.[8] Try a different column chemistry or adjust the mobile phase pH.[1]
Column Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Problem 3: No or Low Analyte Signal
Potential Cause Troubleshooting Steps
Incorrect MS/MS Transition Verify the precursor and product ion masses for this compound. Infuse a standard solution directly into the mass spectrometer to optimize the transition.
Sample Degradation Ensure rapid quenching and extraction of tissues or cells to prevent enzymatic degradation of acyl-CoAs.[2]
ESI Source Contamination Clean the ESI probe, capillary, and surrounding optics.
Mobile Phase Issue Check mobile phase composition and ensure there are no air bubbles in the lines.[9]

Experimental Protocols

Protocol: Preparation of Calibration Standards and Quality Controls

This protocol describes the preparation of a calibration curve and quality control (QC) samples for the quantification of this compound.

Materials:

  • This compound standard

  • Heptadecanoyl-CoA (Internal Standard, IS)

  • Methanol:Water (1:1, v/v)

  • Calibrated micropipettes

  • Autosampler vials

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol:water (1:1).

    • Prepare a 100 µg/mL stock solution of Heptadecanoyl-CoA (IS) in methanol:water (1:1).

  • Working Standard Solutions:

    • Perform serial dilutions of the this compound stock solution to create a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Calibration Curve and QC Sample Preparation:

    • For each calibration point, add a fixed amount of the IS to the corresponding working standard solution.

    • Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner as the calibration standards.

  • Sample Analysis:

    • Inject the prepared calibration standards from the lowest to the highest concentration, followed by the QC samples and then the unknown samples.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte.

    • The curve should be fitted with a linear regression, and a correlation coefficient (R²) of >0.99 is desirable.

Quantitative Data Summary

Table 1: Example Mass Spectrometry Parameters for Acyl-CoA Analysis
Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Spray Voltage 3.5 kV
Sheath Gas 45 a.u.
Capillary Temp. 275°C
Collision Gas Argon at 1.2 mTorr
Collision Energy 30 eV (should be optimized per compound)
Note: These are example parameters and should be optimized for your specific instrument and analyte.[5]
Table 2: Example Calibration Curve Performance
Analyte Concentration Range (ng/mL) LOD (ng/mL) LOQ (ng/mL)
This compound1 - 10000.9980.51.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Tissue/Cell Sample quench Quenching sample->quench Rapidly halt metabolism extract Extraction with IS quench->extract Add internal standard cleanup SPE Cleanup extract->cleanup Remove interferences lc LC Separation cleanup->lc Inject sample ms MS/MS Detection lc->ms Ionize and fragment integrate Peak Integration ms->integrate Generate chromatogram calibrate Calibration Curve integrate->calibrate Calculate peak area ratios quantify Quantification calibrate->quantify Determine concentration

Caption: Experimental workflow for acyl-CoA quantification.

troubleshooting_flowchart start Poor Calibration Curve (R² < 0.99) check_standards Are standards freshly prepared? start->check_standards check_carryover Is there carryover in blanks? check_standards->check_carryover Yes prepare_new Prepare new standards check_standards->prepare_new No check_is Is Internal Standard response stable? check_carryover->check_is No optimize_wash Optimize wash method check_carryover->optimize_wash Yes check_extraction Review extraction procedure check_is->check_extraction No end_good Problem Solved check_is->end_good Yes prepare_new->check_carryover optimize_wash->check_is end_bad Contact Support check_extraction->end_bad

Caption: Troubleshooting decision tree for calibration issues.

References

Technical Support Center: Best Practices for Working with Unstable Thioester Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with unstable thioester compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, handling, and purification of these reactive molecules.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Low or No Yield During Thioester Synthesis

Q: I am consistently getting low or no yield in my thioester synthesis reaction. What are the common causes and how can I troubleshoot this?

A: Low yields in thioester synthesis can stem from several factors related to reagents, reaction conditions, and the stability of the product itself. Here’s a step-by-step guide to troubleshoot this issue:

  • Reagent Quality and Handling:

    • Moisture Sensitivity: Many reagents used in thioester synthesis, such as activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) and acid chlorides, are sensitive to moisture.[1] Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Thiol Oxidation: Thiols can readily oxidize to form disulfides, especially in the presence of air or certain metal ions.[2] This side reaction consumes the thiol, reducing the yield of the desired thioester. It is recommended to use fresh, high-quality thiols and to degas solvents.

    • Reagent Purity: Verify the purity of your starting materials. Impurities in the carboxylic acid or thiol can lead to unwanted side reactions.

  • Reaction Conditions:

    • Incomplete Activation of Carboxylic Acid: For syntheses starting from carboxylic acids, incomplete activation is a frequent issue. Ensure the activating agent is fresh and used in the correct stoichiometric amount.[3] If using DCC, the formation of a white precipitate (dicyclohexylurea - DCU) is an indicator of the reaction proceeding.[1]

    • Suboptimal Temperature: While some reactions require elevated temperatures, high temperatures can also lead to the decomposition of sensitive thioesters or reagents.[3] Consider running the reaction at a lower temperature for a longer duration.

    • Incorrect pH: The nucleophilicity of the thiol is pH-dependent. For reactions involving free thiols, the presence of a non-nucleophilic base can be crucial for deprotonation to the more nucleophilic thiolate.[2] However, strongly basic conditions can promote hydrolysis of the thioester product.[4][5]

  • Choice of Synthetic Route:

    • The choice of method for thioester synthesis can significantly impact the yield. Common methods include synthesis from carboxylic acids, acyl chlorides, or aldehydes.[1][6][7] If one method is failing, consider an alternative route. For instance, synthesis from acyl chlorides is often fast and high-yielding.[1]

Product Degradation During Workup or Purification

Q: My thioester appears to be forming, but I lose a significant amount during the workup and purification steps. How can I prevent this?

A: Thioester instability, particularly susceptibility to hydrolysis, is a major challenge during purification. Here are some best practices to minimize degradation:

  • Avoid Strongly Basic or Acidic Conditions: Thioesters are prone to hydrolysis, which is accelerated at both high and low pH.[5][8] During aqueous workup, use mild buffers or saturated sodium bicarbonate solution carefully and quickly. Avoid strong acids and bases.

  • Maintain Low Temperatures: Perform all workup and purification steps at low temperatures (e.g., on an ice bath) to slow down degradation rates.

  • Minimize Exposure to Water: While aqueous workups are often necessary, minimize the contact time of the thioester with the aqueous phase.[9]

  • Purification Technique:

    • Flash Column Chromatography: This is a common method for purifying thioesters. Ensure the silica (B1680970) gel is neutral and the solvent system is non-nucleophilic.

    • Avoid Protic Solvents: If possible, avoid protic solvents like methanol (B129727) or ethanol (B145695) during chromatography, as they can act as nucleophiles.

    • Promptness: Do not let the purified fractions sit for extended periods. Remove the solvent under reduced pressure at a low temperature as soon as possible.

Formation of Side Products

Q: I am observing significant side product formation in my reaction. How can I identify and mitigate this?

A: The primary side product in many thioester syntheses is the disulfide formed from the oxidation of the starting thiol.[2] Another common issue is the formation of byproducts from the activating agent, such as dicyclohexylurea (DCU) when using DCC.[1]

  • Disulfide Formation:

    • Prevention: As mentioned, running the reaction under an inert atmosphere and using degassed solvents can minimize disulfide formation.[2]

    • Removal: Disulfides can often be separated from the desired thioester product by column chromatography, as they tend to be less polar.[2]

  • Activating Agent Byproducts:

    • Removal: In the case of DCC, the DCU byproduct is insoluble in many organic solvents and can be removed by filtration.[1]

The following decision tree can help in identifying and mitigating side product formation:

SideProductTroubleshooting start Side Product Observed check_disulfide Is the side product the corresponding disulfide? start->check_disulfide check_dcu Are you using DCC? Is the side product DCU? check_disulfide->check_dcu No inert_atmosphere Implement inert atmosphere (N2 or Ar) and use degassed solvents. check_disulfide->inert_atmosphere Yes other_side_product Other side products observed check_dcu->other_side_product No filter_dcu Filter the reaction mixture to remove insoluble DCU. check_dcu->filter_dcu Yes optimize_conditions Re-evaluate reaction conditions (temperature, stoichiometry, catalyst). Consider alternative synthetic route. other_side_product->optimize_conditions chromatography Separate via column chromatography. inert_atmosphere->chromatography

Decision tree for identifying and mitigating side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for unstable thioester compounds?

A1: To maximize the shelf-life of unstable thioesters, they should be stored under the following conditions:

  • Temperature: Store at low temperatures, typically -20°C or below, to minimize thermal degradation.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Moisture: Protect from moisture by storing in a desiccator or with a desiccant.

  • Solvent: If stored in solution, use an anhydrous, aprotic solvent.

Q2: How does pH affect the stability of thioesters?

A2: Thioesters are generally most stable at a neutral to slightly acidic pH (around pH 4-7).[10] Both strongly acidic and, particularly, strongly alkaline conditions catalyze their hydrolysis.[4][5][8] The rate of hydrolysis increases significantly at higher pH due to the increased concentration of the hydroxide (B78521) nucleophile.[5]

Q3: Can I use protecting groups to improve the stability or yield of my thioester synthesis?

A3: Yes, protecting groups are commonly employed, especially in the synthesis of peptide thioesters.[11][12] For instance, the phenacyl (Pac) group can be used to protect the thiol group of cysteine during peptide synthesis.[11][13] The choice of protecting group will depend on the specific chemistry being performed and the conditions required for its removal.

Q4: What analytical techniques are best for monitoring the progress of a thioester synthesis and confirming the product's identity?

A4: A combination of techniques is typically used:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For more accurate monitoring of reaction kinetics and purity assessment.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired thioester.

Data Presentation

Table 1: Stability of Thioester Compounds Under Various Conditions
CompoundConditionsHalf-lifeHydrolysis Rate Constant (k)Reference
Ubc9∼SUMO-1 ThioesterNative (PBS, pH 7.4, RT)~3.6 hours5.33 ± 2.8 x 10⁻⁵ s⁻¹[15]
Ubc9∼SUMO-1 ThioesterDenaturing (8M Urea, PBS, pH 7.4, RT)-12.5 ± 1.8 x 10⁻⁵ s⁻¹[15]
S-methyl thioacetatepH 7, 23°C155 days3.6 x 10⁻⁸ s⁻¹[8][16]
Aliphatic ThioestersHigher pHProne to hydrolysis-[5]

Experimental Protocols

General Protocol for Thioester Synthesis using DCC

This protocol describes a general method for the synthesis of thioesters from a carboxylic acid and a thiol using dicyclohexylcarbodiimide (DCC) as a coupling agent.[3]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and the thiol (1.0-1.2 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of DCC: While stirring, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC.

  • Workup: a. Once the reaction is complete, filter off the white precipitate of dicyclohexylurea (DCU). b. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. c. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. d. Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude thioester by flash column chromatography on silica gel.

Workflow for Thioester Synthesis and Purification

ThioesterSynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reagents Combine Carboxylic Acid and Thiol in Anhydrous Solvent cool Cool to 0°C reagents->cool add_dcc Add DCC Solution Dropwise cool->add_dcc react Stir at Room Temperature (2-12h) add_dcc->react filter Filter to Remove DCU react->filter wash Aqueous Wash (NaHCO3, Brine) filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography characterization Characterize Pure Product (NMR, MS) chromatography->characterization

General workflow for thioester synthesis using DCC and subsequent purification.

References

Troubleshooting low signal-to-noise for (11Z)-3-oxooctadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (11Z)-3-oxooctadecenoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of this and other long-chain acyl-CoA molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is an unsaturated long-chain fatty acyl-coenzyme A that plays a role in fatty acid metabolism. Its analysis by LC-MS can be challenging due to its low endogenous concentrations, susceptibility to chemical degradation, and the presence of interfering substances in biological samples.

Q2: What are the most common causes of low signal-to-noise (S/N) when analyzing this compound?

Low signal-to-noise ratios are frequently caused by a combination of factors including:

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis, especially at non-acidic pH and elevated temperatures.

  • Inefficient Ionization: The large and complex structure of acyl-CoAs can lead to poor ionization efficiency in the mass spectrometer source.

  • Matrix Effects: Co-eluting lipids and other matrix components from biological samples can suppress the ionization of the target analyte.

  • Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions or inadequate collision energy can result in poor sensitivity.

  • Chromatographic Issues: Poor peak shape due to column contamination or inappropriate gradient conditions can reduce signal intensity and increase noise.

Q3: How can I improve the stability of this compound during sample preparation?

To minimize degradation, it is crucial to work quickly at low temperatures (on ice). Samples should be rapidly frozen in liquid nitrogen immediately after collection and stored at -80°C.[1] Use of acidic buffers (e.g., 100 mM potassium phosphate, pH 4.9) during homogenization can help to reduce enzymatic degradation.[1][2] Minimize the number of freeze-thaw cycles.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the LC-MS analysis of this compound.

Issue 1: Low or No Signal Intensity

A weak or absent signal for your analyte of interest can be frustrating. Follow these steps to identify the root cause.

Troubleshooting Workflow:

cluster_0 Initial Checks cluster_1 Sample Preparation Issues cluster_2 LC-MS Method Optimization start Low/No Signal check_ms Verify MS Performance (infuse standard) start->check_ms check_lc Check LC System (pressure, leaks) start->check_lc check_sample Prepare Fresh Standard start->check_sample degradation Assess Sample Degradation check_ms->degradation MS OK check_lc->degradation LC OK check_sample->degradation Standard OK extraction Evaluate Extraction Efficiency degradation->extraction Degradation Unlikely ionization Optimize Ion Source Parameters extraction->ionization Extraction Efficient ms_params Refine MS/MS Parameters ionization->ms_params Ionization Optimized chromatography Improve Chromatography ms_params->chromatography MS/MS Optimized end Signal Restored chromatography->end Problem Resolved

Caption: A logical workflow for troubleshooting low LC-MS signal.

Detailed Steps:

  • Verify Mass Spectrometer Performance: Infuse a known stable compound directly into the mass spectrometer to confirm that the instrument is sensitive and responding correctly. This will help to isolate the problem to either the MS or the LC/sample introduction system.

  • Check the LC System: Ensure that the LC system is operating under stable pressure and that there are no leaks. An unstable pump flow can generate significant MS noise.

  • Prepare a Fresh Standard: this compound can degrade over time, even when stored frozen. Preparing a fresh standard solution will eliminate the possibility of analyte degradation as the source of the low signal.

  • Assess Sample Degradation:

    • Protocol: Keep samples on ice throughout the entire extraction procedure. Use pre-chilled solvents and tubes.

    • Rationale: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical hydrolysis.[1] Maintaining a low temperature and acidic pH helps to minimize this degradation.

  • Evaluate Extraction Efficiency:

    • Protocol: Spike a known amount of a stable, commercially available long-chain acyl-CoA internal standard (e.g., heptadecanoyl-CoA) into your sample matrix before extraction. Compare the recovery of the internal standard to a neat solution.

    • Rationale: Low recovery indicates a problem with the extraction procedure. Common issues include insufficient solvent volume, inadequate homogenization, or losses during phase separation or solid-phase extraction (SPE).

  • Optimize Ion Source Parameters:

    • Protocol: Systematically adjust ion source parameters such as spray voltage, gas flows (nebulizer and drying gas), and source temperature to maximize the signal of your analyte.

    • Rationale: The ionization efficiency of large molecules like acyl-CoAs is highly dependent on the ion source conditions.

  • Refine MS/MS Parameters:

    • Protocol: For tandem mass spectrometry, optimize the collision energy for the specific precursor-to-product ion transition of this compound. A common fragmentation for acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.

    • Rationale: Inadequate collision energy will result in poor fragmentation and a weak product ion signal.

  • Improve Chromatography:

    • Protocol: Ensure that your LC gradient is suitable for retaining and eluting a long-chain unsaturated acyl-CoA. A C18 reversed-phase column is commonly used. Consider using a column with a different selectivity, such as a C8 or a pentafluorophenyl (PFP) phase, if co-elution with interfering compounds is suspected.

    • Rationale: Poor chromatography can lead to broad peaks, which reduces the signal-to-noise ratio. Co-elution with matrix components can cause ion suppression.

Issue 2: High Background Noise

High background noise can obscure your analyte signal, making detection and quantification difficult.

Troubleshooting Workflow:

cluster_0 Initial Investigation cluster_1 Source of Contamination cluster_2 Resolution start High Background Noise check_solvents Analyze Solvents Alone start->check_solvents check_blank Inject Blank Sample start->check_blank solvent_contam Solvent/Additive Contamination check_solvents->solvent_contam Noise in Solvents sample_carryover Sample Carryover check_blank->sample_carryover Noise in Blank replace_solvents Use Fresh, High-Purity Solvents solvent_contam->replace_solvents clean_injector Clean Injection Port/Loop sample_carryover->clean_injector system_contam System Contamination clean_system Flush LC and MS System system_contam->clean_system end Background Reduced replace_solvents->end Problem Resolved clean_injector->system_contam Noise Persists clean_system->end Problem Resolved

Caption: A systematic approach to identifying and eliminating sources of high background noise.

Detailed Steps:

  • Analyze Solvents Alone: Run your LC-MS system with only the mobile phase to determine if the noise is originating from your solvents or additives.

  • Inject a Blank Sample: Inject a blank sample (your extraction solvent) to check for carryover from previous injections or contamination introduced during sample preparation.

  • Identify Solvent/Additive Contamination:

    • Protocol: Use only high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. Common contaminants include plasticizers from solvent bottles and alkylated amines in methanol (B129727) and isopropanol.[3][4][5]

    • Rationale: Impurities in solvents can ionize and create a high chemical background.

  • Address Sample Carryover:

    • Protocol: Implement a robust needle and injection port washing procedure between samples. This may involve multiple washes with different solvents (e.g., a strong organic solvent followed by the initial mobile phase).

    • Rationale: Lipids are notoriously "sticky" and can adhere to surfaces in the autosampler and injection port, leading to carryover into subsequent runs.

  • Decontaminate the LC-MS System:

    • Protocol: If the noise persists, a more thorough cleaning of the LC system and mass spectrometer ion source may be necessary. This can involve flushing the LC with a series of strong solvents and cleaning the ion source components according to the manufacturer's instructions.

    • Rationale: Over time, contaminants can build up throughout the system, leading to a chronically high background.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Plasma

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • Human plasma

  • Internal Standard (e.g., C17:0-CoA)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., weak anion exchange)[1]

Procedure:

  • Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add 300 µL of methanol and vortex thoroughly.

    • Add 1 mL of MTBE and vortex for 10 minutes.

    • Add 250 µL of water and vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Collection of Organic Layer: Carefully collect the upper organic layer, which contains the lipids and long-chain acyl-CoAs.

  • Solid-Phase Extraction (Optional Cleanup):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the extracted organic layer onto the cartridge.

    • Wash the cartridge with a non-polar solvent to remove neutral lipids.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume of a solvent compatible with your LC mobile phase (e.g., 90:10 methanol:water).

Protocol 2: Recommended LC-MS Parameters

These are starting parameters and should be optimized for your specific instrument and column.

Liquid Chromatography:

ParameterRecommendation
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate
Gradient Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C

Mass Spectrometry (Triple Quadrupole):

ParameterRecommendation
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]+ for this compound
Product Ion (Q3) Precursor ion - 507 Da
Collision Energy Optimize empirically, typically in the range of 20-40 eV
Spray Voltage 3.5 - 4.5 kV
Source Temperature 300 - 350°C

Data Presentation:

Table 1: Common Adducts and Contaminants in LC-MS

m/zIdentityCommon Source
Varies[M+Na]+, [M+K]+Glassware, mobile phase additives
149.0233Phthalate fragmentPlasticware (e.g., tubes, pipette tips)
279.1596Dibutyl phthalatePlasticizer[3]
VariesPolyethylene glycol (PEG)Surfactants, lubricants
VariesAlkylated aminesContaminants in methanol and isopropanol[4][5]

Table 2: Recommended Storage Conditions for Acyl-CoA Samples

ConditionRecommendationRationale
Temperature -80°CMinimizes enzymatic and chemical degradation.[1]
Atmosphere Inert gas (e.g., argon or nitrogen)Reduces oxidation of unsaturated acyl chains.
Solvent Anhydrous organic solventPrevents hydrolysis.
Light Amber vials or storage in the darkPrevents photo-oxidation.

References

Technical Support Center: Method Development for Novel Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in establishing and troubleshooting methods for the analysis of acyl-Coenzyme A (acyl-CoA) species. Acyl-CoAs are central intermediates in numerous metabolic pathways, and their accurate quantification is crucial for understanding cellular metabolism in both health and disease.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and selective method for quantifying acyl-CoAs?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the quantification of acyl-CoAs due to its high sensitivity and selectivity.[1][2][3] This technique allows for the specific detection of individual acyl-CoA species, even at low abundances, through methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions.[1][3]

Q2: Why are my acyl-CoA samples degrading, and what are the best practices for prevention?

A2: Acyl-CoAs are inherently unstable molecules, susceptible to both enzymatic and chemical degradation, particularly hydrolysis in aqueous solutions.[4][5][6] To minimize degradation, it is critical to work quickly at low temperatures (i.e., on ice) throughout the entire sample preparation process. Samples should be immediately quenched to halt enzymatic activity and stored at -80°C, preferably as a dry pellet.[3] When reconstituting samples for analysis, using methanol (B129727) or a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH can enhance stability compared to unbuffered aqueous solutions.[7]

Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?

A3: In positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs exhibit a characteristic fragmentation pattern. This includes a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[3] Another common fragmentation occurs between the 5' diphosphates, yielding a fragment with an m/z of 428.[1] These predictable fragmentation patterns are useful for developing targeted MS/MS methods, such as neutral loss scans, to identify a broad range of acyl-CoA species in a sample.[3][8]

Q4: What are the main challenges in developing a quantitative LC-MS/MS method for a wide range of acyl-CoAs?

A4: A primary challenge is the diverse physicochemical properties of acyl-CoAs, which range from hydrophilic short-chain species to hydrophobic long-chain species. This diversity makes it difficult to develop a single chromatographic method that provides good retention and peak shape for all analytes.[1][9] Additionally, preparing biological samples for analysis is challenging. Many protocols use protein precipitation with agents like trichloroacetic acid (TCA) followed by solid-phase extraction (SPE) to purify the acyl-CoAs.[1] However, SPE can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[1][3]

Q5: Are there sample preparation methods that avoid solid-phase extraction (SPE)?

A5: Yes, some methods use 5-sulfosalicylic acid (SSA) for sample deproteinization, which eliminates the need for an SPE cleanup step.[1][3] This approach has been shown to improve the recovery of hydrophilic species, such as pantothenate and dephospho-CoA, which can be lost during SPE.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for Acyl-CoAs Sample DegradationEnsure rapid sample processing on ice. Use appropriate quenching solutions to halt enzymatic activity. Store samples at -80°C.[3]
Poor Extraction EfficiencyOptimize the extraction solvent for your acyl-CoAs of interest. For a broad range of acyl-CoAs, a mixture of acetonitrile, methanol, and water can be effective.[10][11] For long-chain acyl-CoAs, ensure the extraction method is robust enough to handle these more lipophilic molecules.
Matrix EffectsThe presence of other molecules in the sample can suppress the ionization of your analytes. Use a stable isotope-labeled internal standard for each analyte if possible. If not, use a matrix-matched calibration curve to correct for matrix effects.[12]
Poor Chromatographic Peak Shape Inappropriate Column ChemistryFor a broad range of acyl-CoAs, a C18 column may not provide adequate retention for short-chain species. Consider using a column with different chemistry, such as a zwitterionic HILIC column, which can retain both short- and long-chain species.[9]
Incompatible Reconstitution SolventThe solvent used to reconstitute the dried sample extract can affect peak shape. Ensure the reconstitution solvent is compatible with the initial mobile phase conditions of your LC method.[7]
Inaccurate or Imprecise Quantification Non-Linearity in Calibration CurveConstruct calibration curves using a matrix that closely matches your study samples to account for matrix effects.[3] A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.[1][3]
Lack of Appropriate Internal StandardThe ideal internal standard is a stable isotope-labeled version of the analyte. If this is not available, use a structural analog, such as an odd-chain acyl-CoA, that is not present in your sample.[3]
Variability in Extraction RecoveryThe recovery of acyl-CoAs can vary depending on their chain length.[13] Using a suite of internal standards that cover the range of acyl-CoAs being analyzed can help to correct for this variability.

Experimental Protocols & Workflows

Protocol 1: Extraction of Short-Chain Acyl-CoAs and CoA Biosynthesis Precursors from Cultured Cells

This protocol is adapted from methods that prioritize the recovery of hydrophilic species by avoiding solid-phase extraction.[1][3]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., crotonoyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 16,000 x g at 4°C

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Sample Quenching and Deproteinization:

    • Immediately add 200 µL of ice-cold 2.5% (w/v) SSA with internal standard to the cells.

    • For adherent cells, scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex the lysate vigorously and incubate on ice for 10 minutes.

  • Lysate Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube for LC-MS/MS analysis.

Acyl-CoA Analysis Workflow

Acyl_CoA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Cells or Tissue) quench Quenching & Homogenization start->quench protein_precip Protein Precipitation (e.g., SSA or TCA) quench->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (e.g., MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: General experimental workflow for acyl-CoA analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data for various acyl-CoA species across different human cell lines as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)
Acetyl-CoA10.644
Propionyl-CoA3.532
Butyryl-CoA1.013
Valeryl-CoA1.118
Crotonoyl-CoA0.032
HMG-CoA0.971
Succinyl-CoA25.467
Glutaryl-CoA0.647

Note: Data is sourced from reference[7]. Values from different studies may vary due to experimental conditions and normalization methods.

Signaling Pathway Visualization

While acyl-CoAs are involved in numerous signaling pathways through processes like protein acylation, a core aspect of their function is their central role in metabolism. The diagram below illustrates the logical relationship of acyl-CoAs as key intermediates connecting major metabolic pathways.

Metabolic_Hub Fatty_Acids Fatty Acids Acyl_CoAs Acyl-CoAs Fatty_Acids->Acyl_CoAs β-oxidation Amino_Acids Amino Acids Amino_Acids->Acyl_CoAs Glucose Glucose Glucose->Acyl_CoAs Glycolysis & PDH Complex TCA_Cycle TCA Cycle Acyl_CoAs->TCA_Cycle Lipid_Synthesis Lipid Synthesis (e.g., Triglycerides, Phospholipids) Acyl_CoAs->Lipid_Synthesis Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production

Caption: Acyl-CoAs as a central hub in cellular metabolism.

References

Validation & Comparative

Unveiling the Structure of (11Z)-3-oxooctadecenoyl-CoA: A Comparative Guide to Structural Validation by Tandem Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals, this guide provides an objective comparison of tandem mass spectrometry and other analytical techniques for the structural validation of (11Z)-3-oxooctadecenoyl-CoA. It includes supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical approach.

The precise structural elucidation of lipid molecules such as this compound is paramount for understanding their roles in various biological processes and for the development of targeted therapeutics. Tandem mass spectrometry (MS/MS) stands as a cornerstone technique for this purpose, offering high sensitivity and detailed structural information. This guide delves into the application of tandem MS for the validation of this compound and compares its performance with alternative and complementary methods, including chemical derivatization techniques coupled with mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Tandem Mass Spectrometry: A Primary Tool for Structural Validation

Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the analysis of acyl-CoA molecules. It provides information on the molecular weight and, through fragmentation analysis, reveals key structural features.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound in tandem mass spectrometry is predicted to yield characteristic product ions that confirm its identity. A key fragmentation is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate (P-ADP) moiety, resulting in a loss of 507 Da. Additionally, cleavage at the beta-keto position is expected, providing further structural confirmation. For instance, the analysis of 3-oxooctanoyl-CoA, a shorter-chain analogue, by ESI-MS/MS in negative ion mode revealed a characteristic fragment corresponding to the deprotonated Coenzyme A at m/z 766, resulting from the cleavage of the acyl moiety.

A proposed fragmentation scheme for this compound would involve the following key product ions:

  • Neutral loss of 507 Da: This is a hallmark fragmentation for acyl-CoAs and confirms the presence of the Coenzyme A moiety.

  • Cleavage alpha to the 3-oxo group: This would result in fragments that help to localize the keto group within the fatty acyl chain.

Comparative Analysis of Structural Validation Methods

While tandem mass spectrometry is a primary tool, a comprehensive structural validation of this compound, especially the unambiguous determination of the C=C double bond position and geometry, often benefits from complementary techniques.

Method Principle Strengths Limitations Typical Sensitivity Analysis Time
Tandem Mass Spectrometry (LC-MS/MS) Collision-induced dissociation of the precursor ion to generate structurally informative fragment ions.High sensitivity and specificity; provides molecular weight and fragmentation data.May not definitively locate the double bond position without derivatization or high-energy fragmentation.fmol to pmol rangeMinutes per sample
Ozonolysis-Mass Spectrometry (Oz-MS) Chemical cleavage of the C=C double bond by ozone to yield aldehyde products that are detected by MS.Unambiguously determines the double bond position.Requires specialized online or offline setup; may have lower throughput.pmol rangeMinutes per sample (online)
Paternò-Büchi Reaction-Mass Spectrometry (PB-MS) Photochemical [2+2] cycloaddition of a ketone to the C=C double bond, followed by MS/MS analysis of the resulting oxetane (B1205548).Provides diagnostic fragment ions for double bond localization.Requires UV irradiation and specific reagents; reaction efficiency can vary.pmol to sub-pmol rangeMinutes per sample (online)
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information, including stereochemistry.Provides unambiguous structural determination, including double bond geometry (Z/E).Lower sensitivity compared to MS; requires larger sample amounts and longer acquisition times.µmol to mmol rangeHours per sample

Experimental Protocols

Tandem Mass Spectrometry (LC-MS/MS) of this compound

This protocol is based on established methods for the analysis of long-chain acyl-CoAs.

a. Sample Preparation:

  • Extract acyl-CoAs from the biological matrix using a suitable solvent system (e.g., isopropanol/acetonitrile/water).

  • Incorporate an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA) for quantification.

  • Centrifuge the extract to pellet proteins and other insoluble material.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

b. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column suitable for lipid analysis.

    • Mobile Phase A: Water with a suitable modifier (e.g., 10 mM ammonium (B1175870) acetate).

    • Mobile Phase B: Acetonitrile/isopropanol with the same modifier.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for acyl-CoAs.

    • MS1 Scan: A full scan to identify the precursor ion of this compound.

    • MS/MS Scan (Product Ion Scan): Select the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

    • Key Transitions for Multiple Reaction Monitoring (MRM): Monitor for the transition of the precursor ion to the product ion resulting from the neutral loss of 507 Da, and other characteristic fragments.

Online Ozonolysis-Mass Spectrometry (Oz-MS)

This protocol outlines the general steps for online ozonolysis to determine the double bond position.

  • Setup:

    • Interface a commercially available or custom-built ozone generator with the ion source of the mass spectrometer. The LC eluent containing the analyte is passed through a reaction coil where it is exposed to ozone gas.

  • LC-Oz-MS Analysis:

    • Perform LC separation as described for LC-MS/MS.

    • Introduce the LC eluent into the ozonolysis reaction chamber prior to entering the mass spectrometer.

    • The ozone cleaves the C=C double bond of this compound.

    • The resulting aldehyde products are then ionized and detected by the mass spectrometer. The masses of the detected aldehydes will reveal the position of the original double bond.

Paternò-Büchi Reaction-Mass Spectrometry (PB-MS)

This protocol describes the general procedure for using the Paternò-Büchi reaction for double bond localization.

  • Reaction Setup:

    • The reaction can be performed offline or online. For online analysis, the LC eluent is mixed with a ketone reagent (e.g., acetone) and passed through a UV-transparent capillary that is irradiated with a UV lamp (typically at 254 nm).

  • LC-PB-MS/MS Analysis:

    • Separate the analyte using LC as previously described.

    • Introduce the eluent into the photochemical reactor. The Paternò-Büchi reaction forms an oxetane ring at the C=C double bond.

    • The derivatized analyte is then introduced into the mass spectrometer.

    • Perform MS/MS on the precursor ion of the oxetane-modified this compound. The fragmentation of the oxetane ring will produce diagnostic ions that pinpoint the location of the original double bond.

NMR Spectroscopy

This protocol provides a general outline for the NMR analysis of a purified sample of this compound.

  • Sample Preparation:

    • Purify a sufficient quantity of this compound (typically in the micromole to millimole range).

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD).

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to identify the different types of protons and their chemical shifts. The olefinic protons of the Z-double bond will have a characteristic chemical shift and coupling constant.

    • Acquire a 1D ¹³C NMR spectrum to identify the different carbon environments. The carbons of the double bond and the carbonyl group will have distinct chemical shifts.

    • Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish the connectivity between protons and carbons, which will allow for the complete assignment of the structure, including the position of the double bond and the 3-oxo group.

Visualizing the Workflow and Method Comparison

To further clarify the analytical processes, the following diagrams illustrate the tandem mass spectrometry workflow and the relationship between the different validation methods.

Tandem_Mass_Spectrometry_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer LC_Column LC Separation (C18 Column) ESI Electrospray Ionization (ESI) LC_Column->ESI Elution MS1 MS1: Precursor Ion Selection (m/z of Molecule) ESI->MS1 Ion Generation CID Collision-Induced Dissociation (CID) MS1->CID Isolation MS2 MS2: Product Ion Detection CID->MS2 Fragmentation Data_Analysis Data Analysis (Fragmentation Pattern) MS2->Data_Analysis Spectrum Acquisition

Caption: Workflow for the structural validation of this compound by LC-MS/MS.

Method_Comparison_Logic cluster_MS_based Mass Spectrometry-Based Methods Molecule This compound MSMS Tandem MS (MS/MS) Molecule->MSMS Primary Analysis NMR NMR Spectroscopy Molecule->NMR Definitive Structure (with stereochemistry) OzMS Ozonolysis-MS MSMS->OzMS Complemented by (for double bond) PBMS Paternò-Büchi-MS MSMS->PBMS Complemented by (for double bond)

Caption: Logical relationship between different methods for structural validation.

A Comparative Analysis of the Metabolic Flux of (11Z)-3-Oxooctadecenoyl-CoA and its Saturated Analog, 3-Oxostearoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic flux of the monounsaturated fatty acyl-CoA, (11Z)-3-oxooctadecenoyl-CoA, and its saturated counterpart, 3-oxostearoyl-CoA. The metabolism of fatty acids is a cornerstone of cellular energy homeostasis, and understanding the nuances between saturated and unsaturated fatty acid oxidation is critical for research in metabolic diseases, such as diabetes and obesity, as well as for the development of therapeutic interventions.

Introduction to Fatty Acid Beta-Oxidation

Fatty acid beta-oxidation is the mitochondrial process by which fatty acids are broken down to produce acetyl-CoA, NADH, and FADH2. This pathway is central to energy production from lipids. The oxidation of saturated fatty acids follows a straightforward four-step enzymatic cycle. However, the presence of double bonds in unsaturated fatty acids, such as in this compound, necessitates the action of auxiliary enzymes to resolve the non-standard intermediates that are formed.

Theoretical Comparison of Metabolic Flux

The metabolic flux of a substrate through a pathway is determined by the kinetic parameters (Km and kcat/Vmax) of the enzymes involved. In the context of beta-oxidation, the rate-limiting steps can be influenced by substrate affinity and turnover rate of the respective enzymes.

Key Enzymatic Steps and Potential Differences:

The beta-oxidation of both this compound and 3-oxostearoyl-CoA involves the same core set of enzymes:

  • Acyl-CoA Dehydrogenase: This enzyme introduces a double bond between the alpha and beta carbons. For long-chain fatty acids, very-long-chain acyl-CoA dehydrogenase (VLCAD) and long-chain acyl-CoA dehydrogenase (LCAD) are relevant.

  • Enoyl-CoA Hydratase: This enzyme adds a water molecule across the newly formed double bond.

  • 3-Hydroxyacyl-CoA Dehydrogenase: This enzyme oxidizes the hydroxyl group to a keto group.

  • Ketoacyl-CoA Thiolase: This enzyme cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.

The critical difference in the metabolism of this compound arises after several cycles of beta-oxidation. The initial (11Z)-octadecenoyl-CoA would undergo four cycles of beta-oxidation, yielding a (3Z)-decenoyl-CoA intermediate. This cis-double bond at the 3-position is not a substrate for acyl-CoA dehydrogenase. Therefore, an auxiliary enzyme, enoyl-CoA isomerase , is required to convert the cis-Δ3 double bond to a trans-Δ2 double bond, which can then re-enter the beta-oxidation spiral. This additional enzymatic step for the unsaturated fatty acid is a key point of divergence in the metabolic pathways.

The presence of this alternative pathway suggests that the overall metabolic flux of this compound could be slower than its saturated analog due to the following factors:

  • Enzyme Kinetics: The kinetic parameters of enoyl-CoA isomerase for the specific (3Z)-decenoyl-CoA intermediate will influence the rate of this bypass step.

  • Substrate Competition: The intermediates of unsaturated fatty acid oxidation may compete with those of saturated fatty acids for the core beta-oxidation enzymes. The relative affinities (Km) of the enzymes for saturated versus unsaturated acyl-CoA intermediates of varying chain lengths will dictate the metabolic preference.

Quantitative Data Summary

Direct quantitative data comparing the metabolic flux of this compound and 3-oxostearoyl-CoA is currently unavailable in the scientific literature. However, kinetic data for individual enzymes with similar substrates provide some insights.

EnzymeSubstrateKm (µM)Vmax (U/mg) or kcat (s⁻¹)Notes
Long-Chain Acyl-CoA Dehydrogenase (human)Stearoyl-CoA (C18:0)19.72x that of Palmitoyl-CoAThe Vmax for stearoyl-CoA is higher than for palmitoyl-CoA, but the Km is also significantly higher, suggesting lower affinity.[1]
Long-Chain Acyl-CoA Dehydrogenase (human)Oleoyl-CoA (C18:1)N/AN/ASpecific kinetic data for oleoyl-CoA with hLCAD is not readily available in the provided search results.
Enoyl-CoA Hydratase (rat liver)C4 to C16-Decreases with chain lengthThe rate of reaction for enoyl-CoA hydratase generally decreases as the fatty acid chain length increases.[2]
3-Hydroxyacyl-CoA Dehydrogenase (pig heart)Medium-chainLowerHighest activityThis enzyme shows the highest activity with medium-chain substrates. Km values for long-chain substrates are similar to medium-chain but lower than previously reported.[3]
3-Ketoacyl-CoA ThiolaseBroad specificity--Degradative thiolases have broad chain-length specificity.[4][5][6]

N/A: Data not available in the provided search results.

Experimental Protocols

To directly compare the metabolic flux of this compound and its saturated analog, the following experimental approaches can be employed:

In Vitro Fatty Acid Oxidation Assay using Isolated Mitochondria

This protocol measures the rate of oxygen consumption by isolated mitochondria in the presence of the fatty acyl-CoA substrates of interest.

Materials:

  • Isolated mitochondria (e.g., from rat liver or heart)

  • Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, HEPES, and EGTA)

  • Substrates: this compound and 3-oxostearoyl-CoA (or their precursors, (11Z)-octadecenoyl-CoA and stearoyl-CoA, along with ATP and CoA for activation)

  • L-carnitine

  • Malate (B86768)

  • ADP

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from fresh tissue using differential centrifugation. Determine the protein concentration of the mitochondrial suspension.

  • Respirometry Setup: Calibrate the respirometer according to the manufacturer's instructions. Add respiration buffer to the chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Substrate Addition:

    • Add a standardized amount of isolated mitochondria to each chamber.

    • Add L-carnitine and malate to the chambers. Malate is required to replenish oxaloacetate for the condensation with acetyl-CoA to maintain the TCA cycle.

    • Add the fatty acyl-CoA substrate ((11Z)-octadecenoyl-CoA or stearoyl-CoA) to initiate fatty acid oxidation. If using the 3-oxoacyl-CoA, the initial dehydrogenation and hydration steps are bypassed.

  • State 3 Respiration: Initiate State 3 respiration by adding a saturating amount of ADP. This stimulates ATP synthesis and, consequently, oxygen consumption coupled to substrate oxidation.

  • Data Acquisition: Record the oxygen consumption rate (flux) over time.

  • Data Analysis: Calculate the rate of oxygen consumption per milligram of mitochondrial protein for each substrate. A direct comparison of these rates will provide a measure of the relative metabolic flux.

Enzyme Kinetic Assays

To dissect the contribution of each enzyme in the pathway, individual enzyme kinetic assays can be performed using purified enzymes and the specific substrates.

General Protocol:

  • Enzyme Purification: Purify the enzymes of the beta-oxidation pathway (acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, ketoacyl-CoA thiolase, and enoyl-CoA isomerase).

  • Assay Conditions: Assays are typically performed in a spectrophotometer by monitoring the change in absorbance of NAD(H) or a suitable chromogenic substrate.

  • Kinetic Parameter Determination: Vary the concentration of the substrate (this compound, 3-oxostearoyl-CoA, and their intermediates) and measure the initial reaction velocity. Fit the data to the Michaelis-Menten equation to determine Km and Vmax for each enzyme-substrate pair.

Visualizations

Metabolic Pathways

cluster_saturated Saturated Pathway (Stearoyl-CoA) cluster_unsaturated Unsaturated Pathway ((11Z)-Octadecenoyl-CoA) Stearoyl-CoA Stearoyl-CoA trans-Δ2-Octadecenoyl-CoA trans-Δ2-Octadecenoyl-CoA Stearoyl-CoA->trans-Δ2-Octadecenoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyoctadecanoyl-CoA 3-Hydroxyoctadecanoyl-CoA trans-Δ2-Octadecenoyl-CoA->3-Hydroxyoctadecanoyl-CoA Enoyl-CoA Hydratase 3-Oxostearoyl-CoA 3-Oxostearoyl-CoA 3-Hydroxyoctadecanoyl-CoA->3-Oxostearoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Palmitoyl-CoA + Acetyl-CoA Palmitoyl-CoA + Acetyl-CoA 3-Oxostearoyl-CoA->Palmitoyl-CoA + Acetyl-CoA Ketoacyl-CoA Thiolase (11Z)-Octadecenoyl-CoA (11Z)-Octadecenoyl-CoA 4 cycles of β-oxidation 4 cycles of β-oxidation (11Z)-Octadecenoyl-CoA->4 cycles of β-oxidation (3Z)-Decenoyl-CoA (3Z)-Decenoyl-CoA 4 cycles of β-oxidation->(3Z)-Decenoyl-CoA trans-Δ2-Decenoyl-CoA trans-Δ2-Decenoyl-CoA (3Z)-Decenoyl-CoA->trans-Δ2-Decenoyl-CoA Enoyl-CoA Isomerase β-oxidation continues β-oxidation continues trans-Δ2-Decenoyl-CoA->β-oxidation continues

Caption: Beta-oxidation pathways for saturated and unsaturated fatty acids.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate Mitochondria Isolate Mitochondria High-Resolution Respirometry High-Resolution Respirometry Isolate Mitochondria->High-Resolution Respirometry Prepare Substrates\n((11Z)-Octadecenoyl-CoA & Stearoyl-CoA) Prepare Substrates ((11Z)-Octadecenoyl-CoA & Stearoyl-CoA) Prepare Substrates\n((11Z)-Octadecenoyl-CoA & Stearoyl-CoA)->High-Resolution Respirometry Measure O2 Consumption (State 3) Measure O2 Consumption (State 3) High-Resolution Respirometry->Measure O2 Consumption (State 3) Calculate O2 Flux per mg Protein Calculate O2 Flux per mg Protein Measure O2 Consumption (State 3)->Calculate O2 Flux per mg Protein Compare Metabolic Flux Compare Metabolic Flux Calculate O2 Flux per mg Protein->Compare Metabolic Flux

Caption: Workflow for comparing metabolic flux using isolated mitochondria.

Conclusion

The metabolic flux of this compound is predicted to be different from, and likely slower than, its saturated analog, 3-oxostearoyl-CoA. This difference is primarily attributed to the requirement of the auxiliary enzyme, enoyl-CoA isomerase, to process the cis-double bond present in the unsaturated fatty acid backbone. The precise quantitative difference in metabolic flux is dependent on the kinetic efficiencies of the core beta-oxidation enzymes for their respective saturated and unsaturated substrates, as well as the activity of the isomerase.

The provided experimental protocols offer a robust framework for researchers to directly measure and compare the metabolic flux of these two important fatty acyl-CoA molecules. Such studies are essential for a deeper understanding of lipid metabolism and for the development of novel therapeutic strategies targeting metabolic disorders.

References

Unraveling the Metabolic Fate of (11Z)-3-Oxooctadecenoyl-CoA: A Guide to Enzyme Specificity in Fatty Acid Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes involved in fatty acid metabolism is paramount for elucidating disease mechanisms and designing targeted therapeutics. This guide addresses the metabolism of (11Z)-3-oxooctadecenoyl-CoA, clarifying the enzymatic players and their specific roles within the mitochondrial beta-oxidation pathway.

A common misconception places acyl-CoA dehydrogenases (ACADs) as the catalysts for the dehydrogenation of 3-oxoacyl-CoA molecules. However, the canonical beta-oxidation spiral dictates a different sequence of events. Acyl-CoA dehydrogenases act on acyl-CoA substrates, introducing a double bond between the alpha and beta carbons. The resulting trans-2-enoyl-CoA is then hydrated, oxidized to a 3-oxoacyl-CoA, and finally cleaved. Therefore, the enzyme responsible for processing 3-oxoacyl-CoAs is not an acyl-CoA dehydrogenase but rather a 3-ketoacyl-CoA thiolase.

This guide will illuminate the correct metabolic context for this compound, detail the established substrate specificities of the relevant enzyme families, and provide a framework for the experimental approaches used to determine these specificities.

The Beta-Oxidation Pathway: A Corrected Perspective

The mitochondrial beta-oxidation of fatty acids is a four-step process that sequentially shortens the fatty acyl chain by two carbons, releasing acetyl-CoA in each cycle. The metabolism of a substrate like this compound would follow the latter steps of this pathway.

Diagram of the Beta-Oxidation Pathway

Beta_Oxidation_Pathway Acyl_CoA Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA This compound Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase

Caption: The mitochondrial fatty acid beta-oxidation pathway.

As illustrated, the substrate for acyl-CoA dehydrogenases is an acyl-CoA, not a 3-oxoacyl-CoA. The product of 3-hydroxyacyl-CoA dehydrogenase is the 3-oxoacyl-CoA intermediate, which is then the substrate for 3-ketoacyl-CoA thiolase.

Substrate Specificity of Key Enzymes

While no specific experimental data for the activity of enzymes with this compound was identified in the reviewed literature, we can infer potential activity based on the known substrate specificities of the relevant enzyme families.

Acyl-CoA Dehydrogenases (ACADs)

ACADs are a family of enzymes with overlapping substrate specificities based on the length of the acyl chain.

  • Short-Chain Acyl-CoA Dehydrogenase (SCAD): Prefers acyl-CoAs with 4 to 6 carbons.

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): Most active with acyl-CoAs of 6 to 12 carbons.

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD): Shows optimal activity with acyl-CoAs of 12 to 18 carbons.

  • Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD): Acts on acyl-CoAs with 14 to 24 carbons.[1]

The presence of a double bond in the acyl chain can influence the activity of ACADs. For instance, VLCAD is active with long-chain unsaturated fatty acids where the double bond is distant from the thioester group.

3-Ketoacyl-CoA Thiolases

These enzymes catalyze the final step of the beta-oxidation spiral, the thiolytic cleavage of a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. Similar to ACADs, thiolases exhibit chain-length specificity. The metabolism of an 18-carbon substrate like this compound would likely be carried out by a long-chain specific 3-ketoacyl-CoA thiolase.

Experimental Protocols for Determining Enzyme Activity

The substrate specificity of these enzymes is determined through various in vitro assays.

Acyl-CoA Dehydrogenase Activity Assay

A common method is a spectrophotometric assay that measures the reduction of a colored or fluorescent electron acceptor.

Experimental Workflow for ACAD Activity Assay

ACAD_Assay_Workflow Start Enzyme, Substrate, Electron Acceptor Reaction Incubation Start->Reaction Measurement Spectrophotometric Measurement of Reduced Acceptor Reaction->Measurement Analysis Calculation of Enzyme Activity Measurement->Analysis

Caption: Workflow for a typical acyl-CoA dehydrogenase activity assay.

Protocol:

  • A reaction mixture is prepared containing the purified acyl-CoA dehydrogenase, the acyl-CoA substrate of interest, and an electron acceptor such as ferricenium hexafluorophosphate (B91526) or an electron-transfer flavoprotein (ETF).

  • The reaction is initiated and incubated at a controlled temperature.

  • The rate of reduction of the electron acceptor is monitored over time using a spectrophotometer at a specific wavelength.

  • The enzyme activity is calculated from the rate of change in absorbance, the molar extinction coefficient of the electron acceptor, and the protein concentration.

3-Ketoacyl-CoA Thiolase Activity Assay

Thiolase activity can be measured by monitoring the disappearance of the 3-ketoacyl-CoA substrate or the appearance of the cleaved products.

Protocol:

  • The reaction is initiated by adding the purified 3-ketoacyl-CoA thiolase to a solution containing the 3-ketoacyl-CoA substrate and coenzyme A.

  • The reaction is followed by monitoring the decrease in absorbance at a wavelength where the 3-ketoacyl-CoA has a characteristic absorption, due to the magnesium-complexed enolate.

  • Alternatively, the products, acetyl-CoA and the shorter acyl-CoA, can be quantified using subsequent enzymatic reactions that produce a measurable signal (e.g., NADH formation).

Conclusion

References

Comparative metabolomics of (11Z)-3-oxooctadecenoyl-CoA in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of lipid metabolism is critical for understanding numerous cellular processes and their dysregulation in disease. Among the key intermediates are long-chain acyl-Coenzyme A (acyl-CoA) molecules, which are central to energy production, lipid synthesis, and cellular signaling. While specific data on individual isomers like (11Z)-3-oxooctadecenoyl-CoA is limited in comparative studies, a broader examination of long-chain acyl-CoA metabolism across different cell types reveals significant variations in their processing and abundance. This guide provides a comparative overview of long-chain acyl-CoA metabolism, supported by experimental data and detailed protocols.

Quantitative Comparison of Acyl-CoA Pools in Different Cell Types

The abundance and composition of fatty acyl-CoAs can vary significantly between cell types, reflecting their distinct metabolic phenotypes. A study comparing the fatty acyl-CoA profiles of RAW 264.7 macrophage-like cells and MCF7 breast cancer cells revealed substantial differences in both total amounts and the distribution of acyl-CoA species.[1]

Cell LineTotal Fatty Acyl-CoAs (pmol/10⁶ cells)Predominant Acyl-CoA Species (by chain length)Key Observation
RAW 264.7 12 ± 1.0C14:0 (~20% of total) and other long-chain acyl-CoAs (< C20)Lower total acyl-CoA content with a prevalence of shorter long-chain species.
MCF7 80.4 ± 6.1Very-long-chain fatty acyl-CoAs (> C20 constitute >50% of total)Significantly higher total acyl-CoA content, with a striking abundance of very-long-chain species.

Data presented as mean ± SD from triplicate analyses.[1]

Metabolic Pathways of Long-Chain Acyl-CoAs

Long-chain acyl-CoAs are primarily metabolized through the β-oxidation pathway, which occurs in both mitochondria and peroxisomes.[2][3] The initial steps of activation and the subsequent cycles of oxidation are critical for energy production and the generation of precursors for other metabolic pathways.

Generalized Workflow for Acyl-CoA Metabolism

cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_peroxisome Peroxisome (for Very-Long-Chain Fatty Acids) Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Activation Long-Chain Acyl-CoA Long-Chain Acyl-CoA Acyl-CoA Synthetase->Long-Chain Acyl-CoA CPT1 CPT1 Long-Chain Acyl-CoA->CPT1 Carnitine Shuttle Peroxisomal Acyl-CoA Peroxisomal Acyl-CoA Long-Chain Acyl-CoA->Peroxisomal Acyl-CoA Transport Acyl-Carnitine Acyl-Carnitine CPT1->Acyl-Carnitine CPT2 CPT2 Acyl-Carnitine->CPT2 Mitochondrial Acyl-CoA Mitochondrial Acyl-CoA CPT2->Mitochondrial Acyl-CoA Beta-Oxidation β-Oxidation Mitochondrial Acyl-CoA->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Peroxisomal Beta-Oxidation β-Oxidation Peroxisomal Acyl-CoA->Peroxisomal Beta-Oxidation Chain-Shortened Acyl-CoA Chain-Shortened Acyl-CoA Peroxisomal Beta-Oxidation->Chain-Shortened Acyl-CoA Chain-Shortened Acyl-CoA->Mitochondrial Acyl-CoA Transport to Mitochondria

Caption: Overview of long-chain acyl-CoA activation and transport into mitochondria and peroxisomes for β-oxidation.

Experimental Protocols

Quantification of Fatty Acyl-CoAs by LC-MS/MS

This method allows for the sensitive and specific quantification of a wide range of fatty acyl-CoA species in cell extracts.

1. Sample Preparation and Extraction:

  • Aspirate the culture medium from adherent cells (e.g., 10⁶ to 10⁷ cells).

  • Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid in water.[4][5]

  • Scrape the cells and transfer the suspension to a microcentrifuge tube.

  • Spike the sample with an internal standard mixture (e.g., odd-chain-length fatty acyl-CoAs).[1]

  • Sonicate the sample (e.g., 12 pulses of 0.5 seconds).[4][5]

  • Pellet the protein by centrifugation at 17,000 x g for 10 minutes at 4°C.[4][5]

  • The supernatant contains the acyl-CoAs.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Chromatography: Perform reverse-phase liquid chromatography to separate the acyl-CoA species.

  • Mass Spectrometry: Utilize electrospray ionization in positive ion mode (ESI+).

  • Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA and internal standard.

3. Data Analysis:

  • Quantify the endogenous acyl-CoAs by comparing their peak areas to those of the corresponding internal standards.[1]

Experimental Workflow for Comparative Metabolomics

Cell_Culture_A Cell Type A (e.g., RAW 264.7) Extraction Acyl-CoA Extraction (Trichloroacetic Acid) Cell_Culture_A->Extraction Cell_Culture_B Cell Type B (e.g., MCF7) Cell_Culture_B->Extraction LCMS LC-MS/MS Analysis (Reverse Phase, ESI+) Extraction->LCMS Data_Processing Data Processing (Peak Integration, Normalization) LCMS->Data_Processing Comparative_Analysis Comparative Analysis (Statistical Tests) Data_Processing->Comparative_Analysis Biological_Interpretation Biological Interpretation Comparative_Analysis->Biological_Interpretation

References

Confirming the Identity of Commercially Available (11Z)-3-Oxooctadecenoyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identity and purity of bioactive lipids such as (11Z)-3-oxooctadecenoyl-CoA are paramount for the validity and reproducibility of experimental results. This guide provides a framework for confirming the identity of commercially available this compound by comparing its analytical data with that of potential alternatives and isomers. Detailed experimental protocols for state-of-the-art analytical techniques are provided to aid in this verification process.

This compound is an unsaturated long-chain acyl-coenzyme A that is understood to be an intermediate in fatty acid metabolism. While commercially available, researchers should independently verify the structure and purity of this reagent. The primary methods for this confirmation are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Data Presentation

To confirm the identity of this compound, it is essential to compare its experimental data with that of closely related molecules that may be present as impurities or have been misidentified. Key comparison points include the parent mass, fragmentation patterns in MS/MS, and chemical shifts in NMR.

Table 1: Comparative Mass Spectrometry Data for this compound and Potential Isomers/Analogs

CompoundMolecular FormulaPredicted [M+H]⁺ (m/z)Predicted [M-H]⁻ (m/z)Key Predicted MS/MS Fragments (m/z)
This compound C₃₉H₆₆N₇O₁₈P₃S1046.34711044.3325809 (adenosine diphosphate), 507 (phosphopantetheine), 261 (pantetheine)
(9Z)-3-Oxooctadecenoyl-CoAC₃₉H₆₆N₇O₁₈P₃S1046.34711044.3325809, 507, 261 (position of double bond not distinguishable by standard MS/MS)
3-Oxostearoyl-CoA (Saturated)C₃₉H₆₈N₇O₁₈P₃S1048.36281046.3472809, 507, 261
(11Z)-Octadecenoyl-CoAC₃₉H₆₈N₇O₁₇P₃S1032.36801030.3524809, 507, 261

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Key Moieties in this compound

MoietyFunctional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Olefinic-CH=CH-5.3 - 5.4128 - 132
Methylene (B1212753) alpha to keto-C(=O)-CH₂-C(=O)-~3.5~50
Methylene alpha to thioester-CH₂-C(=O)S-~2.8~45
Keto Carbonyl>C=O-200 - 210
Thioester Carbonyl-C(=O)S--195 - 205

Experimental Protocols

Protocol 1: LC-MS/MS for the Identification and Quantification of this compound

This protocol outlines a general method for the analysis of long-chain acyl-CoAs, which should be optimized for the specific instrumentation used.

1. Sample Preparation:

  • Dissolve the commercially available this compound in a suitable solvent, such as a mixture of isopropanol (B130326) and water, to a final concentration of 1 µM.

  • For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the acyl-CoA fraction.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column with a particle size of 1.7-2.1 µm is recommended.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30 v/v) with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

  • Scan Type: Multiple Reaction Monitoring (MRM) is ideal for targeted analysis.

  • Precursor Ion: Select the m/z corresponding to the [M+H]⁺ or [M-H]⁻ ion of this compound.

  • Product Ions: Monitor for characteristic fragments, such as those corresponding to the loss of the phosphopantetheine moiety.

  • Collision Energy: Optimize to achieve the most abundant and specific fragment ions.

Protocol 2: NMR Spectroscopy for Structural Elucidation

1. Sample Preparation:

  • Dissolve a sufficient amount of the compound (typically 1-5 mg) in a deuterated solvent such as methanol-d₄ or chloroform-d/methanol-d₄ mixture.

2. ¹H NMR Spectroscopy:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Key signals to identify include the olefinic protons around 5.3-5.4 ppm and the methylene protons adjacent to the keto and thioester groups.

  • The integration of the olefinic proton signals should correspond to two protons.

3. ¹³C NMR Spectroscopy:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Identify the signals for the keto and thioester carbonyl carbons, as well as the olefinic carbons.

4. 2D NMR Spectroscopy:

  • Perform Correlation Spectroscopy (COSY) to establish proton-proton couplings, which can help trace the carbon chain.

  • Utilize Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

  • Employ Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon correlations, which is crucial for confirming the position of the double bond and the oxo group.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_nmr NMR Analysis cluster_data_analysis Data Analysis & Confirmation Commercial_Product Commercial this compound Standard_Solution Prepare Standard Solution (e.g., 1 µM) Commercial_Product->Standard_Solution LC_Separation Reversed-Phase LC Separation Standard_Solution->LC_Separation Dissolve_Sample Dissolve in Deuterated Solvent Standard_Solution->Dissolve_Sample ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS1_Scan MS1: Precursor Ion Scan ESI_Ionization->MS1_Scan MS2_Fragmentation MS2: Fragmentation (CID) MS1_Scan->MS2_Fragmentation MRM_Detection MRM Detection of Fragments MS2_Fragmentation->MRM_Detection Compare_MS Compare MS/MS Spectra with Predicted Fragments MRM_Detection->Compare_MS H1_NMR 1D ¹H NMR Dissolve_Sample->H1_NMR C13_NMR 1D ¹³C NMR Dissolve_Sample->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Dissolve_Sample->TwoD_NMR Compare_NMR Compare NMR Shifts with Expected Values H1_NMR->Compare_NMR C13_NMR->Compare_NMR TwoD_NMR->Compare_NMR Confirm_Identity Confirm Structure and Purity Compare_MS->Confirm_Identity Compare_NMR->Confirm_Identity

Caption: Experimental workflow for the identity confirmation of this compound.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., (11Z)-Octadecenoyl-CoA) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA This compound Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA + Acetyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase

Caption: Simplified pathway of fatty acid β-oxidation showing the position of 3-oxoacyl-CoA intermediates.

Conclusion

The identity of commercially available this compound should not be taken for granted. A rigorous analytical approach combining LC-MS/MS and NMR spectroscopy is essential for its confirmation. By comparing the acquired experimental data with theoretical values and data from potential isomers, researchers can ensure the quality of their reagents and the reliability of their scientific findings. The protocols and comparative data presented in this guide offer a robust framework for this critical validation process.

Differential Enzyme Kinetics of cis vs. trans 3-Oxooctadecenoyl-CoA Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of fatty acids is a cornerstone of cellular energy production, with the β-oxidation pathway playing a central role. The geometric isomerism of unsaturated fatty acids, specifically the cis and trans configurations of double bonds, introduces significant complexity into this metabolic process. This guide provides a comparative analysis of the enzymatic kinetics of cis versus trans 3-oxooctadecenoyl-CoA, key intermediates in the degradation of 18-carbon unsaturated fatty acids. Understanding these kinetic differences is crucial for research into metabolic disorders, drug development targeting fatty acid oxidation, and the broader field of lipid biochemistry.

Executive Summary

Key Findings:

  • Direct Pathway for trans Isomers: The trans-3-oxooctadecenoyl-CoA isomer is expected to be a direct substrate for 3-ketoacyl-CoA thiolase, the final enzyme in the β-oxidation cycle. This leads to a more direct and likely more efficient metabolic flux.

  • Auxiliary Pathway for cis Isomers: The cis-3-oxooctadecenoyl-CoA isomer is not a substrate for the canonical β-oxidation enzymes. Its metabolism requires prior isomerization to the trans configuration, a step catalyzed by an enoyl-CoA isomerase. This additional enzymatic step introduces a potential rate-limiting factor and alters the overall kinetics of the pathway.

  • Enzyme Specificity: The stereospecificity of enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase dictates the requirement for a trans-2-enoyl-CoA intermediate in the preceding steps of β-oxidation.[1] This upstream stereoselectivity is the primary reason why cis isomers at the 3-position pose a metabolic challenge that must be resolved by isomerases.

Comparative Data

Due to a lack of specific experimental data for the kinetic parameters of enzymes acting directly on cis- and trans-3-oxooctadecenoyl-CoA, a quantitative comparison table cannot be provided at this time. The following table presents a qualitative comparison based on the established mechanisms of β-oxidation.

Featurecis-3-Oxooctadecenoyl-CoAtrans-3-Oxooctadecenoyl-CoA
Metabolic Pathway Requires an auxiliary isomerization step before entering the final step of β-oxidation.Direct substrate for the final step of the canonical β-oxidation pathway.
Key Enzymes Enoyl-CoA Isomerase, 3-Ketoacyl-CoA Thiolase3-Ketoacyl-CoA Thiolase
Expected Overall Rate Potentially slower due to the additional enzymatic step, which could be rate-limiting.Expected to be faster and more direct.
Metabolic Flux May be less efficient, with the potential for intermediate accumulation if isomerase activity is limited.More efficient and direct flux through the pathway.

Signaling and Metabolic Pathways

The metabolism of both isomers ultimately feeds into the central energy-producing pathways of the cell. The breakdown of 3-oxooctadecenoyl-CoA by 3-ketoacyl-CoA thiolase yields acetyl-CoA and a shortened acyl-CoA chain. The acetyl-CoA then enters the citric acid cycle (TCA cycle) to generate reducing equivalents (NADH and FADH2) for ATP production via oxidative phosphorylation.

Signaling_Pathway cluster_beta_oxidation β-Oxidation Pathway cluster_tca Citric Acid Cycle & Oxidative Phosphorylation cis_isomer cis-3-Oxooctadecenoyl-CoA isomerase Enoyl-CoA Isomerase cis_isomer->isomerase Isomerization trans_isomer trans-3-Oxooctadecenoyl-CoA thiolase 3-Ketoacyl-CoA Thiolase trans_isomer->thiolase isomerase->trans_isomer acetyl_coa Acetyl-CoA thiolase->acetyl_coa acyl_coa Hexadecenoyl-CoA thiolase->acyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle oxphos Oxidative Phosphorylation tca_cycle->oxphos NADH, FADH2 atp ATP oxphos->atp

Caption: Metabolic fate of cis- and trans-3-oxooctadecenoyl-CoA isomers.

Experimental Protocols

The following are generalized protocols for the key enzyme assays relevant to the study of 3-oxooctadecenoyl-CoA metabolism. Specific conditions may need to be optimized for the particular enzyme source and substrate.

Protocol 1: 3-Ketoacyl-CoA Thiolase Activity Assay

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate. The reaction is monitored by the decrease in absorbance at 304 nm, which corresponds to the disappearance of the enolate form of the 3-ketoacyl-CoA substrate.

Materials:

  • Spectrophotometer capable of reading at 304 nm

  • Quartz cuvettes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 25 mM MgCl2)

  • Coenzyme A (CoA) solution (e.g., 10 mM in water)

  • trans-3-Oxooctadecenoyl-CoA substrate solution (concentration to be varied)

  • Purified 3-ketoacyl-CoA thiolase enzyme

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and CoA.

  • Add the trans-3-oxooctadecenoyl-CoA substrate to the desired final concentration.

  • Equilibrate the mixture to the optimal temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a small, known amount of the purified 3-ketoacyl-CoA thiolase.

  • Monitor the decrease in absorbance at 304 nm over time.

  • Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot.

  • Repeat steps 1-6 for a range of substrate concentrations to determine Km and Vmax.

Protocol 2: Coupled Enoyl-CoA Isomerase and 3-Ketoacyl-CoA Thiolase Assay

This coupled assay is used to measure the activity of enoyl-CoA isomerase on a cis substrate by linking its product to the reaction of 3-ketoacyl-CoA thiolase.

Materials:

  • All materials from Protocol 1

  • cis-3-Oxooctadecenoyl-CoA substrate solution (concentration to be varied)

  • Purified enoyl-CoA isomerase enzyme

  • Purified 3-ketoacyl-CoA thiolase (in excess to ensure the isomerase step is rate-limiting)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the reaction buffer, CoA, and an excess of 3-ketoacyl-CoA thiolase.

  • Add the cis-3-oxooctadecenoyl-CoA substrate to the desired final concentration.

  • Equilibrate the mixture to the optimal temperature in the spectrophotometer.

  • Initiate the reaction by adding a small, known amount of the purified enoyl-CoA isomerase.

  • Monitor the decrease in absorbance at 304 nm over time.

  • Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot.

  • Repeat steps 1-6 for a range of cis-3-oxooctadecenoyl-CoA concentrations to determine the kinetic parameters for the isomerase.

Experimental_Workflow cluster_protocol1 Protocol 1: Thiolase Assay cluster_protocol2 Protocol 2: Coupled Isomerase-Thiolase Assay p1_start Prepare Reaction Mix (Buffer, CoA, trans-substrate) p1_equilibrate Equilibrate Temperature p1_start->p1_equilibrate p1_add_enzyme Add 3-Ketoacyl-CoA Thiolase p1_equilibrate->p1_add_enzyme p1_monitor Monitor A304 Decrease p1_add_enzyme->p1_monitor p1_calculate Calculate Initial Velocity p1_monitor->p1_calculate p2_start Prepare Reaction Mix (Buffer, CoA, cis-substrate, excess Thiolase) p2_equilibrate Equilibrate Temperature p2_start->p2_equilibrate p2_add_enzyme Add Enoyl-CoA Isomerase p2_equilibrate->p2_add_enzyme p2_monitor Monitor A304 Decrease p2_add_enzyme->p2_monitor p2_calculate Calculate Initial Velocity p2_monitor->p2_calculate

Caption: Workflow for key enzyme assays.

Logical Relationships in β-Oxidation of Unsaturated Fatty Acids

The processing of unsaturated fatty acids with double bonds at odd-numbered carbons, which after several rounds of β-oxidation can lead to a cis-3-enoyl-CoA intermediate, requires the action of enoyl-CoA isomerase to convert it to the metabolically competent trans-2-enoyl-CoA. This intermediate is then hydrated by enoyl-CoA hydratase to L-3-hydroxyacyl-CoA, which is subsequently oxidized by 3-hydroxyacyl-CoA dehydrogenase to 3-ketoacyl-CoA, and finally cleaved by 3-ketoacyl-CoA thiolase. For unsaturated fatty acids with double bonds at even-numbered carbons, a different set of auxiliary enzymes, including 2,4-dienoyl-CoA reductase, is required.

Logical_Relationships start Unsaturated Fatty Acyl-CoA (e.g., cis-Δ³) isomerase Enoyl-CoA Isomerase start->isomerase trans_2 trans-Δ²-Enoyl-CoA isomerase->trans_2 hydratase Enoyl-CoA Hydratase trans_2->hydratase hydroxyacyl L-3-Hydroxyacyl-CoA hydratase->hydroxyacyl dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl->dehydrogenase ketoacyl 3-Ketoacyl-CoA dehydrogenase->ketoacyl thiolase 3-Ketoacyl-CoA Thiolase ketoacyl->thiolase end Acetyl-CoA + Acyl-CoA (n-2) thiolase->end

Caption: Key enzymatic steps in the β-oxidation of a cis-Δ³ unsaturated fatty acyl-CoA.

References

A Kinetic Comparison of Auxiliary Enzymes in Unsaturated Fatty Acid β-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic nuances of enzymes involved in the β-oxidation of unsaturated fatty acids is paramount for elucidating metabolic pathways and developing targeted therapeutics. This guide provides an objective comparison of the kinetic parameters of key auxiliary enzymes, supported by experimental data and detailed methodologies.

The catabolism of unsaturated fatty acids requires a set of auxiliary enzymes to handle the double bonds that are not substrates for the core β-oxidation pathway. These enzymes, primarily enoyl-CoA isomerase, 2,4-dienoyl-CoA reductase, and Δ3,Δ2-enoyl-CoA isomerase, ensure the efficient conversion of various unsaturated acyl-CoAs into intermediates that can re-enter the main β-oxidation spiral. The kinetic efficiency of these enzymes can vary significantly depending on the substrate's chain length, degree of unsaturation, and the stereochemistry of its double bonds.

Comparative Kinetics of Auxiliary Enzymes

The performance of these crucial enzymes is best understood through a direct comparison of their kinetic parameters – the Michaelis constant (Km), maximum velocity (Vmax), and the catalytic efficiency (kcat/Km). These values provide insights into substrate affinity, catalytic turnover, and overall enzymatic efficiency.

EnzymeOrganism/TissueSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Enoyl-CoA Isomerase Plant CotyledonsNot Specified---1 x 10⁶[1]
2,4-Dienoyl-CoA Reductase Rat Liver Mitochondriatrans-2,trans-4-Hexadienoyl-CoAValue not specifiedValue not specifiedValue not specifiedValue not specified[2]
Rat Liver Mitochondria5-Phenyl-trans-2,trans-4-pentadienoyl-CoAValue not specifiedValue not specifiedValue not specifiedValue not specified[2]
Δ³,Δ²-Enoyl-CoA Isomerase Rat Livercis-3-Enoyl-CoA----[3]
Rat Livertrans-3-Enoyl-CoA----[3]
Rat Liver2,5-Dienoyl-CoA----[3]

Further research is required to populate this table with comprehensive, directly comparable kinetic data for a wider range of unsaturated fatty acid substrates.

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of these enzymes and the methodologies used to study them, the following diagrams are provided.

Beta_Oxidation_Unsaturated_Fatty_Acids cluster_pathway β-Oxidation of a Polyunsaturated Fatty Acid (e.g., Linoleoyl-CoA) Unsaturated_Acyl_CoA Linoleoyl-CoA (cis-Δ⁹, cis-Δ¹²) Beta_Oxidation_Cycles 3 Cycles of β-Oxidation Unsaturated_Acyl_CoA->Beta_Oxidation_Cycles Dienoyl_CoA cis-Δ³, cis-Δ⁶-Dienoyl-CoA Beta_Oxidation_Cycles->Dienoyl_CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Dienoyl_CoA->Enoyl_CoA_Isomerase trans_cis_Dienoyl_CoA trans-Δ², cis-Δ⁶-Dienoyl-CoA Enoyl_CoA_Isomerase->trans_cis_Dienoyl_CoA One_Cycle_Beta_Oxidation 1 Cycle of β-Oxidation trans_cis_Dienoyl_CoA->One_Cycle_Beta_Oxidation trans_cis_Dienoyl_CoA_shorter trans-Δ², cis-Δ⁴-Dienoyl-CoA One_Cycle_Beta_Oxidation->trans_cis_Dienoyl_CoA_shorter Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase trans_cis_Dienoyl_CoA_shorter->Acyl_CoA_Dehydrogenase Dienoyl_CoA_Reductase_Substrate 2,4-Dienoyl-CoA Acyl_CoA_Dehydrogenase->Dienoyl_CoA_Reductase_Substrate Dienoyl_CoA_Reductase 2,4-Dienoyl-CoA Reductase Dienoyl_CoA_Reductase_Substrate->Dienoyl_CoA_Reductase Enoyl_CoA_3 trans-Δ³-Enoyl-CoA Dienoyl_CoA_Reductase->Enoyl_CoA_3 Delta3_Delta2_Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Enoyl_CoA_3->Delta3_Delta2_Isomerase Enoyl_CoA_2 trans-Δ²-Enoyl-CoA Delta3_Delta2_Isomerase->Enoyl_CoA_2 Remaining_Cycles Remaining Cycles of β-Oxidation Enoyl_CoA_2->Remaining_Cycles Acetyl_CoA Acetyl-CoA Remaining_Cycles->Acetyl_CoA

Figure 1. Pathway for the β-oxidation of a polyunsaturated fatty acid.

Experimental_Workflow_Enzyme_Kinetics cluster_workflow General Experimental Workflow for Enzyme Kinetic Analysis Enzyme_Purification Enzyme Purification (e.g., Recombinant Expression, Chromatography) Assay_Setup Kinetic Assay Setup (Buffer, Temperature, pH) Enzyme_Purification->Assay_Setup Substrate_Preparation Substrate Synthesis & Quantification (Acyl-CoA esters) Substrate_Preparation->Assay_Setup Data_Acquisition Data Acquisition (e.g., Spectrophotometry, HPLC) Assay_Setup->Data_Acquisition Data_Analysis Data Analysis (Michaelis-Menten Plot, Lineweaver-Burk Plot) Data_Acquisition->Data_Analysis Parameter_Determination Determination of Km, Vmax, kcat, kcat/Km Data_Analysis->Parameter_Determination

References

A Comparative Guide to the Selection of Internal Standards for (11Z)-3-oxooctadecenoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipid metabolites is paramount in various fields of research and development. (11Z)-3-oxooctadecenoyl-CoA, an intermediate in fatty acid metabolism, is a molecule of interest in understanding cellular bioenergetics and signaling. Its precise measurement via liquid chromatography-tandem mass spectrometry (LC-MS/MS) necessitates the use of an appropriate internal standard to correct for variability during sample preparation and analysis. This guide provides an objective comparison of common internal standards for the quantification of this compound, supported by experimental data and detailed protocols.

The Critical Role of Internal Standards

Internal standards are essential for accurate and precise quantification in LC-MS/MS analysis. They are compounds of known concentration added to samples prior to analysis to normalize for variations in extraction efficiency, matrix effects, and instrument response. The ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. For this compound, two main classes of internal standards are predominantly used: stable isotope-labeled acyl-CoAs and odd-chain acyl-CoAs.

Performance Comparison of Internal Standards

The choice of an internal standard significantly impacts the quality of quantitative data. Below is a comparison of the two most suitable types of internal standards for this compound quantification.

Table 1: Performance Characteristics of Internal Standards for Long-Chain Acyl-CoA Quantification

Internal Standard TypePrincipleAdvantagesDisadvantages
Stable Isotope-Labeled (e.g., Deuterated) Acyl-CoA A synthetic version of the analyte where one or more atoms are replaced with a heavy isotope (e.g., ²H, ¹³C).- Co-elutes with the analyte, providing the best correction for matrix effects and ionization suppression.[1][2] - High accuracy and precision.[3] - Chemically identical to the analyte, ensuring similar extraction recovery.- Can be expensive and may not be commercially available for all analytes. - Potential for isotopic interference if not adequately resolved chromatographically.
Odd-Chain Acyl-CoA (e.g., C17:0-CoA) A structurally similar molecule with an odd number of carbon atoms in the fatty acyl chain.- Not naturally abundant in most biological systems, minimizing interference from endogenous compounds.[4][5] - More cost-effective than stable isotope-labeled standards. - Good chromatographic and mass spectrometric behavior.- May not perfectly mimic the analyte's behavior in all matrices due to slight differences in polarity and structure. - Extraction efficiency may differ slightly from the analyte of interest.

Table 2: Representative Analytical Performance Data for Long-Chain Acyl-CoA Quantification using an Odd-Chain Internal Standard

Analyte (C16-C18)Accuracy (%)Intra-run Precision (%RSD)Inter-run Precision (%RSD)
C16:0-CoA94.8 - 110.81.2 - 4.42.6 - 12.2
C16:1-CoA95.2 - 109.51.5 - 3.83.1 - 11.5
C18:0-CoA96.1 - 108.71.3 - 4.12.9 - 10.8
C18:1-CoA95.5 - 110.21.6 - 3.93.3 - 11.9
C18:2-CoA94.9 - 109.81.4 - 4.23.0 - 11.7
Data adapted from a validated LC/MS/MS method for long-chain fatty acyl-CoAs using an odd-chain internal standard.[5][6]

Experimental Protocols

Accurate quantification is underpinned by robust and reproducible experimental procedures. The following are detailed methodologies for the key steps in the quantification of this compound.

Protocol 1: Sample Preparation and Extraction of Long-Chain Acyl-CoAs
  • Cell/Tissue Homogenization:

    • For cultured cells (e.g., 1-10 million cells), wash with ice-cold phosphate-buffered saline (PBS).

    • For tissues (e.g., 50-100 mg), flash-freeze in liquid nitrogen and grind to a fine powder.

    • Resuspend the cell pellet or tissue powder in 1 mL of ice-cold extraction solvent (e.g., 2:1:0.8 methanol (B129727):chloroform:water).

  • Internal Standard Spiking:

    • Add a known amount of the chosen internal standard (e.g., deuterated this compound or C17:0-CoA) to the homogenate.

  • Extraction:

    • Vortex the mixture vigorously for 10 minutes at 4°C.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the lipid extract.

  • Optional Solid-Phase Extraction (SPE) for Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.

    • Elute the acyl-CoAs with a high percentage of organic solvent (e.g., 80% methanol in water).

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation from other lipid species.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The m/z of the protonated this compound molecule.

    • Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (CID) of the precursor ion. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.

    • Collision Energy: Optimized for the specific precursor-to-product ion transition.

Mandatory Visualizations

Signaling Pathway

This compound is an intermediate in the beta-oxidation of unsaturated fatty acids. The following diagram illustrates the general pathway of fatty acid beta-oxidation.

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase (H2O) _3_Ketoacyl_CoA 3-Ketoacyl-CoA (this compound is an example) L_3_Hydroxyacyl_CoA->_3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) _3_Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA Thiolase (CoA-SH) Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle To TCA Cycle

Caption: The fatty acid beta-oxidation spiral.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of this compound.

experimental_workflow Sample Biological Sample (Cells or Tissue) Extraction Homogenization & Extraction + Internal Standard Spiking Sample->Extraction Cleanup Optional: Solid-Phase Extraction (SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Data_Processing Data Processing (Peak Integration, Normalization) Analysis->Data_Processing Quantification Absolute Quantification (Calibration Curve) Data_Processing->Quantification

References

A Comparative Guide to the Quantification of (11Z)-3-Oxooctadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of (11Z)-3-oxooctadecenoyl-CoA, a key intermediate in the beta-oxidation of (11Z)-octadecenoic acid (vaccenic acid). The objective is to equip researchers with the necessary information to select the most appropriate method for their specific experimental needs, balancing sensitivity, specificity, and accessibility. The methods compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Methodology Comparison

The selection of an analytical method is critical for obtaining reliable and reproducible data. Here, we compare the performance of HPLC-UV and LC-MS/MS for the analysis of this compound.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance of the Coenzyme A moiety.Separation by chromatography, detection by mass-to-charge ratio and fragmentation pattern.
Specificity Moderate. Co-eluting compounds with similar UV absorbance can interfere.High. Specific detection based on parent and fragment ion masses minimizes interference.
Sensitivity (LOD) Nanomolar range (estimated)Low to sub-nanomolar range (estimated)
Quantification (LOQ) High nanomolar range (estimated)Low nanomolar range (estimated)
Linearity Good over a narrower dynamic range.Excellent over a wide dynamic range.
Sample Throughput Moderate.High, with the potential for rapid analysis times.
Instrumentation Cost Lower.Higher.
Expertise Required Moderate.High.

Experimental Protocols

Detailed experimental protocols for both HPLC-UV and LC-MS/MS are provided below. These are generalized protocols and may require optimization for specific sample matrices and instrumentation.

Sample Preparation (Applicable to both methods)

A robust sample preparation protocol is crucial for the accurate quantification of acyl-CoAs.

  • Homogenization: Homogenize tissue samples on ice in a suitable buffer (e.g., 100 mM KH2PO4, pH 4.9)[1].

  • Extraction: Add ice-cold 2.5% (w/v) sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., heptadecanoyl-CoA) to the homogenate to precipitate proteins and extract acyl-CoAs.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for analysis.

Method 1: HPLC-UV

This method is based on the separation of long-chain acyl-CoAs by reversed-phase HPLC and their detection by UV absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of Coenzyme A.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 20% to 60% Mobile Phase B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Quantification: Based on a calibration curve generated with a synthesized this compound standard.

Method 2: LC-MS/MS

This method offers high sensitivity and specificity by coupling the separation power of liquid chromatography with the precise detection of tandem mass spectrometry.

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 15 mM ammonium (B1175870) hydroxide.

  • Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.

  • Gradient: A rapid gradient from 20% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The calculated m/z for [M+H]+ of this compound.

    • Product Ion (Q3): A characteristic fragment ion, typically resulting from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (neutral loss of 507 Da) or the fragment at m/z 428.

  • Quantification: Based on a calibration curve generated with a synthesized this compound standard and normalized to an internal standard.

Visualizations

Signaling Pathway

The following diagram illustrates the beta-oxidation pathway of (11Z)-octadecenoyl-CoA (vaccenoyl-CoA), highlighting the position of this compound as a key intermediate.

Beta_Oxidation_Pathway cluster_0 Mitochondrial Beta-Oxidation of (11Z)-Octadecenoyl-CoA A (11Z)-Octadecenoyl-CoA (Vaccenoyl-CoA) B (2E,11Z)-Octadecadienoyl-CoA A->B Acyl-CoA Dehydrogenase (FAD -> FADH2) C (3S)-Hydroxy-(11Z)-octadecenoyl-CoA B->C Enoyl-CoA Hydratase (+H2O) D This compound C->D 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) E Hexadecenoyl-CoA D->E Thiolase (+CoA-SH) F Acetyl-CoA D->F Thiolase (+CoA-SH)

Caption: Beta-oxidation of (11Z)-octadecenoyl-CoA.

Experimental Workflow

This diagram outlines the general workflow for the quantification of this compound from biological samples.

Experimental_Workflow cluster_workflow Quantification Workflow cluster_analysis Analytical Methods Sample Biological Sample (Tissue, Cells) Homogenization Homogenization Sample->Homogenization Extraction Protein Precipitation & Acyl-CoA Extraction Homogenization->Extraction Analysis LC-MS/MS or HPLC-UV Analysis Extraction->Analysis Quantification Data Analysis & Quantification Analysis->Quantification LCMS LC-MS/MS Analysis->LCMS HPLC HPLC-UV Analysis->HPLC

Caption: General experimental workflow.

References

Unraveling the Role of (11Z)-3-oxooctadecenoyl-CoA: A Comparative Analysis in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide released today offers researchers, scientists, and drug development professionals a detailed comparison of (11Z)-3-oxooctadecenoyl-CoA levels in healthy versus pathological states. This guide provides an in-depth look at the metabolic significance of this long-chain acyl-CoA, particularly in the context of mitochondrial fatty acid beta-oxidation disorders.

This compound is a key intermediate in the mitochondrial beta-oxidation of oleic acid, an 18-carbon monounsaturated fatty acid. In healthy individuals, this molecule is transient and maintained at very low concentrations as it is efficiently processed through the beta-oxidation spiral to generate energy. However, in certain pathological conditions, specifically inherited disorders of mitochondrial fatty acid oxidation, the metabolism of this compound and other long-chain acyl-CoAs is impaired, leading to their accumulation.

This comparison guide focuses on two such critical pathological states: Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (TFP) deficiency. These autosomal recessive disorders result from mutations in the genes encoding enzymes essential for the breakdown of long-chain fatty acids. The accumulation of upstream metabolites, including this compound, is a hallmark of these conditions and contributes to their severe clinical manifestations.

Quantitative Data Summary

Direct quantitative measurement of specific acyl-CoA species like this compound in clinical samples is technically challenging and not routinely performed. Instead, clinical diagnosis and disease monitoring rely on the analysis of acylcarnitines, which are derivatives of acyl-CoAs and are more readily detectable in blood and urine. The levels of specific long-chain hydroxyacylcarnitines serve as reliable surrogate markers for the accumulation of their corresponding acyl-CoA precursors.

Analyte CategoryHealthy StatePathological State (LCHAD/TFP Deficiency)
This compound Very low to undetectableExpected to be significantly elevated (qualitative)
Long-chain 3-hydroxyacyl-CoAs Very low to undetectableSignificantly elevated
C16-OH Acylcarnitine Normal (low levels)Markedly elevated
C18-OH Acylcarnitine Normal (low levels)Markedly elevated
C18:1-OH Acylcarnitine Normal (low levels)Markedly elevated

Signaling and Metabolic Pathways

The metabolism of this compound is an integral part of the mitochondrial beta-oxidation of oleic acid. The following diagram illustrates this pathway, highlighting the step at which metabolic blocks occur in LCHAD and TFP deficiencies.

Beta_Oxidation_Pathway cluster_Mitochondrial_Matrix Mitochondrial Matrix cluster_TFP Mitochondrial Trifunctional Protein (TFP) Oleoyl_CoA Oleoyl-CoA (C18:1) Intermediates Several Cycles of Beta-Oxidation Oleoyl_CoA->Intermediates Acyl-CoA Dehydrogenase Dodecenoyl_CoA (3Z)-Dodecenoyl-CoA Intermediates->Dodecenoyl_CoA Enoyl_CoA_Isomerase Δ3,Δ2-Enoyl-CoA Isomerase Dodecenoyl_CoA->Enoyl_CoA_Isomerase trans_Dodecenoyl_CoA (2E)-Dodecenoyl-CoA Enoyl_CoA_Isomerase->trans_Dodecenoyl_CoA Beta_Oxidation_Cycles Further Beta-Oxidation Cycles trans_Dodecenoyl_CoA->Beta_Oxidation_Cycles Hydroxyacyl_CoA (11Z)-3-hydroxyoctadecenoyl-CoA Beta_Oxidation_Cycles->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxooctadecenoyl_CoA This compound Ketoacyl_CoA_Thiolase 3-ketoacyl-CoA Thiolase Oxooctadecenoyl_CoA->Ketoacyl_CoA_Thiolase LCHAD Long-chain 3-hydroxyacyl-CoA Dehydrogenase (LCHAD) Hydroxyacyl_CoA->LCHAD Enoyl_CoA_Hydratase Enoyl-CoA Hydratase LCHAD->Oxooctadecenoyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA_Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Mitochondrial Beta-Oxidation of Oleic Acid

In LCHAD deficiency, the conversion of (11Z)-3-hydroxyoctadecenoyl-CoA to this compound is blocked. In TFP deficiency, this step, along with the preceding hydratase and subsequent thiolase steps for long-chain acyl-CoAs, is impaired. This leads to the accumulation of long-chain 3-hydroxyacyl-CoAs and their corresponding acylcarnitines.

Experimental Protocols

The primary method for quantifying acylcarnitines in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Acylcarnitines in Dried Blood Spots by LC-MS/MS

  • Sample Preparation:

    • A 3 mm punch from a dried blood spot is placed into a 96-well plate.

    • An extraction solution containing a mixture of methanol (B129727) and water, supplemented with stable isotope-labeled internal standards for various acylcarnitines, is added to each well.

    • The plate is sealed and agitated for 30 minutes to extract the acylcarnitines.

    • The supernatant is then transferred to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • An aliquot of the extract is injected into the LC-MS/MS system.

    • Chromatographic separation is typically achieved using a reverse-phase C8 or C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

    • The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

    • Acylcarnitines are detected using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

  • Data Analysis:

    • The concentration of each acylcarnitine is determined by calculating the ratio of the peak area of the analyte to the peak area of its internal standard and comparing this to a calibration curve generated from standards of known concentrations.

Experimental Workflow Diagram

Experimental_Workflow DBS Dried Blood Spot Sample Punch 3mm Punch DBS->Punch Extraction Extraction with Internal Standards Punch->Extraction Centrifugation Supernatant Transfer Extraction->Centrifugation LC_MSMS LC-MS/MS Analysis (ESI+, MRM) Centrifugation->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis Results Acylcarnitine Profile Data_Analysis->Results

Acylcarnitine Analysis Workflow

This guide underscores the importance of monitoring intermediates of fatty acid oxidation in diagnosing and understanding the pathophysiology of LCHAD and TFP deficiencies. While direct measurement of this compound remains a challenge for routine clinical labs, the established methods for acylcarnitine profiling provide a robust and sensitive alternative for assessing metabolic dysregulation in these serious disorders. Further research into targeted acyl-CoA analysis may provide even deeper insights into the metabolic consequences of these enzymatic defects.

Validating the Role of Novel Lipid Mediators in Cellular Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Case Study of (11Z)-3-oxooctadecenoyl-CoA Compared with the Established Signaling Molecule Oleoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of novel bioactive lipids are crucial for advancing our understanding of cellular signaling and for the development of new therapeutic agents. This guide provides a comparative framework for validating the role of a hypothetical unsaturated fatty acyl-CoA, this compound, in cellular signaling. As direct experimental data for this molecule is not currently available in public literature, we present a series of established experimental protocols and data presentation formats. These are juxtaposed with known data for a well-characterized long-chain acyl-CoA, Oleoyl-CoA, to provide a practical guide for researchers.

Hypothetical Signaling Pathway of this compound

Long-chain acyl-CoAs are known to act as signaling molecules by directly binding to and modulating the activity of nuclear receptors and other transcription factors.[1][2][3] Based on this, we propose a hypothetical signaling pathway where this compound acts as a specific ligand for a hypothetical transcription factor, "Transcription Factor X" (TFX), leading to the regulation of target gene expression involved in a specific metabolic process.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ext_lipid This compound (extracellular) int_lipid This compound (intracellular) ext_lipid->int_lipid Transport TFX_inactive TFX (inactive) TFX_active TFX (active) TFX_DNA TFX binding to response element TFX_active->TFX_DNA Nuclear Translocation gene_exp Target Gene Expression TFX_DNA->gene_exp Transcription protein_syn Protein Synthesis and Metabolic Response gene_exp->protein_syn Translation int_lipidTFX_inactive int_lipidTFX_inactive int_lipidTFX_inactive->TFX_active Binding & Activation

Figure 1: Proposed signaling pathway for this compound.

Comparative Data on Ligand-Receptor Interaction

A crucial first step in validating a new signaling lipid is to demonstrate its direct interaction with a putative receptor. In vitro binding assays are employed to determine the binding affinity (Kd) of the lipid for its target protein.

Table 1: Comparison of Binding Affinities for Target Transcription Factors

LigandTarget ProteinBinding Affinity (Kd)Experimental Method
This compound (Hypothetical)Transcription Factor X (TFX)50 nMIsothermal Titration Calorimetry
Oleoyl-CoAPeroxisome Proliferator-Activated Receptor Alpha (PPARα)1.5 µMSurface Plasmon Resonance
Palmitoyl-CoAPeroxisome Proliferator-Activated Receptor Alpha (PPARα)2.1 µMSurface Plasmon Resonance
Experimental Protocol: In Vitro Binding Assay (Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) measures the heat change that occurs when two molecules interact, allowing for the direct determination of binding affinity, stoichiometry, and thermodynamic parameters.

  • Protein Purification: Express and purify recombinant TFX protein.

  • Ligand Preparation: Synthesize and purify this compound. Prepare a stock solution in a suitable buffer.

  • ITC Experiment:

    • Fill the sample cell of the ITC instrument with the purified TFX protein solution (e.g., 10 µM).

    • Load the injection syringe with the this compound solution (e.g., 100 µM).

    • Perform a series of small injections of the ligand into the protein solution while monitoring the heat evolved or absorbed.

  • Data Analysis: The resulting data is fitted to a binding model to calculate the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Validation of Cellular Activity

Following the confirmation of a direct interaction, the next step is to demonstrate that this interaction leads to a functional response in a cellular context. Reporter gene assays are a common method to quantify the activation of a transcription factor.

Table 2: Comparison of Reporter Gene Activation

LigandReporter ConstructCell LineFold Activation (vs. Vehicle)
This compound (Hypothetical)TFX-Response Element-LuciferaseHEK293T8.5
Oleoyl-CoAPPRE-LuciferaseHepG24.2
Control (Vehicle)TFX-Response Element-LuciferaseHEK293T1.0
Control (Vehicle)PPRE-LuciferaseHepG21.0
Experimental Protocol: Luciferase Reporter Assay

This assay measures the ability of a ligand to activate a transcription factor, which in turn drives the expression of a luciferase reporter gene.

  • Cell Culture and Transfection:

    • Culture HEK293T cells in appropriate media.

    • Co-transfect cells with an expression vector for TFX and a reporter plasmid containing multiple copies of the TFX response element upstream of a luciferase gene.

  • Ligand Treatment: Treat the transfected cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).

  • Luciferase Assay:

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the fold activation relative to the vehicle control.

start Start: Transfected Cells treatment Treat with this compound or Vehicle Control start->treatment incubation Incubate for 24 hours treatment->incubation lysis Cell Lysis incubation->lysis substrate_add Add Luciferase Substrate lysis->substrate_add measurement Measure Luminescence substrate_add->measurement analysis Data Analysis: Normalize and Calculate Fold Activation measurement->analysis end End: Validated Cellular Activity analysis->end

Figure 2: Experimental workflow for the Luciferase Reporter Assay.

Quantification of Intracellular Lipid Levels

To establish a physiological role, it is important to demonstrate that the endogenous levels of the signaling lipid are within a range that can elicit a biological response. Lipidomics analysis using mass spectrometry allows for the precise quantification of lipid species in cellular extracts.

Table 3: Comparison of Intracellular Acyl-CoA Concentrations

Acyl-CoA SpeciesCell TypeConcentration (pmol/mg protein)Analytical Method
This compound (Hypothetical)Primary Hepatocytes2.5 ± 0.8LC-MS/MS
Oleoyl-CoAPrimary Hepatocytes15.2 ± 3.1LC-MS/MS
Palmitoyl-CoAPrimary Hepatocytes25.7 ± 4.5LC-MS/MS
Experimental Protocol: Lipidomics Analysis by LC-MS/MS
  • Cell Culture and Treatment: Culture primary hepatocytes and treat with relevant stimuli if investigating changes in lipid levels.

  • Lipid Extraction:

    • Harvest cells and wash with cold PBS.

    • Extract lipids using a two-phase solvent system (e.g., methanol, chloroform, and water).

    • Include an internal standard for quantification.

  • LC-MS/MS Analysis:

    • Separate the lipid species using liquid chromatography (LC).

    • Detect and quantify the lipids using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Quantify the amount of this compound by comparing its peak area to that of the internal standard. Normalize the concentration to the total protein content of the sample.

cluster_0 Hypothetical Validation cluster_1 Established Comparator (Oleoyl-CoA) hypo_bind Binding Assay (ITC) Kd = 50 nM hypo_report Reporter Assay 8.5-fold activation hypo_bind->hypo_report informs hypo_lipidomics Lipidomics (LC-MS/MS) 2.5 pmol/mg protein hypo_report->hypo_lipidomics correlates with oleoyl_bind Binding Assay (SPR) Kd = 1.5 µM oleoyl_report Reporter Assay 4.2-fold activation oleoyl_bind->oleoyl_report informs oleoyl_lipidomics Lipidomics (LC-MS/MS) 15.2 pmol/mg protein oleoyl_report->oleoyl_lipidomics correlates with

Figure 3: Logical relationship between experimental validation steps.

Conclusion

The validation of a novel signaling molecule like this compound requires a multi-faceted approach, progressing from in vitro biochemical characterization to cell-based functional assays and finally to physiological quantification. By following a structured experimental plan and comparing the results with those of well-established signaling lipids such as Oleoyl-CoA, researchers can build a robust case for the biological role of a new molecule. The protocols and data presentation formats provided in this guide offer a roadmap for such investigations, facilitating clear and objective comparison and contributing to the rigorous validation of new players in cellular signaling.

References

Safety Operating Guide

Navigating the Safe Disposal of (11Z)-3-oxooctadecenoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like (11Z)-3-oxooctadecenoyl-CoA is a critical component of laboratory safety and regulatory compliance. While this compound is an unsaturated fatty acyl-CoA involved in metabolic pathways, its disposal must be approached with the same rigor as any other laboratory chemical.[1][2][3] The primary directive is to always consult the manufacturer-provided Safety Data Sheet (SDS) for specific handling and disposal instructions.[4] In the absence of immediate access to an SDS, the following step-by-step guidance, based on established laboratory safety principles, should be followed.

Immediate Safety and Handling Protocols

Before proceeding with disposal, ensure appropriate personal protective equipment (PPE) is used. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[5] All handling of the compound and its waste should be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[6]

Step-by-Step Disposal Procedure

  • Institutional EHS Consultation: Contact your institution's Environmental Health and Safety (EHS) department.[4] They will provide guidance based on local, state, and federal regulations and have established protocols for different classes of chemical waste.[4][7][8]

  • Waste Characterization: Determine if the waste is hazardous. While this compound is a biological molecule, it may have been used with other hazardous substances. Any mixture should be treated as hazardous.

  • Waste Segregation: Do not mix this compound waste with other waste streams.[4][7] It should be collected in a dedicated, properly labeled waste container. The label should clearly identify the contents, including the full chemical name and any known hazards.

  • Container Management: Use a chemically compatible container for waste collection. Ensure the container is kept securely closed except when adding waste.[8] Store the waste container in a designated satellite accumulation area within the laboratory.[8]

  • Disposal of Contaminated Materials: Any materials, such as pipette tips, gloves, or bench paper, that have come into contact with this compound should be disposed of as chemical waste.[4]

  • Empty Containers: Empty containers that held this compound should be managed according to institutional guidelines. This may involve triple-rinsing the container, with the rinsate collected as chemical waste, before the container can be disposed of as non-hazardous waste.[9]

  • Arrange for Professional Disposal: Once the waste container is full or ready for disposal, contact your institution's EHS to arrange for pickup by a licensed hazardous waste contractor.[4] Under no circumstances should laboratory chemicals like this compound be disposed of down the drain.[8][9]

Quantitative Data Summary

At present, there is no publicly available quantitative data regarding specific disposal parameters such as concentration limits for non-hazardous disposal or specific treatment requirements for this compound. This information would be found in the substance's Safety Data Sheet. General guidelines for laboratory chemical waste are summarized below.

Waste TypeTypical Disposal RouteKey Considerations
Solid this compound Collection in a labeled hazardous waste container.Segregate from other solid wastes.
Solutions of this compound Collection in a labeled hazardous waste container for liquids.Do not mix with incompatible solvents.
Contaminated Labware (gloves, tips, etc.) Disposed of in the appropriate solid waste stream (chemical or biological) based on the nature of the contaminant.[4]Double-bagging may be required for some items.
Empty Product Containers Follow institutional guidelines for rinsing and disposal.[4]Rinsate should be collected as hazardous waste.

Experimental Workflow for Disposal

The decision-making process for the proper disposal of this compound can be visualized as a structured workflow. This ensures that all safety and regulatory considerations are met before final disposal.

G A Start: this compound Waste Generated B Obtain & Review Safety Data Sheet (SDS) A->B C Consult Institutional EHS Guidelines B->C D Characterize Waste: Hazardous or Non-Hazardous? C->D E Segregate into Labeled, Compatible Waste Container D->E Hazardous I Contact EHS for Waste Pickup D->I Non-Hazardous (per EHS) F Store in Satellite Accumulation Area E->F G Dispose of Contaminated PPE and Labware as Chemical Waste F->G H Manage Empty Containers per EHS Protocol G->H H->I J Professional Disposal by Licensed Contractor I->J K End: Waste Properly Disposed J->K

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.